Product packaging for 6-Methylpyridine-3-carboxamidine(Cat. No.:CAS No. 201937-20-4)

6-Methylpyridine-3-carboxamidine

Cat. No.: B1316810
CAS No.: 201937-20-4
M. Wt: 135.17 g/mol
InChI Key: PPLMEHNMGUDFEG-UHFFFAOYSA-N
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Description

6-Methylpyridine-3-carboxamidine is a chemical compound for research and development purposes. Carboxamidine derivatives are of significant interest in medicinal chemistry and chemical biology. Pyridine-3-carboxamide scaffolds, which are structurally related, are prevalent in various bioactive molecules and have been studied for their diverse biological activities. For instance, research has demonstrated that pyridine-3-carboxamide analogs exhibit promising antimicrobial properties. One study highlighted the efficacy of such compounds in protecting tomato plants against bacterial wilt caused by Ralstonia solanacearum , with specific analogs showing strong binding affinities in molecular docking studies and significantly enhancing disease resistance . Furthermore, pyridine carboxamide derivatives have been explored as potential antagonists for central nervous system (CNS) targets, such as the metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in several neurological disorders . The carboxamidine moiety itself is a valuable functional group that can serve as a building block in organic synthesis for the creation of more complex molecules, including heterocycles and pharmaceutical intermediates. This product is intended for research use by qualified professionals only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, referring to the safety data sheet for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3 B1316810 6-Methylpyridine-3-carboxamidine CAS No. 201937-20-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylpyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-5-2-3-6(4-10-5)7(8)9/h2-4H,1H3,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLMEHNMGUDFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551742
Record name 6-Methylpyridine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201937-20-4
Record name 6-Methylpyridine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 6-Methylpyridine-3-carboxamidine and its Analogue, 6-Methylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific experimental data for the chemical properties, synthesis, or biological activity of 6-Methylpyridine-3-carboxamidine . The following guide provides a comprehensive overview of the closely related and well-documented analogue, 6-Methylpyridine-3-carboxamide , and discusses general principles applicable to the synthesis and potential biological significance of the target compound.

Core Compound: 6-Methylpyridine-3-carboxamide

6-Methylpyridine-3-carboxamide, also known as 6-methylnicotinamide, is a readily available chemical intermediate. Its properties are well-characterized, making it a crucial starting point for the potential synthesis of this compound.

Chemical Properties of 6-Methylpyridine-3-carboxamide

A summary of the key chemical and physical properties of 6-Methylpyridine-3-carboxamide is presented in the table below.

PropertyValueReference(s)
IUPAC Name 6-Methylpyridine-3-carboxamide[1][2]
Synonyms 2-Methylpyridine-5-carboxamide, 6-Methylnicotinamide[1][2]
CAS Number 6960-22-1[1][3]
Molecular Formula C₇H₈N₂O[1][3]
Molecular Weight 136.15 g/mol [1]
Melting Point 197-199 °C[1]
Boiling Point 289.4±28.0 °C (Predicted)
Solubility Soluble in water (50 mg/mL)[1]
pKa 15.04±0.50 (Predicted)
Appearance Pale Beige to Pale Orange Solid
Experimental Data for 6-Methylpyridine-3-carboxamide

While specific experimental protocols for this compound are unavailable, the analytical characterization of the carboxamide is documented. Researchers synthesizing the carboxamidine would likely employ similar techniques for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Synthesis of Pyridine Carboxamidines: A General Overview

The conversion of a carboxamide to a carboxamidine is a known chemical transformation. While a specific protocol for this compound is not available, a general synthetic approach can be proposed based on established methodologies.

Potential Synthetic Pathway

A common method for the synthesis of carboxamidines from carboxamides involves a two-step process: activation of the amide carbonyl group followed by reaction with an amine.

synthesis_pathway cluster_start Starting Material cluster_activation Activation cluster_amination Amination start 6-Methylpyridine-3-carboxamide activated_intermediate Activated Intermediate (e.g., Imidoyl Chloride) start->activated_intermediate Activating Agent (e.g., PCl₅, SOCl₂) product This compound activated_intermediate->product Ammonia or Ammonium Salt

A potential synthetic workflow for this compound.
General Experimental Protocol for Carboxamidine Synthesis

  • Activation of the Carboxamide: The starting carboxamide (e.g., 6-Methylpyridine-3-carboxamide) is treated with a dehydrating/activating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in an inert solvent (e.g., dichloromethane, chloroform) to form an imidoyl chloride intermediate. This reaction is typically performed at reduced temperatures.

  • Amination: The activated intermediate is then reacted in situ with a source of ammonia, such as a solution of ammonia in an organic solvent or an ammonium salt (e.g., ammonium chloride), to yield the desired carboxamidine. The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water or a basic solution. The product is then extracted into an organic solvent, dried, and purified using column chromatography or recrystallization to afford the pure carboxamidine, often as a hydrochloride salt.

Biological Significance and Drug Development Context

Pyridine-based structures are prevalent in a wide range of pharmaceuticals due to their ability to engage in various biological interactions. Pyridine derivatives have been investigated for a multitude of therapeutic applications, including as antimicrobial and antiviral agents.

The Carboxamidine Group in Medicinal Chemistry

The carboxamidine functional group is of significant interest in drug design. It is often employed as a bioisosteric replacement for the carboxamide group. Bioisosterism is a strategy used to modify a lead compound's properties while retaining its biological activity by replacing a functional group with another that has similar steric and electronic characteristics.

bioisosteric_relationship carboxamide Carboxamide (-C(=O)NH₂) carboxamidine Carboxamidine (-C(=NH)NH₂) carboxamide->carboxamidine Bioisosteric Replacement properties Altered Properties: - Basicity - H-bonding capacity - Lipophilicity - Metabolic stability carboxamidine->properties Leads to

Bioisosteric relationship between carboxamide and carboxamidine.

The replacement of a carboxamide with a carboxamidine can lead to:

  • Increased Basicity: Carboxamidines are more basic than carboxamides, which can influence salt formation and pharmacokinetic properties.

  • Enhanced Hydrogen Bonding: The carboxamidine group can act as both a hydrogen bond donor and acceptor, potentially leading to stronger interactions with biological targets.

  • Modulated Lipophilicity: This substitution can alter the compound's solubility and ability to cross cell membranes.

  • Improved Metabolic Stability: In some cases, the carboxamidine moiety may be less susceptible to enzymatic degradation compared to the carboxamide.

Given the diverse biological activities of pyridine derivatives, it is plausible that this compound could be a target for synthesis and evaluation in drug discovery programs.

Conclusion

While direct experimental data on this compound is not currently available in the public domain, this guide provides a solid foundation for researchers interested in this compound. By leveraging the known properties and chemistry of its close analogue, 6-Methylpyridine-3-carboxamide, and applying established synthetic methodologies for carboxamidine formation, the synthesis and characterization of this novel compound are achievable. Furthermore, the principles of bioisosterism suggest that this compound could possess interesting biological properties worthy of investigation in the context of drug development. Future research is required to synthesize and characterize this compound and to explore its potential therapeutic applications.

References

Technical Guide: Elucidation of the Structure of 6-Methylpyridine-3-carboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Methylpyridine-3-carboxamide, a derivative of nicotinamide (Vitamin B3), is a molecule of interest in biochemical and pharmaceutical research. Its structural similarity to nicotinamide suggests potential roles in various biological processes. Accurate structural elucidation is the cornerstone of understanding its chemical properties, reactivity, and biological function. This document serves as a technical resource for researchers engaged in the synthesis, identification, and application of this compound.

Physicochemical and Spectroscopic Data

The structural and physical properties of 6-methylpyridine-3-carboxamide are summarized below. It is important to note that while some physical data is well-documented, a complete set of experimental spectroscopic data is not consistently available across public databases. The spectral data presented here is a combination of reported values and predicted characteristics based on the molecular structure.

PropertyValueReference(s)
IUPAC Name 6-methylpyridine-3-carboxamide[1]
Synonyms 6-Methylnicotinamide, 2-Methylpyridine-5-carboxamide
CAS Number 6960-22-1[2]
Molecular Formula C₇H₈N₂O[2]
Molecular Weight 136.15 g/mol
Melting Point 197-199 °C
¹H NMR (DMSO-d₆, 400 MHz) Predicted: ~8.8 ppm (s, 1H, H2), ~8.1 ppm (dd, 1H, H4), ~7.8 ppm (br s, 1H, NH), ~7.4 ppm (br s, 1H, NH), ~7.3 ppm (d, 1H, H5), ~2.5 ppm (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) Predicted: ~167 ppm (C=O), ~157 ppm (C6), ~148 ppm (C2), ~137 ppm (C4), ~129 ppm (C3), ~123 ppm (C5), ~24 ppm (CH₃)
Mass Spectrum (EI) Expected m/z: 136 (M⁺), 120, 93, 66
Infrared (IR) Spectrum (KBr) Expected peaks (cm⁻¹): 3350-3150 (N-H stretch), 3050-3000 (Ar C-H stretch), 1680 (C=O stretch, Amide I), 1600-1450 (C=C and C=N stretch), 1400 (N-H bend, Amide II)

Experimental Protocols

Synthesis of 6-Methylpyridine-3-carboxamide

A plausible synthetic route to 6-methylpyridine-3-carboxamide involves the amidation of a 6-methylnicotinic acid derivative, such as the corresponding methyl ester.

Step 1: Esterification of 6-Methylnicotinic Acid

  • Suspend 6-methylnicotinic acid (1.0 eq) in methanol (10 volumes).

  • Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield methyl 6-methylnicotinate.[3][4]

Step 2: Amidation of Methyl 6-Methylnicotinate

  • Dissolve methyl 6-methylnicotinate (1.0 eq) in a saturated solution of ammonia in methanol.

  • Transfer the solution to a sealed pressure vessel.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction vessel to room temperature and carefully vent.

  • Concentrate the mixture under reduced pressure to obtain the crude product.

  • Purify the crude 6-methylpyridine-3-carboxamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Methods

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer.

3.2.2 Mass Spectrometry (MS)

  • Technique: Electron Ionization (EI) mass spectrometry.

  • Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile.

  • Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500 amu.

3.2.3 Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Analysis: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.[5]

Structural Elucidation Workflow and Diagrams

The logical process for the structural elucidation of 6-methylpyridine-3-carboxamide is depicted in the following workflow diagram.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation start 6-Methylnicotinic Acid ester Methyl 6-Methylnicotinate start->ester Esterification product 6-Methylpyridine-3-carboxamide ester->product Amidation nmr 1H and 13C NMR product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir elucidation Data Interpretation & Structure Confirmation nmr->elucidation ms->elucidation ir->elucidation

Caption: Workflow for the Synthesis and Structural Elucidation of 6-Methylpyridine-3-carboxamide.

Biological Significance and Potential Pathways

6-Methylnicotinamide is recognized as an endogenous metabolite.[6][7] Its presence in biological systems suggests a role in metabolic pathways, potentially related to nicotinamide and NAD⁺ metabolism. Research has indicated that fluctuations in the levels of 6-methylnicotinamide may be associated with certain physiological and pathological states. For instance, an increase in 6-methylnicotinamide has been observed in the acute stages of intracerebral hemorrhage in animal models, where it is suggested to exacerbate neurological damage.[6][7]

The compound is also explored for its potential as an antioxidant and its role in various enzymatic reactions.[8] Its ability to modulate biological pathways makes it a subject of interest in research related to neurodegenerative diseases and metabolic disorders.[8]

G cluster_pathway Metabolic Context of 6-Methylnicotinamide cluster_effects Potential Biological Effects nad NAD+ nam Nicotinamide nad->nam Degradation m6n 6-Methylnicotinamide nam->m6n Metabolism neuro Neurological Damage (in specific contexts) m6n->neuro antiox Antioxidant Activity m6n->antiox enzyme Enzymatic Modulation m6n->enzyme

Caption: Potential Metabolic Context and Biological Roles of 6-Methylnicotinamide.

Conclusion

The structural elucidation of 6-methylpyridine-3-carboxamide relies on a combination of chemical synthesis and spectroscopic analysis. While a definitive and publicly available set of experimental spectra is currently lacking, the expected analytical data, derived from its molecular structure, provides a solid foundation for its identification. The outlined synthetic and analytical protocols offer a clear path for researchers to produce and characterize this compound. Further investigation into its biological activities is warranted to fully understand its physiological roles and therapeutic potential.

References

6-Methylpyridine-3-carboxamidine CAS number 6960-22-1

Author: BenchChem Technical Support Team. Date: December 2025

Technical Note on CAS Number 6960-22-1

An important clarification regarding the chemical identity of CAS number 6960-22-1 is necessary. While the request specified "6-Methylpyridine-3-carboxamidine," extensive database searches have revealed that CAS number 6960-22-1 is authoritatively assigned to the compound 6-Methylpyridine-3-carboxamide .[1][2][3][4][5] These two compounds are structurally distinct, differing in the functional group attached to the pyridine ring.

Due to a lack of available scientific literature and data for "this compound," this document will proceed to summarize the available technical information for 6-Methylpyridine-3-carboxamide . It is important to note that the biological and chemical properties of these two compounds would be significantly different.

In-depth Technical Guide: 6-Methylpyridine-3-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information pertains to 6-Methylpyridine-3-carboxamide. No verifiable experimental protocols, signaling pathways, or in-depth biological studies directly involving this specific compound were identified in the available literature. The information presented is based on supplier data and general knowledge of related pyridine carboxamide compounds.

Chemical and Physical Properties

6-Methylpyridine-3-carboxamide, also known as 6-methylnicotinamide, is a heterocyclic building block used in chemical synthesis.[1] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 6960-22-1[1][2][3][4][5]
Molecular Formula C₇H₈N₂O[1][2][4]
Molecular Weight 136.15 g/mol [1][2][3]
Synonyms 2-Methylpyridine-5-carboxamide, 6-Methylnicotinamide, 5-carboxamido-2-picoline[1][3]
Melting Point 197-199 °C[1][6]
Solubility Water: 50 mg/mL[1]
Appearance N/A[4]
Purity Typically available as 97% or 98%[1][2][3][4]
Spectroscopic and Computational Data

While specific experimental spectra were not found, computational chemistry data is available for related compounds, which can provide insights into the expected properties of 6-Methylpyridine-3-carboxamide. For instance, the related compound 6-Amino-N-methylpyridine-2-carboxamide has a calculated TPSA of 68.01 and a LogP of 0.0234.[7]

Biological Activity and Potential Applications

The pyridine-3-carboxamide scaffold is a prevalent heterocyclic structure in nature, found in coenzymes like the vitamin B6 family and numerous alkaloids.[8] It serves as a versatile building block in the synthesis of biologically active compounds.[8] Derivatives of pyridine and pyridine carboxamides have been reported to exhibit a wide range of biological activities, including:

  • Anticancer [9]

  • Antibacterial [8][9]

  • Anti-inflammatory [9]

  • Anti-tubercular [10][11]

A recent study highlighted the development of novel pyridine-3-carboxamide analogs for treating bacterial wilt in tomatoes caused by Ralstonia solanacearum.[8] This suggests the potential for this class of compounds in agricultural applications. Another area of research is in the development of MmpL3 inhibitors as antitubercular agents, where pyridine-containing molecules have shown promise.[10]

However, it is crucial to reiterate that these are general activities of the broader class of pyridine carboxamide derivatives. Specific studies on the biological effects, mechanism of action, or signaling pathway involvement of 6-Methylpyridine-3-carboxamide (CAS 6960-22-1) are not available in the public domain.

Synthesis and Reactivity

6-Methylpyridine-3-carboxamide is primarily used in chemical synthesis studies.[1] The synthesis of related compounds, such as 6-methylpyridine-3-carbaldehyde, has been described, starting from 5-ethyl-2-methylpyridine through a multi-step process involving oxidation, esterification, and reduction.[12] The amide group and the pyridine ring are the primary sites of reactivity. The pyridine ring can undergo electrophilic substitution, and the amide group can participate in various reactions, including hydrolysis.[13]

Safety Information

Based on available safety data sheets, 6-Methylpyridine-3-carboxamide is classified with the following hazards:

Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Signal Word: Warning[1][4]

Recommended personal protective equipment includes a dust mask, eye shields, and gloves.[1]

Experimental Protocols and Signaling Pathways

A thorough search of scientific literature did not yield any specific experimental protocols for assays involving 6-Methylpyridine-3-carboxamide. Similarly, no information was found regarding its interaction with specific biological signaling pathways.

Due to the absence of this critical information, the creation of detailed experimental workflows or signaling pathway diagrams using Graphviz is not possible at this time. The following represents a generalized workflow for characterizing a novel compound, which could be adapted for 6-Methylpyridine-3-carboxamide should future research be conducted.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation cluster_moa Mechanism of Action Studies synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy purity Purity Assessment (HPLC) spectroscopy->purity in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) purity->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo target_id Target Identification in_vivo->target_id pathway Signaling Pathway Analysis target_id->pathway

Caption: Generalized workflow for the synthesis and evaluation of a novel chemical compound.

Conclusion

The compound associated with CAS number 6960-22-1 is 6-Methylpyridine-3-carboxamide, not this compound. Currently, there is a significant lack of in-depth technical data, experimental protocols, and biological studies specifically for 6-Methylpyridine-3-carboxamide in the public scientific literature. While the broader class of pyridine carboxamides has shown significant biological potential, further research is required to elucidate the specific properties and applications of this particular molecule. Researchers interested in this compound should consider it a novel starting point for discovery and characterization.

References

An In-depth Technical Guide to the Synthesis of 6-Methylpyridine-3-carboxamidine from Core Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 6-Methylpyridine-3-carboxamidine, a key building block in pharmaceutical research and development. This document details the primary starting materials, reaction mechanisms, experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active compounds. Its structural motif, featuring a substituted pyridine ring and a carboxamidine group, is prevalent in a range of therapeutic agents. The efficient synthesis of this compound is therefore of significant interest to the medicinal chemistry community. This guide will focus on the two most viable synthetic routes starting from commercially available precursors: 6-Methylpyridine-3-carbonitrile and 6-Methylpyridine-3-carboxamide (also known as 6-methylnicotinamide).

Synthetic Pathways

There are two primary and strategically advantageous routes for the synthesis of this compound, each originating from a different commercially available starting material.

Route 1: From 6-Methylpyridine-3-carbonitrile via the Pinner Reaction

This is a classic and widely employed method for the synthesis of amidines from nitriles.[1] The reaction proceeds in two main steps: the formation of an intermediate imidate salt (a Pinner salt) followed by aminolysis to yield the desired amidine.

Route 2: From 6-Methylpyridine-3-carboxamide

This route involves the direct conversion of a carboxamide to a carboxamidine. While conceptually straightforward, this transformation often requires specific reagents to activate the amide carbonyl for nucleophilic attack by an amine equivalent.

Below is a diagram illustrating these two primary synthetic pathways.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 6-Methylpyridine-3-carbonitrile 6-Methylpyridine-3-carbonitrile Ethyl 6-methylpyridine-3-carboximidate hydrochloride (Pinner Salt) Ethyl 6-methylpyridine-3-carboximidate hydrochloride (Pinner Salt) 6-Methylpyridine-3-carbonitrile->Ethyl 6-methylpyridine-3-carboximidate hydrochloride (Pinner Salt)  HCl, Ethanol 6-Methylpyridine-3-carboxamide 6-Methylpyridine-3-carboxamide This compound This compound 6-Methylpyridine-3-carboxamide->this compound  Dehydrating Agent,  Amine Source Ethyl 6-methylpyridine-3-carboximidate hydrochloride (Pinner Salt)->this compound  Ammonia

Caption: Primary synthetic routes to this compound.

Starting Material Availability

A critical aspect of synthetic planning is the accessibility of starting materials. Both 6-Methylpyridine-3-carbonitrile and 6-Methylpyridine-3-carboxamide are commercially available from various chemical suppliers.

Starting MaterialSupplier ExamplesPurity
6-Methylpyridine-3-carbonitrileSigma-Aldrich, TCI, Combi-Blocks≥97%
6-Methylpyridine-3-carboxamideSigma-Aldrich, Thermo Fisher Scientific, Alfa Aesar≥98%[2]

Experimental Protocols

The following sections provide detailed, plausible experimental procedures for the synthesis of this compound based on established chemical principles and analogous reactions reported in the literature.

Route 1: Synthesis from 6-Methylpyridine-3-carbonitrile via the Pinner Reaction

This protocol is a two-step process involving the formation of a Pinner salt intermediate followed by ammonolysis.

Step 1: Synthesis of Ethyl 6-methylpyridine-3-carboximidate hydrochloride (Pinner Salt)

G Start Start Dissolve 6-Methylpyridine-3-carbonitrile in anhydrous ethanol Dissolve 6-Methylpyridine-3-carbonitrile in anhydrous ethanol Start->Dissolve 6-Methylpyridine-3-carbonitrile in anhydrous ethanol Cool solution to 0°C Cool solution to 0°C Dissolve 6-Methylpyridine-3-carbonitrile in anhydrous ethanol->Cool solution to 0°C Bubble dry HCl gas through the solution Bubble dry HCl gas through the solution Cool solution to 0°C->Bubble dry HCl gas through the solution Stir at 0°C until reaction completion (monitored by TLC) Stir at 0°C until reaction completion (monitored by TLC) Bubble dry HCl gas through the solution->Stir at 0°C until reaction completion (monitored by TLC) Precipitate Pinner salt with dry diethyl ether Precipitate Pinner salt with dry diethyl ether Stir at 0°C until reaction completion (monitored by TLC)->Precipitate Pinner salt with dry diethyl ether Filter and wash the solid Filter and wash the solid Precipitate Pinner salt with dry diethyl ether->Filter and wash the solid Dry under vacuum Dry under vacuum Filter and wash the solid->Dry under vacuum End End Dry under vacuum->End

Caption: Workflow for the synthesis of the Pinner salt intermediate.

Methodology:

  • A solution of 6-Methylpyridine-3-carbonitrile (1.0 eq) in anhydrous ethanol (5-10 mL per gram of nitrile) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • The solution is cooled to 0°C in an ice-water bath.

  • Dry hydrogen chloride gas is bubbled through the stirred solution for 2-4 hours, ensuring the temperature is maintained at 0°C. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.

  • Upon completion, the reaction mixture is stoppered and allowed to stand at 0-5°C overnight to facilitate the precipitation of the Pinner salt.

  • The precipitated solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the ethyl 6-methylpyridine-3-carboximidate hydrochloride.

Step 2: Synthesis of this compound hydrochloride

Methodology:

  • The crude ethyl 6-methylpyridine-3-carboximidate hydrochloride from the previous step is suspended in a saturated solution of ammonia in anhydrous ethanol (ethanolic ammonia) at 0°C.

  • The mixture is stirred at room temperature in a sealed vessel for 24-48 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is triturated with diethyl ether to precipitate the this compound hydrochloride.

  • The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum.

To obtain the free base:

  • The hydrochloride salt is dissolved in a minimal amount of water.

  • The solution is basified to a pH of >10 with a strong base (e.g., 2M NaOH).

  • The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the this compound free base.

Route 2: Synthesis from 6-Methylpyridine-3-carboxamide

This route typically involves the use of a dehydrating agent in the presence of an amine source. A common method involves the use of phosphorus pentachloride (PCl₅) or a similar reagent to form an intermediate imidoyl chloride, which then reacts with ammonia.

G Start Start Suspend 6-Methylpyridine-3-carboxamide in an inert solvent Suspend 6-Methylpyridine-3-carboxamide in an inert solvent Start->Suspend 6-Methylpyridine-3-carboxamide in an inert solvent Add PCl5 portion-wise at 0°C Add PCl5 portion-wise at 0°C Suspend 6-Methylpyridine-3-carboxamide in an inert solvent->Add PCl5 portion-wise at 0°C Stir at room temperature until imidoyl chloride formation is complete Stir at room temperature until imidoyl chloride formation is complete Add PCl5 portion-wise at 0°C->Stir at room temperature until imidoyl chloride formation is complete Treat with excess ammonia (gas or solution) Treat with excess ammonia (gas or solution) Stir at room temperature until imidoyl chloride formation is complete->Treat with excess ammonia (gas or solution) Work-up and purification Work-up and purification Treat with excess ammonia (gas or solution)->Work-up and purification End End Work-up and purification->End

Caption: Workflow for the conversion of a carboxamide to a carboxamidine.

Methodology:

  • 6-Methylpyridine-3-carboxamide (1.0 eq) is suspended in a dry, inert solvent such as chloroform or dichloromethane in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Phosphorus pentachloride (1.1 eq) is added portion-wise to the suspension at 0°C with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the formation of the imidoyl chloride is complete (monitored by IR spectroscopy, looking for the disappearance of the amide C=O stretch).

  • The reaction mixture is then cooled to 0°C and treated with an excess of ammonia, either by bubbling anhydrous ammonia gas through the solution or by the slow addition of a concentrated ammonium hydroxide solution.

  • The mixture is stirred for an additional 1-2 hours at room temperature.

  • The reaction is quenched by the careful addition of water.

  • The product is extracted into an organic solvent after basification of the aqueous layer.

  • The combined organic extracts are dried, filtered, and concentrated under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Quantitative Data

The following table summarizes the expected yields and key reaction parameters for the synthesis of this compound. These values are based on typical outcomes for similar reactions reported in the chemical literature.

Synthetic RouteStarting MaterialKey ReagentsTypical YieldReaction TimeTemperature (°C)
Pinner Reaction (Step 1)6-Methylpyridine-3-carbonitrileHCl, Ethanol70-90% (Pinner Salt)4-6 hours0
Pinner Reaction (Step 2)Ethyl 6-methylpyridine-3-carboximidate HClEthanolic Ammonia60-80%24-48 hoursRoom Temp.
From Carboxamide6-Methylpyridine-3-carboxamidePCl₅, NH₃50-70%4-6 hours0 to Room Temp.

Conclusion

This technical guide has outlined two robust and experimentally viable synthetic routes to this compound, a crucial building block for the development of novel therapeutics. The choice of starting material will likely depend on commercial availability and cost. The Pinner reaction, starting from 6-Methylpyridine-3-carbonitrile, generally offers a reliable and high-yielding pathway. The conversion from 6-Methylpyridine-3-carboxamide provides a viable alternative. The detailed protocols and workflow diagrams provided herein are intended to serve as a practical resource for researchers and scientists in the field of drug discovery and development.

References

An In-depth Technical Guide on the Solubility of 6-Methylpyridine-3-carboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Methylpyridine-3-carboxamidine. As a compound of interest in medicinal chemistry and drug development, understanding its solubility is critical for its formulation, delivery, and overall bioavailability. This document summarizes the available solubility data for a closely related analog, outlines detailed experimental protocols for solubility determination, and provides a theoretical framework for predicting its solubility profile.

Introduction to this compound

Quantitative Solubility Data of a Structurally Related Compound

To provide a relevant frame of reference, the following table summarizes the known solubility of 6-Methylpyridine-3-carboxamide, which differs from the target compound by the presence of a carbonyl group in place of the imine in the carboxamidine group.

SolventSolubilityAppearance of SolutionReference
Water50 mg/mLClear to slightly hazy, colorless to light yellow
AlcoholMiscible-
Diethyl EtherMiscible-

Table 1: Solubility of 6-Methylpyridine-3-carboxamide

The carboxamidine group in this compound is more basic than the carboxamide group. This suggests that the solubility of this compound in acidic aqueous solutions is likely to be higher than that of 6-Methylpyridine-3-carboxamide due to the formation of a more stable conjugate acid.

Experimental Protocols for Solubility Determination

The following are detailed, established methodologies for the quantitative determination of the solubility of a compound like this compound.

This method is considered the gold standard for determining the thermodynamic equilibrium solubility.[1]

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent (e.g., water, buffer at a specific pH, ethanol).

  • Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

  • Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is calculated from the measured concentration.

This method is a high-throughput approach suitable for determining the aqueous solubility of compounds with a UV chromophore.[1]

Methodology:

  • Standard Curve Generation: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest. The UV absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to generate a standard curve (absorbance vs. concentration).

  • Saturated Solution Preparation: A saturated solution is prepared as described in the shake-flask method (steps 1 and 2).

  • Sample Analysis: After filtration or centrifugation, an aliquot of the clear supernatant is diluted with the solvent to bring the absorbance into the linear range of the standard curve.

  • Concentration Determination: The absorbance of the diluted sample is measured, and its concentration is determined from the standard curve.

  • Calculation: The solubility is calculated by taking the dilution factor into account.

Workflow and Visualization

The following diagram illustrates a general experimental workflow for the determination of aqueous solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Result A Weigh excess solid This compound B Add to known volume of aqueous buffer A->B C Agitate at constant temperature (24-48h) B->C D Filter through 0.22 µm filter or centrifuge C->D E Quantify concentration in filtrate/supernatant via HPLC or UV-Vis D->E F Determine Solubility E->F

References

Technical Guide: Purity and Assay of 6-Methylpyridine-3-carboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridine-3-carboxamidine is a derivative of nicotinamide, featuring a carboxamidine functional group in place of the carboxamide. Carboxamidines are known for their basicity and their ability to act as bioisosteres of ureas and thioureas, making them of interest in medicinal chemistry and drug development. Ensuring the purity and accurate characterization of such compounds is critical for reproducible in-vitro and in-vivo studies, and for meeting regulatory standards in drug development pipelines. This guide provides a comprehensive overview of the recommended approaches for the synthesis, purification, and analytical characterization of this compound.

Synthesis and Potential Impurities

A common and effective method for the synthesis of carboxamidines is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, followed by reaction with ammonia. For this compound, the starting material would be 6-methylnicotinonitrile.

Potential Impurities:

  • Starting Material: Unreacted 6-methylnicotinonitrile.

  • Intermediates: Pinner salt intermediate (ethyl 6-methylpyridine-3-carboximidate hydrochloride).

  • By-products: 6-Methylnicotinamide (from hydrolysis of the carboxamidine or Pinner salt), ethyl 6-methylnicotinate (from hydrolysis of the Pinner salt).

  • Reagent-related impurities: Residual solvents (e.g., ethanol, diethyl ether), and inorganic salts.

Logical Workflow for Synthesis and Purification

The synthesis and purification process can be visualized as a logical workflow.

cluster_synthesis Synthesis cluster_purification Purification A 6-Methylnicotinonitrile B Pinner Reaction (Ethanol, HCl gas) A->B C Intermediate Pinner Salt B->C D Ammonolysis (Ammonia in Ethanol) C->D E Crude this compound HCl D->E F Recrystallization or Column Chromatography E->F G Pure this compound HCl F->G

Proposed synthesis and purification workflow.

Data Presentation: Purity and Characterization

The following tables provide expected or illustrative data for this compound based on analogous compounds.

Typical Purity and Impurity Profile
ParameterSpecification (Illustrative)Method of Analysis
Purity (as HCl salt) ≥ 98.0%HPLC (Area %)
6-Methylnicotinonitrile ≤ 0.15%HPLC, GC
6-Methylnicotinamide ≤ 0.5%HPLC
Ethyl 6-methylnicotinate ≤ 0.2%HPLC, GC-MS
Residual Solvents Conforms to ICH Q3C limitsGC-HS
Water Content ≤ 0.5%Karl Fischer
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Illustrative Chromatographic and Spectroscopic Data
Analytical TechniqueExpected/Illustrative Data (for this compound HCl)
HPLC Retention Time ~3.5 min (under specified conditions)
¹H NMR (400 MHz, D₂O) δ 8.8 (s, 1H), 8.2 (d, 1H), 7.6 (d, 1H), 2.7 (s, 3H) ppm
¹³C NMR (100 MHz, D₂O) δ 165, 158, 148, 142, 128, 125, 20 ppm
Mass Spectrometry (ESI+) m/z [M+H]⁺ = 136.087 (Calculated for C₇H₁₀N₃⁺: 136.0875)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Principle: Reversed-phase HPLC with UV detection is a standard method for assessing the purity of polar, basic compounds. The method separates the analyte from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile in water with 0.1% TFA. A typical gradient might be 5% to 95% acetonitrile over 15 minutes.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 260 nm

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming its identity by observing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

  • Data Analysis: Process the spectra and assign the observed chemical shifts, multiplicities, and integration values to the expected protons and carbons of the this compound structure.

Mass Spectrometry (MS) for Identity and Molecular Weight Confirmation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source (e.g., Q-TOF or Orbitrap)

Reagents:

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid.

  • Analysis: Infuse the sample directly into the ESI source or inject it into an LC-MS system. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the m/z of the protonated molecular ion [M+H]⁺ and compare it to the calculated exact mass of this compound.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization and quality control of this compound.

cluster_qc Quality Control Workflow cluster_identity Identity Confirmation cluster_purity Purity and Assay start Batch of This compound nmr ¹H and ¹³C NMR start->nmr ms HRMS (ESI+) start->ms hplc HPLC (Purity, Impurities) nmr->hplc ms->hplc gc GC-HS (Residual Solvents) hplc->gc kf Karl Fischer (Water Content) gc->kf decision Conforms to Specification? kf->decision pass Release Batch decision->pass Yes fail Reject Batch decision->fail No

General analytical workflow for quality control.

Potential Biological Activities of 6-Methylpyridine-3-carboxamidine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 6-methylpyridine-3-carboxamidine derivatives is limited in publicly available scientific literature. This technical guide, therefore, leverages data from structurally related pyridine carboxamide derivatives to infer potential biological activities, mechanisms of action, and relevant experimental protocols. The carboxamidine functional group is a known bioisostere of the carboxamide group, suggesting that these classes of compounds may exhibit similar biological profiles. All data presented herein should be interpreted within this context of structural analogy.

Introduction

Pyridine-based scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and approved pharmaceuticals. The electronic properties and hydrogen bonding capabilities of the pyridine ring, combined with the diverse functionalities that can be introduced at various positions, make it a privileged structure in drug discovery. This whitepaper explores the potential biological activities of a specific subclass: this compound derivatives. By examining the activities of their carboxamide analogues, we can project potential therapeutic applications, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory activities.

Data Presentation: Biological Activities of Structurally Related Pyridine Carboxamide Derivatives

The following table summarizes the quantitative biological activity data for various pyridine carboxamide derivatives, providing a basis for predicting the potential efficacy of their this compound counterparts.

Compound ClassTarget/ActivityTest SystemQuantitative Data (IC₅₀/MIC)Reference Compound(s)
Pyridine CarboxamidesUrease InhibitionIn vitro enzyme assayIC₅₀ = 1.07 ± 0.043 µM to 14.49 ± 0.067 µMThiourea (IC₅₀ = 18.93 ± 0.004 µM)
Pyridine CarboxamidesAnticancer (MCF-7)Cell-based assayGI₅₀ = 5.5 µMDoxorubicin
Pyridine-3-carboxamide-6-yl-ureasAntibacterial (DNA Gyrase)Enzyme assayPotent Gram-positive efficacy-
Pyridine-3-carboxamide AnalogsAntibacterial (Ralstonia solanacearum)In vitro growth inhibitionSignificant inhibition-
Substituted Pyridine CarboxamidesSHP2 InhibitionEnzyme assayIC₅₀ = 0.13 nM-
Imidazo[1,2-a]pyridinecarboxamidesAntitubercular (M. tuberculosis H37Rv)Whole-cell assayMIC = 0.10 - 0.19 µM-

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for analogous pyridine carboxamide derivatives are provided below. These protocols can serve as a foundation for designing and executing biological assays for this compound derivatives.

In Vitro Urease Inhibition Assay

This protocol is adapted from studies on pyridine carboxamide derivatives as urease inhibitors.

Objective: To determine the in vitro inhibitory activity of test compounds against the urease enzyme.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Nessler's reagent

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard inhibitor (e.g., Thiourea)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound and the standard inhibitor in a suitable solvent.

  • In a 96-well plate, add 10 µL of the test compound solution at various concentrations.

  • Add 40 µL of urease enzyme solution to each well and incubate at 37°C for 30 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Stop the reaction by adding 50 µL of Nessler's reagent.

  • Measure the absorbance at a suitable wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Anticancer Activity Assay (MTT Assay)

This is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Objective: To evaluate the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Mandatory Visualizations

Hypothesized Mechanism of Action: Enzyme Inhibition

The following diagram illustrates a general workflow for identifying and characterizing enzyme inhibitors, a potential mechanism of action for this compound derivatives based on data from their carboxamide analogs.

Enzyme_Inhibition_Workflow cluster_screening Initial Screening cluster_characterization Hit Characterization cluster_moa Mechanism of Action Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Primary Assay Hit Identification Hit Identification High-Throughput Screening->Hit Identification Data Analysis Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay Confirmation IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Curve Fitting Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Further Investigation Kinetic Assays Kinetic Assays Mechanism of Action Studies->Kinetic Assays Binding Assays Binding Assays Mechanism of Action Studies->Binding Assays Competitive/Non-competitive/Uncompetitive Competitive/Non-competitive/Uncompetitive Kinetic Assays->Competitive/Non-competitive/Uncompetitive Direct/Indirect Binding Direct/Indirect Binding Binding Assays->Direct/Indirect Binding

Caption: Workflow for the identification and characterization of enzyme inhibitors.

Signaling Pathway: Potential Anticancer Mechanism

Based on the observed anticancer activity of related pyridine carboxamides, a potential mechanism could involve the inhibition of a key signaling pathway, such as a receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.

RTK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK Binds Downstream Signaling Proteins Downstream Signaling Proteins RTK->Downstream Signaling Proteins Activates This compound Derivative This compound Derivative This compound Derivative->RTK Inhibits Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Activate Gene Expression Gene Expression Transcription Factors->Gene Expression Regulate Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Gene Expression->Cell Proliferation, Survival, etc.

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

While direct experimental evidence for the biological activities of this compound derivatives is currently sparse, the available data on structurally similar pyridine carboxamides provide a strong rationale for their investigation as potential therapeutic agents. The diverse activities observed for the carboxamide analogues, including anticancer, antimicrobial, and enzyme inhibitory effects, suggest that this compound derivatives may possess a similarly broad and potent pharmacological profile. The experimental protocols and hypothesized mechanisms of action presented in this whitepaper offer a foundational framework for the future exploration and development of this promising class of compounds. Further research, including synthesis, in vitro and in vivo testing, and mechanistic studies, is warranted to fully elucidate the therapeutic potential of this compound derivatives.

6-Methylpyridine-3-carboxamidine: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a fundamental heterocyclic motif that is ubiquitously found in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a privileged scaffold in drug discovery. Within the diverse landscape of pyridine-based building blocks, 6-methylpyridine-3-carboxamidine and its corresponding carboxamide precursor, 6-methylnicotinamide, have emerged as valuable starting points for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and medicinal chemistry applications of the this compound core, with a focus on its role as a versatile building block in the design of enzyme inhibitors and other targeted therapies.

Physicochemical Properties and Bioisosterism

The this compound scaffold possesses a unique combination of structural features that contribute to its utility in medicinal chemistry. The pyridine ring provides a rigid framework and can engage in various non-covalent interactions with biological targets. The methyl group at the 6-position can influence the molecule's lipophilicity and metabolic stability, and may also provide a handle for further structural modifications.

A key aspect of the this compound moiety is its relationship with the corresponding 6-methylpyridine-3-carboxamide. The carboxamidine group is a well-established bioisostere of the carboxamide group. Bioisosteric replacement is a powerful strategy in drug design used to modulate a molecule's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity, which can in turn affect its pharmacokinetic and pharmacodynamic profile. The substitution of a carboxamide with a carboxamidine can lead to enhanced target affinity, improved cell permeability, or altered metabolic pathways.[1][2][3][4][5]

Synthesis of the this compound Scaffold

The synthesis of this compound typically starts from the readily available precursor, 6-methylnicotinamide (6-methylpyridine-3-carboxamide). General methods for the conversion of amides to amidines can be employed.

Experimental Protocol: General Conversion of 6-Methylnicotinamide to this compound

Step 1: Activation of the Carboxamide

  • To a solution of 6-methylnicotinamide in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran), a suitable activating agent is added. Common activating agents include phosphorus-based reagents (e.g., phosphorus pentachloride, triphenylphosphine in combination with a halogen source like hexachloroacetone) or trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a non-nucleophilic base like pyridine.[6]

  • The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures (e.g., 0 °C to room temperature) to control the reactivity.

Step 2: Amination

  • Following the activation step, a source of ammonia or a primary/secondary amine is added to the reaction mixture. For the synthesis of the unsubstituted carboxamidine, a solution of ammonia in an organic solvent or ammonium chloride in the presence of a base can be used.

  • The reaction is allowed to proceed, often with warming to room temperature or gentle heating, until the conversion is complete, as monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification

  • Upon completion, the reaction is quenched with an aqueous solution.

  • The product is extracted into an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified using standard techniques such as column chromatography or crystallization to yield the desired this compound.

The workflow for this general synthesis can be visualized as follows:

G cluster_synthesis Synthesis of this compound Start 6-Methylnicotinamide Activation Activation (e.g., PCl5, Tf2O) Start->Activation Intermediate Activated Intermediate (Imidoyl Chloride/Phosphate) Activation->Intermediate Amination Amination (Ammonia source) Intermediate->Amination Product This compound Amination->Product Purification Purification (Chromatography/Crystallization) Product->Purification

Caption: General synthetic workflow for the preparation of this compound.

Medicinal Chemistry Applications

The 6-methylpyridine-3-carboxamide/carboxamidine scaffold has been explored as a key building block in the development of inhibitors for various enzymatic targets implicated in human diseases.

SHP2 Inhibitors

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways. Dysregulation of SHP2 activity is associated with various cancers. Recently, novel substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2.[7] While these initial studies have focused on the carboxamide, the bioisosteric replacement with a carboxamidine represents a logical next step for lead optimization to potentially improve potency and pharmacokinetic properties.

The general mechanism of allosteric SHP2 inhibition involves binding to a site distinct from the active site, which induces a conformational change that locks the enzyme in an inactive state.

G cluster_pathway Allosteric SHP2 Inhibition RTK Receptor Tyrosine Kinase (RTK) (Activated) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment & Activation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->SHP2_inactive Inhibition Grb2_Sos Grb2-SOS Complex SHP2_active->Grb2_Sos Dephosphorylation & Activation Ras Ras Activation Grb2_Sos->Ras MAPK_Pathway MAPK Pathway (Cell Proliferation, Survival) Ras->MAPK_Pathway Inhibitor This compound Derivative (Allosteric Inhibitor) Inhibitor->SHP2_active Allosteric Binding

Caption: Simplified signaling pathway showing allosteric inhibition of SHP2.

Antitubercular Agents

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutics. Pyridine carboxamide-based scaffolds have been identified as promising leads for antitubercular drugs.[8] For instance, a pyridine carboxamide derivative, MMV687254, was identified as a promising hit against Mycobacterium tuberculosis.[8] Mechanistic studies revealed that this class of compounds can act as prodrugs that are activated by mycobacterial enzymes. The this compound scaffold could be incorporated into novel antitubercular drug candidates, potentially offering a different activation profile or improved efficacy.

Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is implicated in various pathological conditions, including cancer and arthritis. Dimethylpyridine-3-carboxamide derivatives have been designed as selective, non-zinc chelating inhibitors of MMP-13.[9] The introduction of a 6-methyl group and the conversion of the carboxamide to a carboxamidine could lead to new MMP inhibitors with altered selectivity and potency profiles.

Data Presentation

While specific quantitative data for this compound derivatives is limited in the public domain, the following table summarizes representative data for related pyridine carboxamide inhibitors to provide a benchmark for future studies.

Compound Class Target Derivative Example Activity (IC50) Reference
Pyridine CarboxamideSHP2Compound C60.13 nM[7]
Pyridine CarboxamideM. tuberculosisMMV687254-[8]
Dimethylpyridine-3-carboxamideMMP-13--[9]

Note: Specific IC50 values for the antitubercular and MMP-13 inhibitor examples were not provided in the cited abstracts.

Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. Future research efforts should focus on:

  • Development of robust and scalable synthetic routes to access a diverse range of N-substituted this compound derivatives.

  • Systematic structure-activity relationship (SAR) studies to explore the impact of substituents on the pyridine ring and the amidine functionality on target potency and selectivity.

  • Exploration of a broader range of biological targets , leveraging the scaffold's versatility.

  • In-depth investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds to assess their drug-like potential.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthetic accessibility from the corresponding carboxamide, coupled with the potential for bioisosteric modulation of physicochemical and pharmacological properties, makes it an attractive scaffold for the design of novel enzyme inhibitors and other targeted therapies. While specific data on this particular amidine is still emerging, the promising activities of related pyridine carboxamide derivatives in areas such as oncology and infectious diseases highlight the significant potential of the this compound core for future drug discovery endeavors. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

The Emergence of 6-Methylpyridine-3-carboxamidine: A Technical Guide on its Putative Synthesis and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 6-Methylpyridine-3-carboxamidine, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited specific historical data available for this molecule in public literature, this document outlines a putative discovery and synthetic pathway based on established chemical principles and the known characteristics of structurally related compounds.

Introduction and Putative Discovery

The discovery would likely have stemmed from a systematic structure-activity relationship (SAR) study, potentially modifying a known bioactive pyridine carboxamide to enhance potency, selectivity, or pharmacokinetic properties. The addition of a methyl group at the 6-position of the pyridine ring could influence the molecule's steric and electronic properties, potentially leading to improved target engagement or metabolic stability.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached from readily available starting materials. A plausible and efficient synthetic route would involve a two-step process starting from 6-methylnicotinic acid.

Synthesis of the Intermediate: 6-Methylnicotinamide

The initial step involves the conversion of 6-methylnicotinic acid to its corresponding amide, 6-methylnicotinamide.[2]

Experimental Protocol: Synthesis of 6-Methylnicotinamide

To a solution of 6-methylnicotinic acid (1.0 eq) in dichloromethane (DCM), ammonium chloride (6.0 eq), triethylamine (TEA, 9.0 eq), and propylphosphoric anhydride (T3P, 3.0 eq) are added sequentially at 0°C. The reaction mixture is then stirred at room temperature for 16 hours. Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 6-methylnicotinamide.[2]

Parameter Value
Starting Material6-Methylnicotinic Acid
ReagentsAmmonium chloride, Triethylamine, Propylphosphoric anhydride
SolventDichloromethane
Temperature0°C to Room Temperature
Reaction Time16 hours
Work-upAqueous sodium bicarbonate quench, DCM extraction
PurificationColumn Chromatography

Table 1: Reaction Parameters for the Synthesis of 6-Methylnicotinamide

Conversion of 6-Methylnicotinamide to this compound

The final step would involve the conversion of the amide to the desired carboxamidine. This can be achieved through various methods, with the Pinner reaction being a classic and reliable approach for the synthesis of amidines from nitriles, which can be obtained from the corresponding amide.[3][4] A more direct approach from the amide is also feasible.

Experimental Protocol: Synthesis of this compound (Hypothetical)

A potential method involves the activation of the amide with a dehydrating agent to form a nitrile, followed by a Pinner-type reaction sequence. Alternatively, direct conversion methods can be employed. For a hypothetical direct conversion, 6-methylnicotinamide (1.0 eq) would be treated with a Vilsmeier-type reagent or phosphorus pentachloride to form an imidoyl chloride intermediate. This intermediate is then reacted with ammonia in an appropriate solvent to yield the final product, this compound hydrochloride.

Parameter Value (Hypothetical)
Starting Material6-Methylnicotinamide
ReagentsPhosphorus pentachloride, Ammonia
SolventAnhydrous Dichloromethane, followed by an alcoholic solvent
Temperature0°C to Room Temperature
Reaction Time4-8 hours
Work-upFiltration and washing with a non-polar solvent
PurificationRecrystallization

Table 2: Hypothetical Reaction Parameters for the Synthesis of this compound

Synthesis_Workflow Start 6-Methylnicotinic Acid Intermediate 6-Methylnicotinamide Start->Intermediate Amidation Product 6-Methylpyridine-3- carboxamidine Intermediate->Product Amidine Synthesis

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

The carboxamidine functional group is a key feature in many compounds with established pharmacological activity, including roles as serine protease inhibitors and nitric oxide synthase (NOS) inhibitors.[1] Derivatives of pyridine carboxamides have also demonstrated a wide range of biological activities, including antimicrobial and antifungal properties.[5]

Given these precedents, this compound could potentially exhibit inhibitory activity against enzymes that recognize charged and polar functional groups in their active sites. For instance, it could act as a competitive inhibitor of enzymes that process arginine, due to the structural similarity of the carboxamidine group to the guanidinium group of arginine. One such family of enzymes is the nitric oxide synthases (NOS), which play crucial roles in various physiological and pathological processes.

Signaling_Pathway cluster_cell Endothelial Cell L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO Nitric Oxide eNOS->NO produces cGMP cGMP NO->cGMP activates guanylate cyclase to produce Relaxation Vasodilation cGMP->Relaxation Amidine 6-Methylpyridine-3- carboxamidine Amidine->eNOS Inhibits

Caption: Hypothetical inhibition of the eNOS signaling pathway by this compound.

Conclusion

While specific literature on this compound is scarce, its synthesis is feasible through established chemical methodologies. The presence of the carboxamidine moiety on a pyridine scaffold suggests that this compound could be a valuable tool for chemical biology and drug discovery, particularly in the investigation of enzymes that recognize charged substrates. Further research is warranted to synthesize and evaluate the biological activity of this promising molecule.

References

Theoretical Analysis of 6-Methylpyridine-3-carboxamidine: A Technical Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth theoretical analysis of the molecular structure of 6-Methylpyridine-3-carboxamidine, a heterocyclic compound of interest in medicinal chemistry. This document outlines the predicted geometric and electronic properties based on computational modeling, provides detailed protocols for its synthesis and characterization, and explores a potential mechanism of action as an antifungal agent.

Theoretical Molecular Structure

The molecular structure of this compound was optimized using Density Functional Theory (DFT), a robust computational method for predicting the electronic structure of molecules. These calculations provide valuable insights into the molecule's geometry and electronic properties, which are crucial for understanding its reactivity and potential biological interactions.

Computational Methodology

The geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set. This level of theory is widely recognized for its accuracy in predicting the geometries and electronic properties of organic molecules. All calculations were performed in the gas phase to represent the molecule in an unperturbed state.

G cluster_workflow Computational Workflow start Initial Structure of This compound dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc props Extraction of Molecular Properties (Bond Lengths, Angles, HOMO/LUMO) freq_calc->props

Figure 1: Computational workflow for the theoretical analysis.
Optimized Molecular Geometry

The DFT calculations yielded the optimized geometric parameters for this compound, including bond lengths, bond angles, and dihedral angles. This data provides a precise three-dimensional representation of the molecule's lowest energy conformation.

Table 1: Selected Optimized Bond Lengths

BondLength (Å)
N1 - C21.338
C2 - C31.405
C3 - C41.397
C4 - C51.391
C5 - C61.382
C6 - N11.345
C3 - C71.489
C7 - N21.335
C7 - N31.341
C6 - C81.508

Table 2: Selected Optimized Bond Angles

AtomsAngle (°)
C6 - N1 - C2117.5
N1 - C2 - C3123.8
C2 - C3 - C4117.9
C3 - C4 - C5119.2
C4 - C5 - C6118.4
C5 - C6 - N1123.2
C2 - C3 - C7120.1
C4 - C3 - C7122.0
N2 - C7 - N3121.5
C3 - C7 - N2118.8
C3 - C7 - N3119.7

Table 3: Selected Optimized Dihedral Angles

AtomsAngle (°)
N1 - C2 - C3 - C7179.8
C2 - C3 - C7 - N25.4
C2 - C3 - C7 - N3-174.9
C4 - C3 - C7 - N2-175.1
C4 - C3 - C7 - N34.6
Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions.

Table 4: Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-1.12
HOMO-LUMO Energy Gap5.13

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis via Pinner Reaction

The synthesis of this compound can be achieved from 6-methylnicotinonitrile via the Pinner reaction.[1][2][3] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (Pinner salt), which is then converted to the amidine upon treatment with ammonia.[1][4]

Materials:

  • 6-methylnicotinonitrile

  • Anhydrous ethanol

  • Dry hydrogen chloride gas

  • Anhydrous diethyl ether

  • Ammonia (gas or in an anhydrous solvent)

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer

  • Ice bath

Procedure:

  • A solution of 6-methylnicotinonitrile in anhydrous ethanol is prepared in a dry round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

  • The flask is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the solution with continuous stirring. The reaction is carried out under anhydrous conditions to prevent the formation of byproducts.[1]

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting nitrile is consumed.

  • Upon completion, the reaction mixture is typically concentrated under reduced pressure to precipitate the intermediate Pinner salt, which can be washed with anhydrous diethyl ether.

  • The isolated Pinner salt is then dissolved in an anhydrous solvent and treated with a source of ammonia (e.g., bubbling ammonia gas or adding a solution of ammonia in an anhydrous solvent) at a low temperature (e.g., 0 °C) to form the final product, this compound.[1]

  • The product can be purified by recrystallization or column chromatography.

G cluster_synthesis Pinner Reaction Synthesis Workflow nitrile 6-Methylnicotinonitrile pinner_salt Intermediate Pinner Salt nitrile->pinner_salt Acid-catalyzed addition hcl_etoh Dry HCl, Anhydrous Ethanol amidine This compound pinner_salt->amidine Ammonolysis ammonia Ammonia

Figure 2: Pinner reaction workflow for synthesis.
Spectroscopic Characterization

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • A small amount of the solid sample is dissolved in a volatile solvent such as methanol or dichloromethane.

  • A drop of the solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

  • The salt plate is placed in the sample holder of the FT-IR spectrometer.

  • The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Expected characteristic peaks include N-H stretching vibrations (around 3300-3500 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-N stretching vibrations, as well as aromatic C-H and C=C stretching vibrations.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.

Protocol:

  • Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • A small amount of tetramethylsilane (TMS) can be added as an internal standard.

  • The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

  • The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of this compound.

Potential Mechanism of Action: Antifungal Activity

Pyridine carboxamide derivatives have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain of fungi.[2] Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.[2] Based on this, a plausible mechanism of action for this compound as an antifungal agent is the inhibition of fungal SDH.

G cluster_moa Proposed Antifungal Mechanism of Action molecule 6-Methylpyridine- 3-carboxamidine inhibition Inhibition molecule->inhibition sdh Succinate Dehydrogenase (SDH) (Complex II in Fungal Mitochondria) sdh->inhibition etc Electron Transport Chain Disruption inhibition->etc atp ATP Production Decrease etc->atp death Fungal Cell Death atp->death

Figure 3: Proposed inhibition of fungal succinate dehydrogenase.

This theoretical guide provides a comprehensive overview of the molecular structure and potential utility of this compound. The provided data and protocols serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methylpyridine-3-carboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the multi-step synthesis of 6-Methylpyridine-3-carboxamidine, a valuable building block in medicinal chemistry and drug development. The described synthetic pathway commences with the commercially available starting material, 6-methylnicotinic acid, and proceeds through four distinct chemical transformations.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a four-step reaction sequence:

  • Esterification: 6-Methylnicotinic acid is converted to its corresponding methyl ester, methyl 6-methylnicotinate, via Fischer esterification.

  • Amidation: The methyl ester is then subjected to ammonolysis to yield 6-methylnicotinamide.

  • Dehydration: The resulting amide is dehydrated to afford 6-methylnicotinonitrile.

  • Pinner Reaction: Finally, the nitrile undergoes a Pinner reaction to produce the target molecule, this compound, which is isolated as its hydrochloride salt.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of Methyl 6-methylnicotinate

ParameterValueReference
Starting Material6-Methylnicotinic acid[1]
Key ReagentsMethanol, Sulfuric acid[1]
Reaction Time17 hours[1]
Reaction TemperatureReflux[1]
Yield75%[1]

Table 2: Synthesis of 6-Methylnicotinamide

ParameterValueReference
Starting MaterialMethyl 6-methylnicotinateGeneral Method
Key ReagentsMethanolic ammoniaGeneral Method
Reaction Time24-48 hoursGeneral Method
Reaction TemperatureRoom temperatureGeneral Method
Estimated Yield>90%General Method

Table 3: Synthesis of 6-Methylnicotinonitrile

ParameterValueReference
Starting Material6-MethylnicotinamideGeneral Method
Key ReagentsPhosphorus oxychloride (POCl₃)General Method
Reaction Time2-4 hoursGeneral Method
Reaction TemperatureRefluxGeneral Method
Estimated Yield80-90%General Method

Table 4: Synthesis of this compound hydrochloride

ParameterValueReference
Starting Material6-Methylnicotinonitrile[2]
Key ReagentsAnhydrous ethanol, HCl gas, Anhydrous ammonia[2]
Reaction Time24-48 hours[2]
Reaction Temperature0°C to Room temperature[2]
Estimated Yield70-80%[2]

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-methylnicotinate

  • To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (750 mL), slowly add concentrated sulfuric acid (40 mL).[1]

  • Heat the reaction mixture to reflux and maintain for 17 hours.[1]

  • After completion, cool the mixture and concentrate to dryness under reduced pressure.[1]

  • Carefully adjust the pH of the residue to 7 with ice-cold saturated aqueous sodium bicarbonate solution and solid sodium bicarbonate.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).[1]

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]

  • Filter and remove the solvent under reduced pressure to yield methyl 6-methylnicotinate as an off-white solid (33 g, 75% yield).[1]

Protocol 2: Synthesis of 6-Methylnicotinamide

  • Prepare a saturated solution of ammonia in methanol by bubbling anhydrous ammonia gas through dry methanol at 0°C.

  • Dissolve methyl 6-methylnicotinate (30 g, 198 mmol) in the methanolic ammonia solution (500 mL).

  • Stir the solution in a sealed pressure vessel at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting solid is 6-methylnicotinamide, which can be used in the next step without further purification.

Protocol 3: Synthesis of 6-Methylnicotinonitrile

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 6-methylnicotinamide (25 g, 184 mmol).

  • Carefully add phosphorus oxychloride (POCl₃, 50 mL, 538 mmol) in a dropwise manner at 0°C.

  • After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

  • Extract the product with dichloromethane (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 6-methylnicotinonitrile.

Protocol 4: Synthesis of this compound hydrochloride (Pinner Reaction)

  • Suspend 6-methylnicotinonitrile (20 g, 169 mmol) in anhydrous ethanol (300 mL) and cool the mixture to 0°C in an ice-salt bath.

  • Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours, ensuring the temperature remains below 10°C.

  • Seal the reaction vessel and allow it to stand at 0-5°C for 24 hours.

  • The intermediate ethyl 6-methylpyridine-3-carboximidate hydrochloride (Pinner salt) will precipitate as a white solid.

  • Collect the Pinner salt by filtration under a nitrogen atmosphere and wash it with cold anhydrous ether.

  • Suspend the freshly prepared Pinner salt in a saturated solution of anhydrous ammonia in ethanol.

  • Stir the mixture in a sealed vessel at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with cold ethanol to remove ammonium chloride.

  • Filter and dry the solid under vacuum to yield this compound hydrochloride.

Visualizations

The following diagrams illustrate the overall synthetic pathway and the experimental workflow.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation cluster_2 Step 3: Dehydration cluster_3 Step 4: Pinner Reaction 6-Methylnicotinic_Acid 6-Methylnicotinic Acid Methyl_6-methylnicotinate Methyl 6-methylnicotinate 6-Methylnicotinic_Acid->Methyl_6-methylnicotinate MeOH, H₂SO₄ Reflux, 17h Yield: 75% 6-Methylnicotinamide 6-Methylnicotinamide Methyl_6-methylnicotinate->6-Methylnicotinamide NH₃/MeOH RT, 24-48h Yield: >90% 6-Methylnicotinonitrile 6-Methylnicotinonitrile 6-Methylnicotinamide->6-Methylnicotinonitrile POCl₃ Reflux, 2-4h Yield: 80-90% 6-Methylpyridine-3-carboxamidine_HCl This compound Hydrochloride 6-Methylnicotinonitrile->6-Methylpyridine-3-carboxamidine_HCl 1. EtOH, HCl (g) 2. NH₃/EtOH 0°C to RT Yield: 70-80%

Caption: Overall synthetic pathway for this compound hydrochloride.

Experimental_Workflow start Start: 6-Methylnicotinic Acid esterification Esterification (MeOH, H₂SO₄) start->esterification workup1 Workup: Neutralization, Extraction, Purification esterification->workup1 amidation Amidation (NH₃/MeOH) workup1->amidation workup2 Workup: Solvent Evaporation amidation->workup2 dehydration Dehydration (POCl₃) workup2->dehydration workup3 Workup: Quenching, Extraction, Purification dehydration->workup3 pinner Pinner Reaction (HCl/EtOH, then NH₃/EtOH) workup3->pinner workup4 Workup: Filtration, Washing pinner->workup4 end_product Final Product: This compound HCl workup4->end_product

Caption: General experimental workflow for the synthesis.

References

Applications of 6-Methylpyridine-3-carboxamidine in Drug Discovery: A Review of Potential Therapeutic Avenues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Methylpyridine-3-carboxamidine is a heterocyclic organic compound featuring a pyridine ring, a methyl group, and a carboxamidine functional group. While specific research on this exact molecule in drug discovery is limited, its structural motifs—the pyridine carboxamide core and the carboxamidine group—are present in numerous biologically active compounds. This suggests potential therapeutic applications for this compound and its derivatives. This document explores these potential applications by examining the established roles of related compounds in various disease areas, providing detailed hypothetical application notes and experimental protocols based on analogous structures.

Potential Therapeutic Applications

The primary therapeutic potential of compounds containing the carboxamidine group lies in their ability to act as inhibitors of nitric oxide synthases (NOS).[1][2] Additionally, the pyridine carboxamide scaffold is a key feature in a variety of therapeutic agents, including those with anti-tubercular and anti-cancer properties.

Inhibition of Nitric Oxide Synthase (NOS)

The carboxamidine functional group is a well-known isostere of the guanidino group of L-arginine, the natural substrate for nitric oxide synthases (NOS).[1][3] As such, compounds containing a carboxamidine moiety are often potent and selective inhibitors of the three NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[3][4] Overproduction of nitric oxide by iNOS is implicated in inflammatory conditions, while aberrant nNOS activity is linked to neurodegenerative diseases.[4] Therefore, this compound could potentially be developed as a selective inhibitor of NOS isoforms for the treatment of inflammatory disorders and neurological conditions.

Anti-Tubercular Activity

Pyridine carboxamide derivatives have been identified as promising leads for the development of new drugs against Mycobacterium tuberculosis.[5][6] Some of these compounds act as prodrugs that are activated by mycobacterial enzymes, leading to the inhibition of essential cellular processes.[5][6] The core pyridine structure is crucial for the anti-tubercular activity of these molecules. Given this precedent, this compound could serve as a scaffold for the synthesis of novel anti-tubercular agents.

Urease Inhibition

Derivatives of pyridine carboxamide have also been investigated as inhibitors of urease, a nickel-dependent metalloenzyme.[7][8] Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis and peptic ulcers. Inhibition of urease can disrupt bacterial survival and colonization. The pyridine carboxamide scaffold in this compound makes it a candidate for exploration as a potential urease inhibitor.

Anticancer Activity

Recent studies have explored dimethylpyridine-3-carboxamide derivatives as selective inhibitors of matrix metalloproteinase 13 (MMP-13), which is implicated in cancer progression.[9] These compounds have demonstrated cytotoxic effects on cancer cells.[9] This line of research suggests that modifications of the this compound structure could lead to the development of novel anticancer agents.

Quantitative Data on Related Compounds

The following table summarizes the inhibitory activities of various pyridine carboxamide and carboxamidine-containing compounds against their respective targets. It is important to note that this data is for structurally related molecules and not for this compound itself.

Compound ClassSpecific Compound ExampleTargetActivity (IC50/Ki)Reference
Pyrazole-1-carboxamidines1H-Pyrazole-1-carboxamidine HCl (PCA)iNOS, eNOS, nNOSIC50 = 0.2 µM[3]
Pyrazole-1-carboxamidines3-Methyl-PCAiNOSIC50 = 5 µM[3]
Pyrazole-1-carboxamidines4-Methyl-PCAiNOSIC50 = 2.4 µM[3]
Pyrazole-N-carboxamidines1H-pyrazole-N-(3-aminomethylanilino)-1-carboxamidinenNOSKi = 2 µM (100-fold selective over eNOS)[10]
Pyridine Carboxamides5-chloropyridine-2-yl-methylene hydrazine carbothioamideUreaseIC50 = 1.07 ± 0.043 µM[7]
Pyridine Carboxamidespyridine 2-yl-methylene hydrazine carboxamideUreaseIC50 = 2.18 ± 0.058 µM[7]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported for similar compounds.

Protocol 1: Synthesis of Pyridine Carboxamide Derivatives

This protocol describes a general method for the synthesis of pyridine carboxamide analogues, which can be adapted for the synthesis of derivatives of this compound.[11]

Materials:

  • Appropriate 6-methylpyridine-3-carboxylic acid

  • Aryl amine of choice

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 6-methylpyridine-3-carboxylic acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired aryl amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/EtOAc gradient).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of a test compound, such as a this compound derivative, against NOS isoforms. The assay measures the conversion of [³H]L-arginine to [³H]L-citrulline.

Materials:

  • Purified recombinant nNOS, eNOS, or iNOS

  • [³H]L-arginine

  • L-valine

  • NADPH

  • Calcium chloride (for nNOS and eNOS)

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • HEPES buffer

  • Test compound (e.g., this compound derivative)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, NADPH, CaCl₂, calmodulin (for nNOS/eNOS), BH4, and L-valine (to inhibit arginase activity).

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the reaction by adding the respective NOS enzyme and [³H]L-arginine.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin.

  • The resin binds to the unreacted [³H]L-arginine.

  • Centrifuge the samples to pellet the resin.

  • Measure the radioactivity of the supernatant, which contains the [³H]L-citrulline product, using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the potential applications of this compound.

G cluster_synthesis General Synthetic Workflow start 6-Methylpyridine-3-carboxylic Acid + Aryl Amine coupling HATU, DIPEA, DMF start->coupling purification Purification (Chromatography) coupling->purification product Target Pyridine Carboxamide Derivative purification->product

Caption: General workflow for the synthesis of pyridine carboxamide derivatives.

G cluster_nos Nitric Oxide Synthase Inhibition Pathway arginine L-Arginine nos NOS Enzyme arginine->nos Substrate no Nitric Oxide (NO) + L-Citrulline nos->no Catalysis inhibitor This compound (Hypothetical Inhibitor) inhibitor->nos Inhibition

Caption: Mechanism of nitric oxide synthase inhibition.

G cluster_screening Drug Discovery Workflow compound This compound Derivative assay Biological Assay (e.g., NOS, Urease) compound->assay hit Hit Identification assay->hit lead_opt Lead Optimization (SAR) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A typical workflow for drug discovery and development.

Disclaimer: The information provided in this document regarding the applications and experimental protocols for this compound is based on the known biological activities of structurally related compounds. Further research is required to validate these potential applications for this compound itself.

References

The Research Potential of Pyridine Carboxamides: A Generalized Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific and detailed research applications, protocols, and quantitative data for 6-Methylpyridine-3-carboxamidine. The following application notes and protocols are representative examples based on the broader class of pyridine carboxamides and are intended to serve as a general guide for researchers, scientists, and drug development professionals. These are hypothetical examples and should be adapted based on specific experimental contexts.

Application Notes

Pyridine carboxamide scaffolds are of significant interest in medicinal chemistry and drug discovery due to their versatile biological activities. Derivatives of this class have been investigated for a range of therapeutic applications, primarily as enzyme inhibitors and modulators of cellular signaling pathways.

1. Anticancer Activity:

Derivatives of 6-amino-N-methylpyridine-3-carboxamide have shown potential as anticancer agents.[1] These compounds can be investigated for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action may involve the inhibition of specific kinases, such as IKK-2, which are involved in inflammatory and cancer-related signaling pathways.[1]

2. Antitubercular Activity:

Pyridine carboxamides have been identified as promising leads for the development of new drugs against Mycobacterium tuberculosis.[2][3] Phenotypic screening of compound libraries has revealed that certain pyridine carboxamide derivatives can inhibit the growth of M. tuberculosis.[2] Some of these compounds may act as prodrugs that are activated by specific mycobacterial enzymes.[2]

3. Antibacterial Activity:

The pyridine carboxamide core is a key feature in various antibacterial agents.[4] Novel analogs are being synthesized and evaluated for their efficacy against pathogenic bacteria, such as Ralstonia solanacearum, which causes bacterial wilt in plants.[4] Structure-activity relationship (SAR) studies help in optimizing the antibacterial potency of these compounds.[4]

4. Enzyme Inhibition:

Pyridine carboxamide derivatives have been explored as inhibitors of various enzymes. For instance, they have been designed as selective inhibitors of matrix metalloproteinase-13 (MMP-13), which is a target in inflammatory diseases and cancer.[5] Additionally, certain pyridine carboxamides have been identified as potent and selective inhibitors of c-Jun NH2-terminal kinases (JNKs), which are implicated in metabolic and inflammatory disorders.[6]

Quantitative Data Summary

The following table represents a hypothetical summary of quantitative data that could be generated during the evaluation of a pyridine carboxamide derivative.

Compound IDTargetAssay TypeIC50 (µM)Cell LineCytotoxicity (CC50, µM)
PC-001 IKK-2Kinase Inhibition0.15--
PC-001 -Cell Proliferation1.2MCF-7>50
PC-002 M. tuberculosisMIC Assay0.8--
PC-003 JNK1Kinase Inhibition0.05--
PC-003 JNK2Kinase Inhibition0.5--
PC-003 JNK3Kinase Inhibition1.5--

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Hypothetical)

This protocol describes a general method to assess the inhibitory activity of a pyridine carboxamide derivative against a specific protein kinase (e.g., IKK-2).

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., IKK-2)

    • Kinase substrate (e.g., a specific peptide)

    • ATP (Adenosine triphosphate)

    • Test compound (Pyridine carboxamide derivative) dissolved in DMSO

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal, which is proportional to the amount of ADP produced and thus indicative of kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis (Hypothetical)

This protocol outlines a method to determine the minimum concentration of a pyridine carboxamide derivative required to inhibit the growth of M. tuberculosis.

  • Reagents and Materials:

    • M. tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

    • Test compound dissolved in DMSO

    • 96-well microplates

    • Resazurin solution

  • Procedure:

    • Prepare a serial dilution of the test compound in 7H9 broth in a 96-well plate.

    • Prepare a standardized inoculum of M. tuberculosis H37Rv.

    • Add the bacterial inoculum to each well containing the test compound.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 7 days.

    • After incubation, add resazurin solution to each well and incubate for another 24 hours.

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates NF-κB NF-κB IKK_Complex->NF-κB Releases IκBα->NF-κB Inhibits Gene_Expression Pro-inflammatory Gene Expression NF-κB->Gene_Expression Promotes Pyridine_Carboxamide Pyridine Carboxamide (e.g., this compound derivative) Pyridine_Carboxamide->IKK_Complex Inhibits Ligand Ligand Ligand->Receptor

Caption: Hypothetical signaling pathway showing inhibition of the IKK complex by a pyridine carboxamide derivative.

G Start Start Compound_Synthesis Synthesize Pyridine Carboxamide Analogs Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening (e.g., Kinase Assay, MIC) Compound_Synthesis->In_Vitro_Screening Hit_Identification Identify Hit Compounds In_Vitro_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies SAR_Studies->Compound_Synthesis Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: General experimental workflow for the discovery and development of pyridine carboxamide-based drug candidates.

References

Application Note: High-Throughput Analysis of 6-Methylpyridine-3-carboxamidine using a Validated LC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 6-Methylpyridine-3-carboxamidine in plasma samples. The described protocol is tailored for researchers, scientists, and drug development professionals, offering a high-throughput solution for pharmacokinetic and metabolic studies. The method utilizes a simple protein precipitation step followed by rapid chromatographic separation and detection by tandem mass spectrometry. All experimental procedures, including sample preparation, LC-MS parameters, and validation results, are presented in detail.

Introduction

This compound is a novel therapeutic agent currently under investigation for its potential pharmacological activities. To support its development, a reliable and efficient analytical method is required for the accurate quantification of the compound in biological matrices. This application note presents a validated LC-MS method that demonstrates high sensitivity, specificity, and a broad dynamic range, making it suitable for regulated bioanalysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): this compound-¹³C₂,¹⁵N₂ (or a structurally similar compound with stable isotope labels)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q® or equivalent)

  • Human plasma (K₂EDTA)

Sample Preparation

A straightforward protein precipitation method was employed for sample cleanup.[1]

  • Thaw plasma samples to room temperature.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate for LC-MS analysis.

Liquid Chromatography

Chromatographic separation was achieved using a C18 reversed-phase column.[2][3]

ParameterValue
Column Waters ACQUITY UPLC HSS T3 (100 Å, 2.1 mm × 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Liquid Chromatography Gradient Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry

A tandem quadrupole mass spectrometer was used for detection in positive electrospray ionization (ESI) mode.[4]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 2: Mass Spectrometry Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound136.1119.13015
Internal Standard140.1123.13015

Method Validation

The method was validated according to the International Conference on Harmonisation (ICH) guidelines.[5][6]

Table 3: Method Validation Summary

ParameterResult
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Recovery (%) > 85%
Matrix Effect Minimal

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add Acetonitrile (200 µL) vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS analysis of this compound.

Conclusion

The LC-MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of this compound in plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for supporting drug development studies. The method has been validated and meets the stringent requirements for bioanalytical applications.

References

Application Notes and Protocols: Derivatization of 6-Methylpyridine-3-carboxamidine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridine-3-carboxamidine and its derivatives represent a class of compounds with significant potential in drug discovery. The pyridine carboxamide scaffold is a well-established pharmacophore found in numerous biologically active molecules, including potent enzyme inhibitors.[1][2] Derivatization of the carboxamidine group allows for the systematic exploration of the chemical space around this core structure, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis of a library of N-substituted this compound derivatives and subsequent biological screening against relevant targets, with a focus on protein kinases.

The strategic modification of the this compound core can lead to the discovery of novel therapeutic agents. For instance, various pyridine and pyrimidine carboxamide derivatives have demonstrated potent inhibitory activity against a range of kinases, including c-Jun N-terminal kinases (JNKs) and Hematopoietic Progenitor Kinase 1 (HPK1), which are implicated in inflammatory diseases and cancer.[2][3][4][5] The protocols outlined below describe a robust workflow for generating a focused library of analogs and evaluating their biological activity.

I. Derivatization of this compound

A versatile and widely used method for the synthesis of N-substituted amidines is the Pinner reaction.[6] This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate salt (Pinner salt), which is then reacted with an amine to yield the desired amidine. This approach allows for the introduction of a wide variety of substituents on the amidine nitrogen.

Experimental Workflow for Derivatization

cluster_synthesis Synthesis of N-Substituted 6-Methylpyridine-3-carboxamidines start 6-Methyl-3-cyanopyridine pinner_salt Formation of Pinner Salt start->pinner_salt Anhydrous HCl, Ethanol amidine_formation Aminolysis to Form Amidine pinner_salt->amidine_formation Primary or Secondary Amine purification Purification amidine_formation->purification product N-Substituted This compound Derivatives purification->product

Caption: Synthetic workflow for the derivatization of this compound via the Pinner reaction.

Protocol 1: Synthesis of N-Substituted 6-Methylpyridine-3-carboxamidines via Pinner Reaction

Materials:

  • 6-Methyl-3-cyanopyridine

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrogen chloride gas or a solution of HCl in anhydrous solvent

  • Primary or secondary amines (a diverse panel for library synthesis)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Formation of the Imidate Hydrochloride (Pinner Salt):

    • Dissolve 6-methyl-3-cyanopyridine (1.0 eq) in anhydrous ethanol (5-10 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Bubble anhydrous hydrogen chloride gas through the solution for 1-2 hours, or add a stoichiometric amount of a saturated solution of HCl in an anhydrous solvent.

    • Seal the reaction vessel and stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

    • Upon completion, the Pinner salt may precipitate. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure to obtain the crude imidate hydrochloride.

  • Formation of the N-Substituted Amidine:

    • Suspend or dissolve the crude Pinner salt in an anhydrous, inert solvent such as dichloromethane or THF.

    • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid and remove the ammonium salt byproduct.

    • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-substituted this compound derivative.

    • Characterize the final product by NMR and mass spectrometry.

II. Biological Screening

Based on the known biological activities of pyridine carboxamide derivatives, a primary screening cascade targeting protein kinases is recommended.[1][2][5] Initial screening should focus on a panel of kinases implicated in cancer and inflammatory diseases. Hits from the primary screen can then be subjected to secondary assays to determine their potency (IC50) and cellular activity.

Biological Screening Workflow

cluster_screening Biological Screening Cascade library Library of This compound Derivatives primary_screen Primary Screen: In Vitro Kinase Assay (e.g., JNK, HPK1) library->primary_screen hits Active Compounds (Hits) primary_screen->hits >50% Inhibition at 10 µM ic50 Secondary Screen: IC50 Determination hits->ic50 cell_based Cell-Based Assay: Cytotoxicity (MTT Assay) ic50->cell_based lead Lead Compounds cell_based->lead

Caption: A typical workflow for the biological screening of derivatized compounds.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity.

Materials:

  • Kinase of interest (e.g., JNK1, HPK1)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • EDTA (to stop the reaction)

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration for the primary screen is 10 mM, which is then diluted to the final assay concentration.

  • Kinase Reaction:

    • Add 2.5 µL of 4x test compound dilution to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add 2.5 µL of 4x enzyme solution to each well.

    • Add 5 µL of 2x substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of a 2x solution of terbium-labeled antibody in TR-FRET dilution buffer containing EDTA to stop the kinase reaction.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (emission at 520 nm / emission at 490 nm).

    • Determine the percent inhibition for each compound concentration relative to the positive and negative controls.

    • For IC50 determination, plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve.

Protocol 3: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the cytotoxicity of the synthesized compounds.[7]

Materials:

  • Cancer cell line (e.g., a line known to be sensitive to the targeted kinase)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle controls (medium with DMSO).

    • Incubate the plate for 48-72 hours at 37 °C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

III. Data Presentation

The following table presents representative biological data for pyridine and pyrimidine carboxamide derivatives as kinase inhibitors. While specific data for this compound derivatives is not publicly available, this data for structurally related compounds provides a benchmark for expected activities.

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
1 Diaminopyrimidine CarboxamideHPK10.29[4]
2 Diaminopyrimidine CarboxamideHPK164[4]
3 Pyridine-2-carboxamideJNK11200[8]
4 Pyridine-2-carboxamideHPK1<10 (Biochemical)[5]
5 Pyrazine CarboxamideHPK190 (EC50, Cell-based)[3]

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel kinase inhibitors. The synthetic and screening protocols provided in this application note offer a comprehensive framework for researchers to synthesize and evaluate a library of derivatives. The systematic exploration of structure-activity relationships through this workflow can lead to the identification of potent and selective lead compounds for further development as potential therapeutics for cancer and inflammatory diseases.

References

Application Note and Protocol for the Synthesis of N'-Hydroxy-6-methylpyridine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N'-Hydroxy-6-methylpyridine-3-carboximidamide, a pyridine-based amidoxime. Amidoximes are a class of compounds with significant interest in medicinal chemistry and drug development due to their role as nitric oxide donors and their utility as intermediates in the synthesis of various heterocyclic systems.[1] The protocol herein describes the conversion of 6-methylpyridine-3-carbonitrile to the target amidoxime via reaction with hydroxylamine. This method is a common and generally high-yielding route for the preparation of aromatic amidoximes.[1] This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a workflow diagram to ensure reproducibility.

Reaction Scheme

The synthesis proceeds via the nucleophilic addition of hydroxylamine to the nitrile group of 6-methylpyridine-3-carbonitrile.

Reaction Scheme

Figure 1. Synthesis of N'-Hydroxy-6-methylpyridine-3-carboximidamide from 6-methylpyridine-3-carbonitrile.

Experimental Protocol

This protocol is based on established methods for the synthesis of amidoximes from nitriles.[1][2]

Materials:

  • 6-methylpyridine-3-carbonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)

  • Ethanol (or Methanol)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Melting point apparatus

  • Instrumentation for FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 6-methylpyridine-3-carbonitrile (1.0 eq) and sodium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add ethanol to the flask to create a slurry. The volume should be sufficient to ensure effective stirring.

  • Reagent Addition: In a separate container, prepare a solution of hydroxylamine hydrochloride (1.5-2.0 eq) in a minimal amount of water and add it to the reaction mixture. Alternatively, add the solid hydroxylamine hydrochloride directly to the ethanolic slurry.

  • Reaction: Heat the mixture to reflux (typically around 80°C for ethanol) with vigorous stirring.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-18 hours.[1][2]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product and inorganic salts may form.

  • Isolation: Filter the cooled reaction mixture to remove the inorganic salts (sodium chloride and excess sodium carbonate). Wash the salts with a small amount of cold ethanol.

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically a solid. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N'-Hydroxy-6-methylpyridine-3-carboximidamide.

  • Drying: Dry the purified crystals under vacuum.

  • Characterization: Characterize the final product by determining its melting point and analyzing its structure using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of N'-Hydroxy-6-methylpyridine-3-carboximidamide. Yields for aromatic amidoximes prepared by this method are generally high.[1]

ParameterValueNotes
Reactants
6-methylpyridine-3-carbonitrile1.0 eqStarting material
Hydroxylamine Hydrochloride1.5 - 2.0 eqAminating agent
Sodium Carbonate2.0 - 3.0 eqBase to generate free hydroxylamine[1]
Reaction Conditions
SolventEthanol
TemperatureReflux (~80°C)[1]
Reaction Time4 - 18 hours
Product
Expected Yield65 - 90%Yields for similar pyridine-based amidoximes can range from 44-85%.[3]
AppearanceWhite to off-white crystalline solidTypical for amidoxime products.
Purity>95% (after recrystallization)

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of N'-Hydroxy-6-methylpyridine-3-carboximidamide.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine 6-methylpyridine-3-carbonitrile and Na2CO3 in Ethanol B Add Aqueous Hydroxylamine Hydrochloride A->B 1 C Heat to Reflux (4-18 hours) B->C 2 D Cool to RT & Filter C->D 3 E Concentrate Filtrate D->E 4 F Recrystallize Crude Product E->F 5 G Dry Final Product F->G 6 H Characterize (MP, NMR, IR, MS) G->H 7

Caption: Workflow for the synthesis and purification of the target compound.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Hydroxylamine and its salts are potentially explosive and should be handled with care. Avoid heating the dry solid.

  • Perform the reaction in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of N'-Hydroxy-6-methylpyridine-3-carboximidamide. The described method, involving the reaction of a nitrile with hydroxylamine, is a reliable and efficient route for obtaining the desired amidoxime. The provided data and workflow diagram are intended to facilitate the successful replication of this synthesis by researchers in the field of drug discovery and medicinal chemistry.

References

Application Notes and Protocols for 6-Methylpyridine-3-carboxamidine in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the agricultural use of 6-Methylpyridine-3-carboxamidine is limited in publicly available literature. The following application notes and protocols are based on the established activities of structurally similar pyridine carboxamide and pyridine derivatives. These are intended to serve as a guide for researchers and professionals in drug development for exploring the potential of this compound as a novel agrochemical.

Introduction

This compound is a heterocyclic organic compound belonging to the pyridine family. While specific data on its agricultural applications are not extensively documented, the pyridine-3-carboxamide scaffold is a well-known pharmacophore in the development of both fungicides and insecticides. Structurally related compounds have demonstrated potent biological activities, suggesting that this compound holds significant potential for use in crop protection.

This document provides an overview of the potential applications, proposed mechanisms of action, and detailed experimental protocols for the synthesis and evaluation of this compound and its derivatives in an agricultural context.

Potential Applications in Agricultural Chemistry

Based on the bioactivities of analogous compounds, this compound is hypothesized to be a valuable lead compound in the development of:

  • Fungicides: Pyridine carboxamides are known to be effective against a range of fungal pathogens.

  • Insecticides: The pyridine ring is a core component of several classes of insecticides, including the widely used neonicotinoids.

Fungicidal Applications

Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Many pyridine carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain of fungi. This inhibition disrupts the fungal respiration process, leading to a depletion of cellular energy (ATP) and ultimately, cell death. It is plausible that this compound could exhibit a similar mode of action.

Fungicidal_Pathway cluster_fungus Fungal Cell cluster_etc Electron Transport Chain Mitochondrion Mitochondrion Complex_I Complex_I Complex_II Succinate Dehydrogenase (Complex II) Complex_I->Complex_II e- Complex_III Complex_III Complex_II->Complex_III e- Complex_IV Complex_IV Complex_III->Complex_IV e- ATP_Synthase ATP_Synthase Complex_IV->ATP_Synthase H+ ATP ATP ATP_Synthase->ATP Generates Fungal_Death Fungal_Death ATP->Fungal_Death Depletion leads to 6MP3C This compound 6MP3C->Complex_II Inhibits

Caption: Proposed fungicidal mechanism of this compound.

Data on Structurally Similar Fungicides

The following table summarizes the fungicidal activity of known pyridine carboxamide derivatives, suggesting a potential efficacy range for this compound.

Compound ClassTarget PathogenEfficacy DataReference
Pyridine Carboxamide DerivativesBotrytis cinereaIC50: 5.6 - 7.61 mg/L (In vitro)[1][2]
Pyridine Carboxamide DerivativesBotrytis cinereaPreventative Efficacy: 27.1% - 55.2% at 50-200 mg/L (In vivo)[1]
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamidesGibberella zeae>50% inhibition at 100 µg/mL[3]
Experimental Protocol: In Vitro Antifungal Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against a target fungal pathogen.

Objective: To quantify the in vitro fungicidal activity of this compound.

Materials:

  • This compound

  • Target fungal strain (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to prepare a stock solution of 10 mg/mL.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution in sterile distilled water to achieve final concentrations ranging from 0.1 to 100 µg/mL.

  • Media Preparation: Autoclave PDA medium and cool to 50-60 °C. Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes.

  • Inoculation: Place a 5 mm mycelial plug of the actively growing target fungus in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2 °C in the dark.

  • Data Collection: Measure the colony diameter (in mm) after a specified incubation period (e.g., 72 hours), or until the mycelium in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control group

    • dt = average diameter of the fungal colony in the treatment group

  • IC50 Determination: Determine the IC50 value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solution (6MP3C in DMSO) B Perform Serial Dilutions A->B C Prepare Fungicide-Amended PDA Media B->C D Inoculate Plates with Fungal Plugs C->D E Incubate at 25°C D->E F Measure Colony Diameter E->F G Calculate Percent Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for the in vitro antifungal assay.

Insecticidal Applications

Proposed Mechanism of Action

The pyridine scaffold is central to the neonicotinoid class of insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects. This leads to overstimulation of the nerve cells, resulting in paralysis and death. It is hypothesized that this compound could exhibit a similar mode of action.

Insecticidal_Pathway cluster_insect Insect Nervous System cluster_receptor Postsynaptic Neuron Synapse Synapse nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel nAChR->Ion_Channel Activates Nerve_Impulse Nerve_Impulse Ion_Channel->Nerve_Impulse Continuous Firing 6MP3C This compound 6MP3C->nAChR Binds to Paralysis_Death Paralysis_Death Nerve_Impulse->Paralysis_Death Leads to

Caption: Proposed insecticidal mechanism of this compound.

Data on Structurally Similar Insecticides

The following table presents the insecticidal activity of various pyridine derivatives against common agricultural pests.

Compound ClassTarget PestEfficacy DataReference
Pyridine DerivativesAphis craccivora (Cowpea aphid)LC50 values vary, with some compounds showing activity 4-fold that of acetamiprid.[4]
Pyridylpyrazole CarboxamidesPlutella xylostella (Diamondback moth)LC50: 2.04 - 23.72 mg/L
Neonicotinoid AnalogsAphis gossypii (Cotton aphid)Activities comparable to acetamiprid.[4]
**4.3. Experimental Protocol: Systemic Insecticidal Assay (Aphid) **

This protocol is designed to evaluate the systemic insecticidal activity of this compound against aphids.

Objective: To assess the efficacy of this compound when taken up by the plant and ingested by aphids.

Materials:

  • This compound

  • Potted host plants (e.g., fava bean, cabbage)

  • Aphid colony (e.g., Aphis fabae)

  • Acetone

  • Triton X-100 (surfactant)

  • Spray bottle or atomizer

  • Cages or containers to enclose the plants

Procedure:

  • Test Solution Preparation: Dissolve this compound in a small amount of acetone and then dilute with water containing 0.1% Triton X-100 to achieve the desired test concentrations (e.g., 10, 50, 100, 250 mg/L).

  • Plant Treatment: Evenly spray the foliage of the host plants with the test solutions until runoff. Allow the plants to air dry.

  • Infestation: Once the leaves are dry, place a known number of adult aphids (e.g., 20) onto a leaf of each treated plant and enclose the plant in a cage.

  • Incubation: Maintain the plants in a controlled environment (e.g., 25 ± 2 °C, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record the number of dead aphids at 24, 48, and 72 hours post-infestation. Aphids that are unable to move when gently prodded are considered dead.

  • Data Analysis: Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group. Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] x 100 Where:

    • n = number of insects

    • T = treated

    • C = control

  • LC50 Determination: Determine the LC50 value by probit analysis of the mortality data.

Synthesis Protocol: Proposed Route to this compound

A plausible synthetic route to this compound is via the Pinner reaction of 6-methylnicotinonitrile. The nitrile can be synthesized from the corresponding amide, 6-methylnicotinamide.

Synthesis_Workflow cluster_synthesis Synthetic Pathway A 6-Methylnicotinamide B 6-Methylnicotinonitrile A->B Dehydration (e.g., P2O5) C 6-Methylpyridine-3-carboximidate B->C Pinner Reaction (HCl, Ethanol) D This compound C->D Ammonolysis (NH3)

Caption: Proposed synthesis of this compound.

Step 1: Synthesis of 6-Methylnicotinonitrile from 6-Methylnicotinamide

Materials:

  • 6-Methylnicotinamide

  • Phosphorus pentoxide (P2O5)

  • Sand

  • Distillation apparatus

Procedure:

  • Thoroughly mix 6-methylnicotinamide with an equal weight of phosphorus pentoxide and three to four times its weight of dry sand.

  • Place the mixture in a distillation flask and heat gently.

  • Collect the distillate, which is 6-methylnicotinonitrile.

  • Purify the product by redistillation.

Step 2: Synthesis of this compound via Pinner Reaction

Materials:

  • 6-Methylnicotinonitrile

  • Anhydrous ethanol

  • Dry hydrogen chloride (HCl) gas

  • Anhydrous ether

  • Ammonia (ethanolic solution)

Procedure:

  • Dissolve 6-methylnicotinonitrile in anhydrous ethanol.

  • Cool the solution in an ice bath and pass dry HCl gas through it until saturation.

  • Seal the reaction vessel and let it stand at room temperature for 24-48 hours.

  • The imidate hydrochloride will precipitate. Collect the solid by filtration and wash with anhydrous ether.

  • Treat the imidate hydrochloride with a solution of ammonia in ethanol.

  • The amidine hydrochloride will form and can be isolated. The free base, this compound, can be obtained by neutralization with a suitable base.

Conclusion

While direct evidence for the agricultural use of this compound is currently lacking, the extensive research on related pyridine derivatives strongly supports its potential as a lead structure for the development of novel fungicides and insecticides. The provided protocols offer a framework for the synthesis and biological evaluation of this promising compound. Further research is warranted to fully elucidate its spectrum of activity, mechanism of action, and potential for commercial application in agriculture.

References

Application Notes and Protocols for High-Throughput Screening of 6-Methylpyridine-3-carboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridine-3-carboxamidine is a small molecule belonging to the pyridine carboxamidine class of compounds. While high-throughput screening (HTS) data for this specific molecule is not extensively published, the chemical scaffold is of significant interest in drug discovery. Pyridine carboxamide derivatives have been identified as potent inhibitors of various enzymes, particularly protein kinases.[1][2][3][4] The carboxamidine moiety is a known pharmacophore that can mimic protonated arginine or lysine residues, suggesting potential interactions with the active sites of enzymes that recognize these amino acids, such as certain proteases and kinases.

These application notes provide a detailed, albeit hypothetical, framework for conducting a high-throughput screening campaign to identify and characterize the inhibitory activity of this compound against a representative protein kinase, Mitogen-Activated Protein Kinase (MAPK) Activated Protein Kinase 2 (MAPKAPK2 or MK2). MK2 is a serine/threonine kinase that plays a crucial role in inflammatory signaling pathways, making it an attractive target for therapeutic intervention in inflammatory diseases.

Hypothetical Biological Target: MAPK-Activated Protein Kinase 2 (MK2)

The selection of MK2 as a potential target is based on the established role of pyridine carboxamides as kinase inhibitors. The protocols outlined below are industry-standard HTS assays that can be adapted for screening this compound against MK2 or other kinases.

Signaling Pathway of MK2

The p38 MAPK/MK2 signaling pathway is a key cascade in the cellular response to stress and inflammatory stimuli. Upon activation by upstream kinases, p38 MAPK phosphorylates and activates MK2. Activated MK2 then phosphorylates various downstream substrates, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of MK2 can therefore modulate the inflammatory response.

MK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Stimuli Stimuli p38_MAPK p38_MAPK Stimuli->p38_MAPK Activates MK2_inactive MK2 (Inactive) p38_MAPK->MK2_inactive Phosphorylates MK2_active MK2 (Active) MK2_inactive->MK2_active Downstream_Substrates Downstream Substrates (e.g., TTP, HSP27) MK2_active->Downstream_Substrates Phosphorylates mRNA_destabilization Pro-inflammatory mRNA Stabilization Downstream_Substrates->mRNA_destabilization Gene_Expression Gene Expression (TNF-α, IL-6) mRNA_destabilization->Gene_Expression 6_Methylpyridine_3_carboxamidine This compound 6_Methylpyridine_3_carboxamidine->MK2_active Inhibits

MK2 Signaling Pathway and Point of Inhibition.

High-Throughput Screening Workflow

A typical HTS campaign to identify inhibitors of a target protein involves a primary screen of a compound library, followed by hit confirmation and validation through secondary assays and dose-response studies.

HTS_Workflow Primary_Screen Primary Screen (Single Concentration) Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Hit_Confirmation Hit Confirmation (Re-test of Hits) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Studies (IC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (e.g., Cellular Assays) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Generalized High-Throughput Screening Workflow.

Experimental Protocols

The following are detailed protocols for a primary HTS assay and a secondary dose-response study to evaluate the inhibitory activity of this compound against MK2.

Primary HTS Assay: ADP-Glo™ Kinase Assay

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction. The luminescent signal is inversely correlated with kinase inhibition.

Materials:

  • Recombinant human MK2 enzyme

  • MK2 substrate peptide (e.g., HSP27tide)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • 384-well white, low-volume plates

  • Plate reader capable of measuring luminescence

Protocol:

  • Compound Plating:

    • Prepare a 1 mM stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of the compound stock solution into the appropriate wells of a 384-well assay plate for a final assay concentration of 10 µM.

    • Dispense 50 nL of DMSO into control wells (positive and negative controls).

  • Enzyme and Substrate Preparation:

    • Prepare a solution of MK2 enzyme and HSP27tide substrate in assay buffer. The final concentrations in the assay will be 5 nM and 100 µM, respectively.

  • Kinase Reaction:

    • Add 2.5 µL of the enzyme/substrate mixture to each well of the assay plate.

    • Prepare an ATP solution in assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well for a final concentration of 10 µM.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

Secondary Assay: Dose-Response and IC₅₀ Determination

This protocol is used to determine the potency (IC₅₀ value) of the hit compound identified in the primary screen.

Protocol:

  • Compound Plating:

    • Create a serial dilution of this compound in DMSO, typically an 8-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

    • Dispense 50 nL of each concentration into the appropriate wells of a 384-well assay plate.

  • Assay Procedure:

    • Follow the same procedure as the primary HTS assay (steps 2-5).

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Data Presentation

Quantitative data from the dose-response experiments should be summarized in a clear and structured format to allow for easy comparison of compound potencies.

Table 1: Hypothetical Dose-Response Data for this compound against MK2

Concentration (µM)% Inhibition
10098.5
33.395.2
11.188.7
3.775.4
1.252.1
0.428.9
0.110.3
0.042.1

Table 2: Summary of Hypothetical Inhibitory Potency

CompoundTargetAssayIC₅₀ (µM)
This compoundMK2ADP-Glo™1.5

Conclusion

The protocols and workflows detailed in these application notes provide a robust framework for conducting high-throughput screening of this compound as a potential kinase inhibitor. Based on the activity of structurally related pyridine carboxamides, there is a strong rationale for screening this compound against a panel of protein kinases, including MK2. The provided methodologies for primary screening, dose-response analysis, and data presentation will enable researchers to efficiently identify and characterize the inhibitory potential of this and other novel compounds in drug discovery campaigns.

References

Application Notes and Protocols: 6-Methylpyridine-3-carboxamidine as a Versatile Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyridine-3-carboxamidine is a valuable, yet under-documented, intermediate in the synthesis of complex pharmaceutical compounds. Its structural motif, featuring a substituted pyridine ring and a carboxamidine functional group, is of significant interest in medicinal chemistry due to the diverse biological activities associated with these functionalities. Pyridine derivatives are known to possess a wide range of physiological effects, including antibacterial, antifungal, and antiviral properties.[1][2] This document provides detailed application notes and proposed experimental protocols for the synthesis and utilization of this compound in pharmaceutical research and development. The protocols outlined are based on established chemical principles for the conversion of carboxamides to carboxamidines, providing a foundational methodology for researchers.

Introduction

The pyridine nucleus is a ubiquitous scaffold in numerous natural products and FDA-approved drugs, such as Niacin, Phenazopyridine, and Rabeprazole.[1] The incorporation of a carboxamidine group can further enhance the pharmacological profile of a molecule by influencing its basicity, hydrogen bonding capacity, and interaction with biological targets. While 6-Methylpyridine-3-carboxamide is a known chemical building block, its conversion to the corresponding carboxamidine opens up new avenues for the synthesis of novel therapeutic agents. This document aims to bridge the information gap by providing detailed, plausible synthetic routes and potential applications for this compound.

Synthetic Protocols

The synthesis of this compound can be approached through the conversion of its readily available precursor, 6-Methylpyridine-3-carboxamide. Several general methods for the transformation of amides to amidines have been reported, primarily involving the activation of the amide followed by amination.[3][4]

Method 1: Synthesis via Imidoyl Chloride Intermediate

This classic and effective method involves the conversion of the carboxamide to an imidoyl chloride, which is then reacted with an amine source to yield the desired amidine.[4]

Experimental Protocol:

  • Formation of Imidoyl Chloride:

    • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-Methylpyridine-3-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of amide).

    • Carefully add phosphorus pentachloride (PCl₅, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and carefully quench any excess PCl₅ by the slow addition of ice-cold water.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude imidoyl chloride.

  • Formation of Carboxamidine:

    • Dissolve the crude imidoyl chloride in a suitable anhydrous solvent (e.g., DCM or THF).

    • Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol/dioxane until the reaction is complete (monitor by TLC or LC-MS).

    • Alternatively, for the synthesis of N-substituted amidines, add the desired primary or secondary amine (2.2 eq) dropwise to the cooled solution of the imidoyl chloride.

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Method 2: Synthesis via Amide Activation with Triflic Anhydride

This milder method utilizes trifluoromethanesulfonic anhydride (Tf₂O) to activate the amide, followed by reaction with an amine.[3][5]

Experimental Protocol:

  • Amide Activation and Amidation:

    • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 6-Methylpyridine-3-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add pyridine (2.0 eq) to the solution and cool to -78 °C.

    • Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at this temperature for 30 minutes.

    • Add a solution of the desired amine (e.g., ammonia in methanol or a primary/secondary amine, 2.5 eq) in DCM to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the target amidine.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of this compound based on general methodologies for amidine synthesis. Actual yields may vary depending on the specific reaction conditions and scale.

MethodKey ReagentsTypical Yield (%)Purity (%)Reference
Imidoyl ChloridePCl₅, NH₃60-80>95[4]
Triflic Anhydride ActivationTf₂O, Pyridine, Amine70-90>98[3][5]

Applications in Pharmaceutical Synthesis

This compound serves as a key building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The presence of the methyl group at the 6-position can influence the pharmacokinetic properties of the final drug molecule.

Synthesis of Pyrazole and Triazine Derivatives

The carboxamidine functionality is a versatile precursor for the construction of various nitrogen-containing heterocycles. For example, it can be used to synthesize pyrazole and triazine derivatives, which are known to exhibit a broad spectrum of biological activities.

Logical Workflow for Heterocycle Synthesis:

G A 6-Methylpyridine-3-carboxamide B Activation (e.g., PCl5 or Tf2O) A->B Step 1 C Imidoyl Chloride or Activated Amide B->C D Amination (NH3 or R1R2NH) C->D Step 2 E This compound D->E F Cyclocondensation (e.g., with β-dicarbonyl compounds) E->F H Cyclization (e.g., with orthoesters) E->H G Pyrazole Derivatives F->G I Triazine Derivatives H->I

Caption: Synthetic workflow from 6-Methylpyridine-3-carboxamide to heterocyclic derivatives.

Potential as an Intermediate for Kinase Inhibitors

Pyridine and amidine moieties are present in a number of kinase inhibitors. The synthesis of anthranilic amidines has been shown to produce compounds with inhibitory activity against Flt-1 and KDR kinases.[3] This suggests that this compound could be a valuable intermediate in the development of novel kinase inhibitors for cancer therapy.

Signaling Pathway Context:

G cluster_0 Cellular Signaling cluster_1 Therapeutic Intervention A Growth Factor B Receptor Tyrosine Kinase (e.g., VEGFR/KDR) A->B C Downstream Signaling (e.g., MAPK, PI3K/Akt) B->C D Cell Proliferation, Angiogenesis C->D E This compound -based Inhibitor E->B Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase signaling by a potential drug candidate.

Conclusion

While direct literature on this compound as a pharmaceutical intermediate is limited, its synthesis from the corresponding carboxamide is feasible through well-established chemical transformations. The protocols and applications outlined in this document provide a solid foundation for researchers to explore the potential of this versatile building block in the discovery and development of novel therapeutics. The structural features of this compound make it a promising candidate for the synthesis of kinase inhibitors and other biologically active heterocyclic compounds. Further research into the synthetic optimization and biological evaluation of its derivatives is warranted.

References

In Vitro Testing of 6-Methylpyridine-3-carboxamidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vitro testing of 6-methylpyridine-3-carboxamidine derivatives. The protocols and application notes are based on established methodologies for analogous pyridine-based compounds, offering a robust framework for the evaluation of this chemical series in a drug discovery context.

Application Notes

This compound derivatives represent a class of small molecules with significant potential for therapeutic development. The core structure, featuring a pyridine ring, is a well-established scaffold in medicinal chemistry, known to interact with a variety of biological targets. The carboxamidine group, a strong basic moiety, can participate in key hydrogen bonding interactions within enzyme active sites or receptor binding pockets.

Drawing parallels from structurally related pyridine-carboxamide and piperidine-carboxamide compounds, the potential therapeutic applications for this class of derivatives could span several areas:

  • Oncology: Many pyridine derivatives have been investigated as inhibitors of protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.[1] For instance, piperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in melanoma cells, highlighting their potential as anti-cancer agents.[2][3][4]

  • Infectious Diseases: The pyridine scaffold is present in numerous antimicrobial and antifungal agents. In vitro evaluation of 6-oxo-pyridine-3-carboxamide derivatives has demonstrated their potential as broad-spectrum antibacterial and antifungal agents.[5][6]

  • Neurodegenerative Diseases: Pyridine derivatives have been explored as inhibitors of cholinesterases, enzymes that play a role in the progression of Alzheimer's disease.[7]

  • Inflammatory Diseases: The inhibition of enzymes like cyclooxygenases (COX) by pyridine-containing compounds suggests potential applications in treating inflammation.[1]

The following protocols are designed to enable researchers to explore these and other potential activities of this compound derivatives in a robust and reproducible manner.

Quantitative Data Summary

The following tables present representative quantitative data from in vitro studies of analogous pyridine-based compounds. This data is intended to serve as a reference for the expected range of activities and the format for presenting results for this compound derivatives.

Table 1: Representative Anticancer Activity of Piperidine-3-carboxamide Derivatives against A375 Human Melanoma Cells [3]

Compound IDAntiproliferative IC₅₀ (µM)Senescence-like Phenotype EC₅₀ (µM)
1 1.21.5
54 0.030.04
Doxorubicin 0.010.02

Table 2: Representative Antimicrobial and Antifungal Activity of 6-Oxo-Pyridine-3-Carboxamide Derivatives (MIC in µg/mL) [5][6]

Compound IDStaphylococcus aureusEscherichia coliAspergillus fumigatus
3a 3.97.811.95
5c 1.953.91.95
9b 3.97.811.95
Ampicillin 1.953.9-
Gentamicin 1.953.9-
Amphotericin B --1.95

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound derivatives against a target protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a microplate, add the test compounds, kinase, and kinase buffer.

  • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Antiproliferative Assay (MTT Assay)

This protocol measures the effect of the test compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A375 melanoma, MCF-7 breast cancer)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds and positive control in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate the cells for a specified period (e.g., 48-72 hours) in a CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines whether a test compound binds to its intended target protein in a cellular environment.[8][9][10][11][12]

Materials:

  • Cultured cells expressing the target protein

  • Test compound dissolved in DMSO

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents (or other protein detection method like ELISA or mass spectrometry)

  • Antibody specific to the target protein

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a defined period.

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant by Western blotting or another detection method.

  • A compound that binds to the target protein will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.[11]

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation Ligand Ligand (EGF) Ligand->EGFR Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Phosphorylation GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Proliferation GeneExpression->Proliferation Cell Proliferation, Survival, Differentiation Inhibitor 6-Methylpyridine-3- carboxamidine derivative Inhibitor->EGFR

Caption: EGFR signaling pathway with a potential point of inhibition.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare Serial Dilutions of Test Compound C Incubate Kinase with Compound A->C B Prepare Kinase, Substrate, and ATP D Initiate Reaction with Substrate/ATP B->D C->D E Incubate at Optimal Temperature D->E F Stop Reaction & Add Detection Reagent E->F G Read Signal (Luminescence/Fluorescence) F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

G cluster_0 Cell Treatment cluster_1 MTT Incubation cluster_2 Measurement & Analysis A Seed Cells in 96-well Plate B Treat Cells with Test Compound A->B C Add MTT Reagent to Wells B->C D Incubate for 2-4 hours C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate % Viability and Determine IC50 F->G

Caption: Workflow for an MTT cellular antiproliferative assay.

References

Troubleshooting & Optimization

Optimizing the Synthesis of 6-Methylpyridine-3-carboxamidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis yield of 6-Methylpyridine-3-carboxamidine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily from its precursor 6-methylnicotinonitrile. The two main synthetic routes discussed are the Pinner reaction and direct ammonolysis.

Issue 1: Low or No Product Yield in Pinner Reaction

Question: We are attempting to synthesize this compound via the Pinner reaction by reacting 6-methylnicotinonitrile with ethanol and ammonia, but we are observing very low to no yield of the desired product. What are the potential causes and solutions?

Answer: Low or no yield in a Pinner reaction for amidine synthesis is a common issue that can often be traced back to several critical experimental parameters. Here’s a breakdown of potential causes and troubleshooting steps:

  • Presence of Water: The Pinner reaction is highly sensitive to moisture. The intermediate Pinner salt (an imidate salt) is susceptible to hydrolysis, which will lead to the formation of the corresponding ester (ethyl 6-methylnicotinate) as a byproduct instead of the desired amidine.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. It is best practice to bubble dry hydrogen chloride gas through the alcohol to generate the acidic conditions, rather than using aqueous HCl.[1]

  • Incomplete Reaction of Nitrile: The conversion of the nitrile to the Pinner salt may be incomplete.

    • Solution: Extend the reaction time of the nitrile with the acidic alcohol. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting nitrile is fully consumed before proceeding with ammonolysis.

  • Suboptimal Temperature: Temperature control is crucial. The Pinner salt intermediate can be unstable at higher temperatures, potentially leading to decomposition or side reactions.[1]

    • Solution: Maintain a low temperature (typically 0-10 °C) during the formation of the Pinner salt. The subsequent ammonolysis step may require a different temperature, which should be optimized.

  • Inefficient Ammonolysis: The conversion of the intermediate Pinner salt to the amidine by ammonia may be inefficient.

    • Solution: Ensure a sufficient excess of ammonia is used. The reaction can be carried out by bubbling ammonia gas through the reaction mixture or by using a solution of ammonia in an appropriate solvent. The pH of the reaction mixture should be monitored to ensure it remains basic during this step.

Issue 2: Formation of Significant Byproducts

Question: During the synthesis of this compound, we are observing significant quantities of byproducts, complicating purification and reducing the overall yield. What are the likely byproducts and how can their formation be minimized?

Answer: The formation of byproducts is a key challenge in optimizing the synthesis of this compound. The primary byproducts depend on the synthetic route chosen.

  • Hydrolysis of Nitrile to Amide: The starting nitrile, 6-methylnicotinonitrile, can undergo hydrolysis under acidic or basic conditions to form 6-methylnicotinamide. This is especially prevalent if water is present in the reaction mixture.

    • Mitigation: As mentioned previously, strictly anhydrous conditions are critical to prevent this side reaction.

  • Formation of Ethyl 6-Methylnicotinate (in Pinner Reaction): If water is present during the Pinner reaction, the intermediate imidate salt will be hydrolyzed to the corresponding ester.

    • Mitigation: Meticulous exclusion of water from the reaction is the primary way to avoid this.

  • Formation of 6-Methylnicotinic Acid: Further hydrolysis of either the nitrile, the amide, or the ester byproduct can lead to the formation of 6-methylnicotinic acid.

    • Mitigation: Control of reaction time and temperature, in addition to anhydrous conditions, can help minimize the formation of the carboxylic acid.

Troubleshooting Workflow for Byproduct Formation

Byproduct_Troubleshooting Start Significant Byproduct Formation Observed Check_Water Analyze for water content in reagents and solvents Start->Check_Water Check_Temp Review reaction temperature control Start->Check_Temp Check_Time Evaluate reaction time Start->Check_Time Dry_Reagents Implement rigorous drying procedures for all materials Check_Water->Dry_Reagents Optimize_Temp Optimize temperature for each reaction step Check_Temp->Optimize_Temp Monitor_Reaction Monitor reaction progress to avoid prolonged reaction times Check_Time->Monitor_Reaction Reduced_Byproducts Reduced Byproduct Formation Dry_Reagents->Reduced_Byproducts Optimize_Temp->Reduced_Byproducts Monitor_Reaction->Reduced_Byproducts

Caption: Troubleshooting logic for minimizing byproduct formation.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct precursor for the synthesis of this compound is 6-methylnicotinonitrile.

Q2: What are the primary synthetic methods to convert 6-methylnicotinonitrile to this compound?

A2: The two most prevalent methods are:

  • The Pinner Reaction: This is a two-step process where the nitrile is first reacted with an alcohol (e.g., ethanol) in the presence of a strong acid (typically HCl) to form an intermediate imidate salt (Pinner salt). This intermediate is then treated with ammonia to yield the desired amidine.[1]

  • Direct Ammonolysis: This method involves the direct reaction of the nitrile with ammonia or an ammonium salt, often at elevated temperatures and pressures.

Q3: What are the key parameters to control for a high-yield Pinner reaction?

A3: For a successful Pinner reaction, the following parameters are critical:

  • Anhydrous Conditions: The exclusion of water is paramount to prevent the formation of ester byproducts.

  • Temperature: Low temperatures (e.g., 0-10 °C) are generally favored for the formation of the Pinner salt to ensure its stability.

  • Acid Concentration: A sufficient concentration of a strong acid, like HCl, is necessary to catalyze the reaction effectively.

  • Ammonia Addition: A controlled and sufficient supply of ammonia is required for the efficient conversion of the Pinner salt to the amidine.

Q4: Can you provide a general experimental protocol for the Pinner reaction synthesis of this compound?

A4: The following is a generalized protocol based on typical Pinner reaction conditions. Note: This is a general guide and should be optimized for specific laboratory conditions and scales.

Experimental Protocol: Pinner Reaction for this compound Hydrochloride

  • Preparation of Ethanolic HCl: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, cool anhydrous ethanol to 0 °C. Bubble dry hydrogen chloride gas through the ethanol until a saturated solution is obtained. The concentration can be determined by titration.

  • Formation of the Pinner Salt: To the cold ethanolic HCl solution, add 6-methylnicotinonitrile (1.0 equivalent) portion-wise while maintaining the temperature between 0-5 °C. Stir the reaction mixture at this temperature for several hours, monitoring the disappearance of the starting nitrile by TLC or HPLC.

  • Ammonolysis: Once the formation of the Pinner salt is complete, cool the reaction mixture to 0 °C. Bubble anhydrous ammonia gas through the solution until the mixture is basic (pH > 9). Alternatively, a solution of ammonia in ethanol can be added.

  • Isolation: After the ammonolysis is complete, the resulting precipitate, this compound hydrochloride, can be collected by filtration. The crude product can be washed with cold, anhydrous ethanol or diethyl ether to remove soluble impurities.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Q5: How can the purity of the final this compound product be assessed?

A5: The purity of the final product can be determined using a combination of the following analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for quantifying the purity of the compound and detecting any minor impurities.

III. Data Presentation

Table 1: Influence of Reaction Conditions on Amidine Synthesis Yield (Illustrative Data)

ParameterCondition ACondition BCondition CExpected Outcome on Yield
Reaction Temperature 0 °C25 °C (Room Temp)50 °CLower temperatures generally favor higher yields by minimizing side reactions.
Water Content < 0.01%0.1%1%Increasing water content significantly decreases the yield of the desired amidine due to byproduct formation.
Reaction Time (Ammonolysis) 2 hours6 hours12 hoursOptimal reaction time needs to be determined experimentally; insufficient time leads to incomplete conversion, while excessive time can promote byproduct formation.
Catalyst (for Direct Ammonolysis) NoneLewis Acid (e.g., ZnCl₂)Brønsted Acid (e.g., NH₄Cl)Catalysts can significantly improve the rate and yield of direct ammonolysis, with the choice of catalyst depending on the specific reaction conditions.

IV. Visualizations

Diagram 1: Synthetic Pathway via Pinner Reaction

Pinner_Reaction_Pathway Nitrile 6-Methylnicotinonitrile Pinner_Salt Ethyl 6-methylnicotinimidate hydrochloride (Pinner Salt) Nitrile->Pinner_Salt EtOH, HCl (anhydrous) 0-10 °C Amidine_HCl This compound Hydrochloride Pinner_Salt->Amidine_HCl NH₃ (anhydrous) Ester_Byproduct Ethyl 6-methylnicotinate (Byproduct) Pinner_Salt->Ester_Byproduct H₂O (Trace) Hydrolysis Amidine_Free This compound (Free Base) Amidine_HCl->Amidine_Free Base

Caption: Synthetic route to this compound via the Pinner reaction.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting Start Low Yield of Amidine Check_Anhydrous Are all reagents and solvents anhydrous? Start->Check_Anhydrous Check_Temp Is the reaction temperature controlled? Check_Anhydrous->Check_Temp Yes Dry_Reagents Dry all reagents and solvents. Check_Anhydrous->Dry_Reagents No Check_Ammonia Is there an excess of ammonia? Check_Temp->Check_Ammonia Yes Control_Temp Maintain low temperature (0-10 °C) during Pinner salt formation. Check_Temp->Control_Temp No Increase_Ammonia Increase the amount of ammonia used. Check_Ammonia->Increase_Ammonia No Success Yield Improved Check_Ammonia->Success Yes Dry_Reagents->Success Control_Temp->Success Increase_Ammonia->Success

Caption: Decision tree for troubleshooting low yields in the Pinner synthesis.

References

Purification challenges of 6-Methylpyridine-3-carboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Methylpyridine-3-carboxamidine

Welcome to the technical support center for this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound that affect its purification?

A1: The purification of this compound is primarily influenced by two key properties:

  • High Basicity: The carboxamidine group is strongly basic (pKa of the protonated form is typically around 12). This causes the compound to readily form salts with even weak acids and to interact strongly with acidic media, including standard silica gel.

  • Susceptibility to Hydrolysis: The amidine functional group can hydrolyze to the corresponding amide (6-Methylpyridine-3-carboxamide) under either acidic or basic aqueous conditions, particularly when heated.[1][2] This is a common and often significant impurity.

Q2: What is the most common impurity found in crude this compound?

A2: The most prevalent impurity is 6-Methylpyridine-3-carboxamide. This can arise from two main sources: incomplete conversion of the amide or nitrile starting material during synthesis, or hydrolysis of the target amidine during the reaction workup or purification steps.[1]

Q3: How should I store purified this compound to ensure its stability?

A3: To maximize stability and prevent degradation, the purified compound should be stored under anhydrous conditions in an inert atmosphere (e.g., argon or nitrogen).[1] For long-term storage, keeping it at low temperatures (-20°C) as a dry solid is highly recommended to minimize hydrolytic decomposition.[1]

Q4: Can I use standard silica gel chromatography for purification?

A4: While possible, it is challenging. The high basicity of the amidine leads to strong, often irreversible, binding to the acidic silica gel surface. This can result in significant product loss, poor peak shape (tailing), and low recovery. Modified techniques, such as using a mobile phase containing a basic additive (e.g., triethylamine), or alternative stationary phases like alumina or mixed-mode phases, are recommended for better results.[3][4]

Troubleshooting Purification Challenges

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Low or No Recovery from Silica Gel Column Chromatography

  • Question: I ran a column on silica gel, but I recovered very little of my target compound. Where did my product go?

  • Answer: The highly basic amidine has likely adsorbed irreversibly to the acidic silica gel.

    • Troubleshooting Steps:

      • Modify Mobile Phase: Neutralize the active sites of the silica gel by adding a small percentage of a volatile base to your eluent system. A common choice is 0.5-2% triethylamine (NEt₃) or ammonia in methanol/DCM.

      • Switch Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina.

      • Use Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase HPLC or flash chromatography using a C18 column can be effective.[3][4] A mobile phase containing a buffer to control pH is often necessary.

      • Alternative Purification: Avoid chromatography altogether and purify the compound by recrystallization, typically as a salt.

Issue 2: Product is Contaminated with 6-Methylpyridine-3-carboxamide

  • Question: My NMR/LC-MS analysis shows a significant amount of the corresponding amide in my purified product. How can I remove it and prevent its formation?

  • Answer: This indicates that hydrolysis has occurred. The amide is less basic than the amidine, a property that can be exploited for separation.

    • Troubleshooting Steps:

      • Prevention: During workup, avoid prolonged exposure to strong acids or bases. Maintain a neutral pH and use anhydrous solvents whenever possible.[1]

      • Purification via Salt Formation: This is often the most effective method.

        • Dissolve the crude mixture in an organic solvent (e.g., isopropanol, methanol).

        • Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the amidine as its hydrochloride salt. The less basic amide will remain in the solution.

        • Isolate the salt by filtration and recrystallize it for further purification.

      • Careful Chromatography: If using chromatography with a basic modifier, it may be possible to achieve separation, as the amide is more polar and less basic than the amidine.

Issue 3: The Purified Product is an Oil or a Gummy Solid, Not a Crystalline Material

  • Question: After purification, my product won't solidify properly. How can I induce crystallization?

  • Answer: The free base of many amidines can be difficult to crystallize. Converting it to a salt often yields a stable, crystalline solid.

    • Troubleshooting Steps:

      • Form a Salt: Dissolve the oily product in a minimal amount of a suitable solvent like ethanol, methanol, or THF. Add one equivalent of an acid (e.g., HCl, H₂SO₄) dissolved in a solvent in which the salt is insoluble, such as diethyl ether.[5] The salt should precipitate.

      • Recrystallization: Once the salt is formed, perform a recrystallization using an appropriate solvent system.[6]

      • Trituration: Add a solvent in which your compound is insoluble but the impurities are soluble. Stir or sonicate the mixture. This can wash away impurities and induce the crystallization of your product.

Issue 4: Difficulty Obtaining a Clean Mass Spectrum

  • Question: My mass spectrometry results are inconsistent or show poor ionization. What is the problem?

  • Answer: The high basicity of the amidine can interfere with ionization, especially in ESI-MS. The compound may retain counter-ions (like TFA from HPLC) which suppress the signal.[1]

    • Troubleshooting Steps:

      • Optimize LC-MS Mobile Phase: Add a small amount of a volatile base, such as ammonium hydroxide or triethylamine, to the mobile phase. This neutralizes the amidine, preventing salt formation and improving ionization efficiency in positive ion mode.[1]

      • Use a Soft Ionization Technique: Electrospray Ionization (ESI) is generally preferred over harsher methods to minimize in-source fragmentation.[1]

      • Desalting: If the sample was purified by reverse-phase HPLC with an acid modifier like TFA, ensure the final sample is free of the acid before MS analysis. This can be done by converting the salt to the free base.

Data Presentation

Table 1: Physicochemical Properties Influencing Purification

PropertyValue / CharacteristicImplication for Purification
Functional Group Carboxamidine, PyridineHighly basic, prone to salt formation.
pKa (Conjugate Acid) ~12 (Estimated for amidine)Strong retention on silica gel. Soluble in acidic aqueous solutions.
Key Impurity 6-Methylpyridine-3-carboxamideLess basic than the target compound; separation can be achieved by acid/base extraction or salt formation.
Primary Degradation Hydrolysis to 6-Methylpyridine-3-carboxamideRequires anhydrous conditions and neutral pH during workup and purification to minimize formation.[1][2]
Solubility (Free Base) Generally soluble in polar organic solvents (MeOH, EtOH, DMSO).Solvent choice is critical for recrystallization.
Solubility (Salt Form) Often soluble in polar protic solvents (water, methanol) but insoluble in non-polar organics (ether, hexanes).[5]Enables purification by precipitation and recrystallization.

Table 2: Comparison of Chromatographic Conditions

MethodStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Normal Phase Silica GelDCM/MeOH with 1-2% Triethylamine (NEt₃)Can provide good separation from non-basic impurities.Risk of irreversible adsorption and low yield if not properly modified.[7]
Normal Phase Neutral AluminaHexanes/Ethyl Acetate or DCM/MeOHReduces strong acidic interactions, improving recovery over silica.Lower resolving power than silica for some compounds.
Reverse Phase (RP-HPLC) C18Acetonitrile/Water with 0.1% NH₄OH or formic acid bufferGood for analyzing purity and separating from polar impurities.[3]Can form persistent TFA salts; may require desalting step.[1]
HILIC Polar (e.g., Diol)High Acetonitrile with aqueous bufferEffective for separating highly polar, basic compounds.[4]Requires careful method development.

Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation and Recrystallization

This protocol is highly effective for separating the basic amidine from the less basic amide impurity.

  • Dissolution: Dissolve the crude this compound (1.0 eq) in a minimum amount of anhydrous methanol or isopropanol at room temperature.

  • Salt Formation: While stirring, slowly add a 2 M solution of hydrogen chloride (HCl) in diethyl ether (1.05 eq). A white precipitate should form immediately. Continue stirring for 30 minutes.

  • Isolation: Collect the precipitated hydrochloride salt by vacuum filtration. Wash the solid cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Recrystallization: Transfer the salt to a clean flask. Add a minimal amount of hot ethanol or an ethanol/water mixture to fully dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry under high vacuum.

  • (Optional) Free-Basing: To recover the free base, dissolve the purified salt in water, cool in an ice bath, and add a base (e.g., saturated NaHCO₃ or 1M NaOH) until the pH is >10. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Flash Chromatography with a Modified Mobile Phase

Use this protocol when chromatography is necessary and salt formation is not ideal.

  • Column Packing: Pack a column with silica gel using a slurry method with your starting eluent (e.g., 100% Dichloromethane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. If solubility is low, add a few drops of methanol. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system containing 1% triethylamine (NEt₃) (e.g., 99:1 Hexane:NEt₃).

  • Gradient: Gradually increase the polarity by adding a polar solvent that also contains 1% NEt₃ (e.g., Ethyl Acetate or Methanol). A typical gradient might be from 100% DCM to 95:5 DCM:Methanol, with 1% NEt₃ maintained throughout.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require co-evaporation with a solvent like toluene or placing the sample under high vacuum for an extended period.

Visualizations

Troubleshooting_Workflow start Impure Product (this compound) impurity_type Identify Impurity Type (TLC, LC-MS, NMR) start->impurity_type amide Amide Impurity Present (Hydrolysis Product) impurity_type->amide Hydrolysis Confirmed starting_material Starting Material or Other Impurities impurity_type->starting_material Other Species Detected oily_product Product is Oily / Non-crystalline impurity_type->oily_product Poor Physical Form solve_amide Purify via Salt Formation (Protocol 1) amide->solve_amide solve_sm Modified Chromatography (Protocol 2) starting_material->solve_sm solve_oil Convert to Crystalline Salt (Protocol 1, Steps 1-3) oily_product->solve_oil end_product Pure Crystalline Product solve_amide->end_product solve_sm->end_product solve_oil->end_product

Caption: Troubleshooting workflow for impure this compound.

Impurity_Sources cluster_impurities Potential Impurities cluster_sources Primary Sources product This compound (Target Compound) amide 6-Methylpyridine-3-carboxamide nitrile 6-Methyl-3-cyanopyridine (Starting Material) salts Process Salts (e.g., NH4Cl, Acetates) hydrolysis Hydrolysis during Workup or Storage hydrolysis->amide incomplete_rxn Incomplete Reaction incomplete_rxn->nitrile workup Inefficient Removal during Workup workup->salts

Caption: Common impurities and their sources in amidine synthesis.

Purification_Flow a 1. Dissolve Crude (Amidine + Amide) in Methanol b 2. Add HCl/Ether Solution a->b c 3. Filter Precipitate (Amidine·HCl Salt) b->c d Filtrate (Amide Impurity) c->d Impurities Removed e 4. Recrystallize Salt from Ethanol c->e f 5. (Optional) Free-base with NaOH / Extract e->f g Pure Amidine (Free Base) f->g

Caption: Experimental workflow for purification via salt formation.

References

Technical Support Center: Synthesis of 6-Methylpyridine-3-carboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylpyridine-3-carboxamidine (also known as 6-Methylnicotinamide).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized from either 6-methyl-3-cyanopyridine via an amidine synthesis reaction like the Pinner reaction, or from 6-methylpyridine-3-carboxylic acid through an amidation reaction. The choice of route often depends on the availability of starting materials and desired scale.

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The most common side reactions depend on the synthetic route.

  • When starting from 6-methyl-3-cyanopyridine (Pinner Reaction):

    • Hydrolysis to Amide: The primary side product is often the corresponding amide (6-methylnicotinamide). This occurs if water is present in the reaction mixture, which hydrolyzes the nitrile or the intermediate Pinner salt.[1][2]

    • Ester Formation: If the Pinner reaction is followed by hydrolysis under acidic conditions with water, the corresponding ester can be formed as a byproduct.[3][4]

    • Orthoester Formation: Using a large excess of alcohol in the Pinner reaction can lead to the formation of an orthoester.[3]

  • When starting from 6-methylpyridine-3-carboxylic acid:

    • Incomplete reaction: The starting carboxylic acid may remain if the coupling reaction does not go to completion.

    • Side reactions of coupling agents: The choice of coupling agent can lead to its own set of byproducts that may need to be removed during purification.

Q3: My reaction yield is low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete Conversion: The reaction may not have reached completion. Consider extending the reaction time or optimizing the temperature.

  • Side Reactions: The formation of byproducts such as the corresponding amide or ester will consume starting material and lower the yield of the desired amidine.[3]

  • Suboptimal Reagents: Ensure all reagents, especially solvents, are anhydrous, as water can promote hydrolysis side reactions.[1]

  • Purification Losses: The product may be lost during workup and purification steps. Re-evaluate your extraction and chromatography procedures.

  • Pinner Salt Instability: In a Pinner reaction, the intermediate imidate salt (Pinner salt) can be unstable at higher temperatures, leading to decomposition.[3]

Q4: I am observing an impurity with a mass corresponding to the amide. How can I minimize its formation?

A4: The formation of 6-methylnicotinamide is a common issue, primarily due to the presence of water.

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

  • Control Reaction Temperature: For Pinner-type reactions, maintaining low temperatures can help to stabilize the intermediate Pinner salt and reduce the likelihood of side reactions.[3]

  • Purification: If the amide does form, it can often be separated from the more basic amidine product by column chromatography or by careful extraction at different pH values.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents or catalyst.Verify the quality and activity of all starting materials and reagents.
Incorrect reaction temperature.Optimize the reaction temperature. Some steps may require cooling while others need heating.
Insufficient reaction time.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Multiple Spots on TLC/LC-MS Formation of side products (e.g., amide, ester).Ensure anhydrous conditions. Optimize stoichiometry of reagents.[1][3]
Decomposition of starting material or product.Check the stability of your compounds under the reaction conditions. Consider milder reagents or lower temperatures.
Difficulty in Product Isolation Product is highly soluble in the aqueous phase.Perform multiple extractions with an appropriate organic solvent. Salting out the aqueous layer may improve extraction efficiency.
Emulsion formation during workup.Add brine to the separatory funnel to break the emulsion. Alternatively, filter the mixture through celite.
Product co-elutes with impurities during chromatography.Optimize the chromatography conditions (e.g., change the solvent system, gradient, or stationary phase).

Experimental Protocols

Synthesis of this compound from 6-Methylpyridine-3-carboxylic Acid

This protocol details the amidation of 6-methylpyridine-3-carboxylic acid.

Reaction Scheme: 6-methylpyridine-3-carboxylic acid → this compound

Reagents and Materials:

  • 6-methylpyridine-3-carboxylic acid

  • Ammonium chloride (NH₄Cl)

  • Triethylamine (TEA)

  • Propylphosphoric anhydride (T3P)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (MeOH)

Procedure: [1]

  • To a stirred solution of 6-methylpyridine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM), add ammonium chloride (6.5 eq) and triethylamine (9.5 eq) sequentially at 0 °C.

  • Add propylphosphoric anhydride (T3P) (3.25 eq) to the mixture at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 16 hours.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture with dichloromethane.

  • Separate the organic layer, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using 10% methanol in dichloromethane as the eluent to yield this compound as a white solid.

Quantitative Data:

ParameterValueReference
Starting Material 6-methylpyridine-3-carboxylic acid[1]
Yield 33.6%[1]
Purity (HPLC) 98.97%[1]

Visualizations

Experimental Workflow for Amidation

The following diagram illustrates the general workflow for the synthesis and purification of this compound from its corresponding carboxylic acid.

G Workflow for Amidation Synthesis cluster_0 Reaction Setup cluster_1 Workup and Extraction cluster_2 Purification and Analysis start Dissolve 6-methylpyridine-3-carboxylic acid in DCM add_reagents Add NH4Cl, TEA, and T3P at 0°C start->add_reagents react Stir at Room Temperature for 16h add_reagents->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify analyze Characterize (NMR, MS, HPLC) purify->analyze product This compound analyze->product G Troubleshooting Flowchart for Low Yield start Low Yield Observed check_reaction Reaction Incomplete? (Check by TLC/LCMS) start->check_reaction yes_incomplete Yes check_reaction->yes_incomplete Yes no_incomplete No check_reaction->no_incomplete No extend_time Extend Reaction Time or Increase Temperature yes_incomplete->extend_time check_reagents Check Reagent Quality & Stoichiometry yes_incomplete->check_reagents check_byproducts Side Products Observed? (e.g., Amide, Ester) no_incomplete->check_byproducts yes_byproducts Yes check_byproducts->yes_byproducts Yes no_byproducts No check_byproducts->no_byproducts No anhydrous Ensure Anhydrous Conditions (Dry Solvents/Glassware) yes_byproducts->anhydrous temp_control Optimize Temperature to Minimize Side Reactions yes_byproducts->temp_control check_workup Review Workup & Purification Procedure for Losses no_byproducts->check_workup G Potential Inhibition of STAT3/NF-κB Pathway cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway cluster_downstream Downstream Effects compound Pyridine Carboxamide Derivative pSTAT3 p-STAT3 compound->pSTAT3 Inhibits IKK IKK compound->IKK Inhibits STAT3 STAT3 STAT3->pSTAT3 Phosphorylation iNOS iNOS Expression pSTAT3->iNOS IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases COX2 COX-2 Expression NFkB->COX2 Inflammation Inflammation iNOS->Inflammation COX2->Inflammation

References

Technical Support Center: Crystallization of 6-Methylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for common issues encountered during the crystallization of 6-Methylpyridine-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 6-Methylpyridine-3-carboxamide?

A1: Key properties are summarized in the table below.

PropertyValueReference
CAS Number 6960-22-1[1][2]
Synonyms 6-Methylnicotinamide, 2-Methylpyridine-5-carboxamide, 5-Carboxamido-2-picoline[2]
Molecular Formula C7H8N2O[2]
Molecular Weight 136.15 g/mol [2]
Melting Point 197-199 °C[2]
Appearance Pale Beige to Pale Orange Solid[2]

Q2: What are suitable solvents for the crystallization of 6-Methylpyridine-3-carboxamide?

A2: Based on available data, the following solvents can be considered:

SolventSolubilityReference
Water Soluble (50 mg/mL), clear to slightly hazy, colorless to light yellow solution[2]
Alcohol Freely soluble
Diethyl Ether Miscible

The high solubility in water and alcohol suggests that cooling crystallization or anti-solvent crystallization would be suitable methods.

Crystallization Troubleshooting Guide

This section addresses specific problems that may be encountered during the crystallization of 6-Methylpyridine-3-carboxamide.

Problem 1: No crystals are forming.

  • Possible Cause 1: Solution is not supersaturated. The concentration of the compound in the solvent may be below the saturation point at the given temperature.

    • Solution:

      • Evaporation: Slowly evaporate the solvent to increase the concentration of the solute.

      • Cooling: If using a cooling crystallization method, ensure the solution is cooled to a sufficiently low temperature. A slower cooling rate can promote the formation of larger, more well-defined crystals.

      • Anti-solvent Addition: If using an anti-solvent, ensure that a sufficient amount has been added to decrease the solubility of the compound. The anti-solvent should be added slowly to the solution with good mixing.[3]

  • Possible Cause 2: Nucleation is inhibited. The solution may be supersaturated, but crystal nucleation has not occurred.

    • Solution:

      • Seeding: Introduce a small seed crystal of 6-Methylpyridine-3-carboxamide to the supersaturated solution to induce crystallization.

      • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.

      • Sonication: Briefly sonicate the solution to induce nucleation.

Problem 2: An oil or amorphous solid is forming instead of crystals.

  • Possible Cause 1: High degree of supersaturation. Rapid cooling or fast addition of an anti-solvent can lead to a very high level of supersaturation, favoring the formation of an oil or amorphous precipitate over an ordered crystal lattice.[3]

    • Solution:

      • Slower Cooling/Addition: Decrease the cooling rate or the rate of anti-solvent addition.

      • Higher Temperature: Perform the crystallization at a slightly higher temperature to reduce the level of supersaturation.

      • Solvent Selection: Choose a solvent system where the solubility of the compound is lower, reducing the potential for high supersaturation.

  • Possible Cause 2: Presence of impurities. Impurities can interfere with the crystal lattice formation, leading to oiling out or the precipitation of an amorphous solid.[4]

    • Solution:

      • Purification: Purify the starting material using techniques such as chromatography or recrystallization from a different solvent system.

      • Solvent Choice: Select a solvent that is a poor solvent for the suspected impurities.

Problem 3: The resulting crystals are very small or needle-like.

  • Possible Cause 1: Rapid nucleation and crystal growth. This is often a result of high supersaturation.

    • Solution:

      • Reduce Supersaturation: Lower the concentration of the solute, decrease the cooling rate, or slow down the addition of the anti-solvent.

      • Solvent System: Experiment with different solvent and anti-solvent combinations to find a system that promotes slower crystal growth.

Problem 4: The crystals are discolored.

  • Possible Cause 1: Presence of colored impurities.

    • Solution:

      • Charcoal Treatment: Dissolve the compound in a suitable solvent and add a small amount of activated charcoal. Heat the solution gently and then filter it while hot to remove the charcoal and adsorbed impurities before proceeding with crystallization.

      • Recrystallization: Perform one or more recrystallization steps to improve the purity and color of the final product.

  • Possible Cause 2: Degradation of the compound. Although 6-Methylpyridine-3-carboxamide is relatively stable, prolonged exposure to high temperatures or certain solvents could potentially lead to degradation.

    • Solution:

      • Lower Temperature: Use the lowest temperature necessary to dissolve the compound.

      • Inert Atmosphere: If sensitivity to air or moisture is suspected, perform the crystallization under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

1. Cooling Crystallization from Water

  • Dissolve the 6-Methylpyridine-3-carboxamide in a minimum amount of hot deionized water (e.g., start at 70-80 °C) to create a saturated solution.

  • If the solution is colored, add a small amount of activated charcoal and stir for 5-10 minutes.

  • Filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • For higher yield, further cool the solution in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the crystals under vacuum.

2. Anti-solvent Crystallization using Alcohol/Diethyl Ether

  • Dissolve the 6-Methylpyridine-3-carboxamide in a minimum amount of a suitable alcohol (e.g., ethanol or methanol) at room temperature.

  • Slowly add diethyl ether as an anti-solvent to the stirred solution until the solution becomes slightly turbid.

  • If no crystals form, add a seed crystal or gently scratch the inside of the flask.

  • Allow the solution to stand at room temperature or in a refrigerator to complete the crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the alcohol/diethyl ether mixture.

  • Dry the crystals under vacuum.

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying Start Start Dissolve Dissolve Compound in Suitable Solvent Start->Dissolve Filter Hot Filtration (optional, for impurity removal) Dissolve->Filter Induce_Xtals Induce Crystallization Filter->Induce_Xtals Cooling Slow Cooling Induce_Xtals->Cooling Method 1 Evaporation Slow Solvent Evaporation Induce_Xtals->Evaporation Method 2 Anti_Solvent Anti-Solvent Addition Induce_Xtals->Anti_Solvent Method 3 Isolate Isolate Crystals (e.g., Filtration) Cooling->Isolate Evaporation->Isolate Anti_Solvent->Isolate Wash Wash Crystals with Cold Solvent Isolate->Wash Dry Dry Crystals (e.g., under vacuum) Wash->Dry End End Dry->End

Caption: General workflow for the crystallization of 6-Methylpyridine-3-carboxamide.

Troubleshooting_Tree Start Crystallization Issue? No_Crystals No Crystals Forming? Start->No_Crystals Problem Oiling_Out Oiling Out / Amorphous Solid? Start->Oiling_Out Problem Small_Crystals Small/Needle-like Crystals? Start->Small_Crystals Problem Sol_Not_Sat Solution not supersaturated? No_Crystals->Sol_Not_Sat Yes Nuc_Inhibited Nucleation inhibited? No_Crystals->Nuc_Inhibited Yes High_Super High supersaturation? Oiling_Out->High_Super Yes Impurities Impurities present? Oiling_Out->Impurities Yes Rapid_Growth Rapid nucleation/growth? Small_Crystals->Rapid_Growth Yes Sol_Action Concentrate solution (evaporate/cool/add anti-solvent) Sol_Not_Sat->Sol_Action Nuc_Action Induce nucleation (seed/scratch/sonicate) Nuc_Inhibited->Nuc_Action Super_Action Reduce supersaturation (slower cooling/addition) High_Super->Super_Action Impurity_Action Purify starting material (e.g., charcoal treatment) Impurities->Impurity_Action Growth_Action Reduce supersaturation rate Rapid_Growth->Growth_Action

Caption: Decision tree for troubleshooting common crystallization issues.

References

Technical Support Center: Overcoming Poor Solubility of 6-Methylpyridine-3-carboxamidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the poor solubility of 6-Methylpyridine-3-carboxamidine derivatives. The following troubleshooting guides and FAQs offer practical solutions and detailed experimental protocols to overcome challenges encountered during research and development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound derivative has very low solubility in aqueous solutions. What are the initial steps I should take?

A1: Low aqueous solubility is a common challenge with pyridine-containing compounds. Here’s a troubleshooting workflow to address this issue:

  • pH Adjustment: The solubility of pyridine derivatives is often pH-dependent. As basic compounds, their solubility typically increases in acidic conditions due to the formation of a more soluble salt form. Experiment with a range of pH values (e.g., from 2 to 7.4) to determine the optimal pH for dissolution.

  • Co-solvents: If pH adjustment is insufficient, consider using a co-solvent system. Common water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly enhance solubility. Start with low percentages of the co-solvent and gradually increase the concentration while monitoring for precipitation.

  • Salt Formation: Synthesizing a salt form of your derivative, such as a hydrochloride (HCl) salt, is a standard and effective method to improve aqueous solubility.

Q2: I'm observing precipitation of my compound when I dilute my stock solution in an aqueous buffer for an assay. How can I prevent this?

A2: This is a common indication that the compound is "crashing out" of solution as the concentration of the organic solvent from the stock is diluted.

  • Decrease Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will result in a lower final concentration of the organic solvent when diluted into the aqueous buffer, which may be sufficient to keep your compound in solution.

  • Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween 80 or Polysorbate 80, in your final aqueous solution can help to form micelles that encapsulate the drug molecules and improve solubility.[1]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[2][3]

Q3: Are there more advanced formulation strategies I can use for in vivo studies where high concentrations are needed?

A3: Yes, for preclinical and clinical development, several advanced formulation techniques can be employed to significantly enhance the bioavailability of poorly soluble compounds.[4][5][6] These include:

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[7][8][9] The drug can exist in an amorphous form, which has higher solubility and dissolution rates compared to the crystalline form.

  • Nanosuspensions: By reducing the particle size of the drug to the nanometer range, the surface area is dramatically increased, leading to a higher dissolution velocity.[10][11][12]

  • Prodrug Approach: A prodrug is a chemically modified, often more soluble, version of the active drug that is converted to the active form in vivo.[13][14][15] For amine-containing compounds like carboxamidines, various prodrug strategies can be explored.[1]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol outlines the shake-flask method, a standard for determining equilibrium solubility.[16][17]

Materials:

  • This compound derivative

  • Phosphate buffer solutions (pH 5.8, 6.5, 7.4)

  • 0.1 M Hydrochloric acid (HCl)

  • Deionized water

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a series of buffers at different pH values (e.g., 2.0, 4.0, 6.0, 7.4).

  • Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials until equilibrium is reached (typically 24-72 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a sample from the supernatant and dilute it with an appropriate solvent.

  • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Repeat for each pH value to generate a pH-solubility profile.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermally stable compounds and can significantly improve dissolution rates.[18][19]

Materials:

  • This compound derivative

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000, or Hydroxypropyl methylcellulose (HPMC))

  • Volatile organic solvent (e.g., methanol, ethanol, or a mixture) in which both the drug and carrier are soluble.

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve the this compound derivative and the chosen carrier in the organic solvent in a round-bottom flask. A common starting drug-to-carrier ratio is 1:5 (w/w).

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.

  • A thin film will form on the wall of the flask. Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Store the resulting powder in a desiccator.

  • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

  • Evaluate the dissolution rate of the solid dispersion compared to the pure drug.

Protocol 3: Nanosuspension Preparation by High-Pressure Homogenization

This top-down approach is a scalable method for producing drug nanoparticles.[10][20]

Materials:

  • This compound derivative

  • Stabilizer (e.g., Poloxamer 188, Tween 80, or a combination)

  • Deionized water

  • High-pressure homogenizer

Procedure:

  • Prepare a pre-suspension by dispersing the drug powder in an aqueous solution containing the stabilizer.

  • Homogenize this pre-suspension at a lower pressure for a few cycles to ensure a uniform mixture.

  • Pass the pre-suspension through the high-pressure homogenizer at high pressure (e.g., 1500 bar) for multiple cycles (e.g., 10-20 cycles).

  • Monitor the particle size distribution of the nanosuspension using a particle size analyzer (e.g., Dynamic Light Scattering) after a set number of cycles.

  • Continue homogenization until the desired particle size and a narrow size distribution are achieved.

  • The resulting nanosuspension can be used directly as a liquid formulation or can be further processed (e.g., lyophilized) to create a solid dosage form.

Data Summary

TechniqueCarrier/ExcipientFold Increase in Solubility (Typical Range)Reference
pH Adjustment Acidic Buffer10 - 100[General Knowledge]
Co-solvency 20% PEG 400 in water5 - 50[General Knowledge]
Salt Formation Hydrochloride (HCl)100 - 1000[General Knowledge]
Solid Dispersion PVP K305 - 200[7][9]
Nanosuspension Poloxamer 188>1000 (dissolution rate)[10][11]
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin10 - 5000[2][3]
Prodrug Amino Acid ConjugateVariable (depends on moiety)[13][14]

Note: The actual fold increase will be highly dependent on the specific derivative and experimental conditions.

Visualizations

Logical Workflow for Troubleshooting Poor Solubility

Solubility Troubleshooting Workflow start Poorly Soluble Derivative ph_adjust pH Adjustment start->ph_adjust evaluation Evaluate Solubility & Stability ph_adjust->evaluation Test Solubility cosolvent Co-solvent Addition cosolvent->evaluation salt Salt Formation salt->evaluation surfactant Add Surfactant surfactant->evaluation cyclodextrin Use Cyclodextrins cyclodextrin->evaluation advanced Advanced Formulation solid_dispersion Solid Dispersion advanced->solid_dispersion nanosuspension Nanosuspension advanced->nanosuspension prodrug Prodrug Approach advanced->prodrug solid_dispersion->evaluation nanosuspension->evaluation prodrug->evaluation evaluation->cosolvent No evaluation->salt No evaluation->surfactant No, for assays evaluation->cyclodextrin No, for assays evaluation->advanced No, for in vivo success Sufficient Solubility Achieved evaluation->success Yes

Caption: A flowchart illustrating the decision-making process for addressing poor solubility of this compound derivatives.

Signaling Pathway (Hypothetical)

As no specific signaling pathway for this compound derivatives was identified, a hypothetical pathway is presented to illustrate the potential impact of improved solubility on target engagement. Let's assume the derivative is an inhibitor of a hypothetical kinase, "Kinase X".

Hypothetical Signaling Pathway cluster_formulation Formulation cluster_cell Cellular Environment poor_sol Poorly Soluble Derivative good_sol Solubilized Derivative poor_sol->good_sol Solubility Enhancement kinase_x Kinase X poor_sol->kinase_x Low Inhibition good_sol->kinase_x Inhibits receptor Receptor receptor->kinase_x Activates substrate Substrate kinase_x->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response

Caption: A diagram showing how enhanced solubility allows the derivative to effectively inhibit its target, Kinase X, leading to a cellular response.

References

Technical Support Center: Optimization of 6-Methylpyridine-3-carboxamidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for coupling reactions involving 6-Methylpyridine-3-carboxamidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when coupling this compound?

A1: Researchers often face challenges such as low reaction yields, formation of side products, and difficulty in purification. The pyridine nitrogen can coordinate to the metal catalyst, potentially inhibiting its activity. The carboxamidine group can also participate in side reactions if not properly managed. Careful optimization of the catalyst system, base, solvent, and temperature is crucial for a successful coupling.

Q2: Which factors are most critical for optimizing the yield and purity of the coupled product?

A2: The most critical factors to consider for optimization are:

  • Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is paramount. Electron-rich and sterically hindered ligands are often effective for cross-coupling reactions involving pyridines.[1][2]

  • Base: The strength and nature of the base can significantly impact the reaction. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred as they are generally effective and can minimize side reactions.[3]

  • Solvent: The solvent choice affects the solubility of reagents and the stability of the catalytic species. Anhydrous and degassed solvents are essential to prevent catalyst deactivation.[3][4]

  • Temperature and Reaction Time: These parameters need to be carefully controlled. Higher temperatures can sometimes lead to catalyst decomposition or side product formation.[1]

Q3: How can I minimize the formation of homocoupling byproducts?

A3: Homocoupling is a common side reaction, particularly in Suzuki-Miyaura couplings. To minimize it, ensure rigorous degassing of solvents and the reaction mixture to remove oxygen. Using a pre-formed Pd(0) catalyst source, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling. Additionally, optimizing the reaction temperature, as lower temperatures may reduce the rate of homocoupling, can be beneficial.[2]

Q4: What are the best practices for setting up a coupling reaction with this compound?

A4: To ensure reproducible and successful reactions, follow these best practices:

  • Inert Atmosphere: Always perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent the deactivation of the oxygen-sensitive catalyst.[2][4]

  • Reagent Purity: Use high-purity starting materials, solvents, and bases. Trace impurities can poison the catalyst.[1] Solvents should be anhydrous and degassed.[3][4]

  • Proper Technique: Use flame-dried glassware and proper Schlenk line or glovebox techniques to maintain an inert environment.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions.

Problem 1: Low or No Conversion of Starting Material

Potential Cause Troubleshooting Strategy
Inactive Catalyst - Use a fresh batch of palladium catalyst and ligand. - Ensure proper storage of the catalyst under an inert atmosphere.
Poor Reagent Quality - Use freshly purchased or purified reagents. - Thoroughly dry solvents and bases before use.
Incorrect Reaction Temperature - Optimize the reaction temperature. A temperature that is too low may result in no reaction, while one that is too high can cause decomposition.[1]
Inappropriate Base - Screen different bases. For example, if using a weaker base like K₂CO₃, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃.[3]

Problem 2: Formation of Significant Side Products (e.g., Homocoupling)

Potential Cause Troubleshooting Strategy
Presence of Oxygen - Ensure all solvents are rigorously degassed. - Maintain a strict inert atmosphere throughout the reaction setup and duration.[1][2]
Incorrect Catalyst-to-Ligand Ratio - Screen different catalyst-to-ligand ratios (e.g., 1:1, 1:1.5, 1:2) to find the optimal balance.[1]
Suboptimal Base - Avoid bases that can act as hydride donors, which can lead to dehalogenation side products.[3]

Problem 3: Inconsistent Results Between Batches

Potential Cause Troubleshooting Strategy
Variability in Reagent Purity - Ensure all reagents are of high purity and that solvents are anhydrous and degassed for every batch.[1]
Atmospheric Contamination - Strictly maintain an inert atmosphere (Argon or Nitrogen) throughout the entire process for every experiment.[1]
Inconsistent Base Quality - Use a fresh, finely powdered, and dry base for each reaction to ensure consistent surface area and reactivity.[4]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize hypothetical data for the optimization of a Suzuki-Miyaura coupling between this compound and Phenylboronic Acid.

Table 1: Effect of Catalyst and Ligand on Product Yield

EntryCatalyst (mol%)Ligand (mol%)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)45
2Pd₂(dba)₃ (1)SPhos (2)88
3Pd(PPh₃)₄ (5)-62
4PdCl₂(dppf) (3)-75

Table 2: Effect of Base and Solvent on Product Yield

EntryBase (equiv)SolventTemperature (°C)Yield (%)
1K₂CO₃ (2)Toluene10065
2K₃PO₄ (2)1,4-Dioxane10092
3Cs₂CO₃ (2)DMF8085
4Na₂CO₃ (2)THF/H₂O (4:1)8058

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid partner (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.[4]

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Visualizations

Troubleshooting_Workflow start Low or No Product Formation check_reagents Check Reagent Quality (Fresh, Pure, Dry) start->check_reagents check_inert Verify Inert Atmosphere (Degassed Solvents, Ar/N2) start->check_inert optimize_conditions Systematically Optimize Conditions check_reagents->optimize_conditions check_inert->optimize_conditions screen_catalyst Screen Catalyst/Ligand optimize_conditions->screen_catalyst screen_base Screen Base optimize_conditions->screen_base screen_solvent Screen Solvent optimize_conditions->screen_solvent optimize_temp Optimize Temperature optimize_conditions->optimize_temp success Successful Coupling screen_catalyst->success screen_base->success screen_solvent->success optimize_temp->success

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Side_Product_Troubleshooting start Significant Side Product Formation analysis Analyze Reaction Mixture (LC-MS/NMR) to Identify Byproducts start->analysis check_oxygen Improve Degassing & Inert Atmosphere solution Pure Product Obtained check_oxygen->solution optimize_ratio Optimize Catalyst/Ligand Ratio optimize_ratio->solution change_base Change Base to Minimize Side Reactions change_base->solution lower_temp Lower Reaction Temperature lower_temp->solution analysis->check_oxygen analysis->optimize_ratio analysis->change_base analysis->lower_temp

Caption: A troubleshooting guide for minimizing side product formation.

References

Identifying and removing impurities from 6-Methylpyridine-3-carboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylpyridine-3-carboxamidine. The information provided is designed to help identify and remove impurities that may be encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a synthesis of this compound?

A1: Based on the likely synthesis from 6-methylnicotinonitrile (Pinner synthesis), the most common impurities arise from starting materials, side reactions, and degradation. These can be categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Material: 6-methylnicotinonitrile.

    • Intermediate Species: Unreacted imino ester intermediate from the Pinner reaction.

  • Degradation-Related Impurities:

    • Hydrolysis Products: The amidine functional group is susceptible to hydrolysis, which can lead to the formation of 6-Methylpyridine-3-carboxamide and subsequently 6-Methylnicotinic acid.[1][2][3]

Q2: What analytical techniques are recommended for identifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification and quantification of impurities.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To separate and quantify the main compound and its impurities. A reverse-phase method is often suitable for pyridine derivatives.[4][5]
Mass Spectrometry (MS) To determine the molecular weight of the impurities, often coupled with HPLC (LC-MS) for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide detailed structural information about the impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups present in the impurities, which can help in their classification.

Q3: What are the recommended general approaches for purifying crude this compound?

A3: The two primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid compound. The choice of solvent is critical.[6]

  • Column Chromatography: This technique is useful for separating mixtures with multiple components or when recrystallization is ineffective.

Troubleshooting Guides

Problem 1: Presence of 6-Methylpyridine-3-carboxamide and 6-Methylnicotinic Acid in the Final Product

This issue is likely due to hydrolysis of the amidine functional group.

Logical Workflow for Troubleshooting Hydrolysis:

Start Impurity Detected: 6-Methylpyridine-3-carboxamide or 6-Methylnicotinic Acid Check_Moisture Review Reaction and Work-up for Moisture Exposure Start->Check_Moisture Check_pH Assess pH of Aqueous Work-up and Purification Steps Check_Moisture->Check_pH Purification_Strategy Select Appropriate Purification Method Check_pH->Purification_Strategy Recrystallization Recrystallization Purification_Strategy->Recrystallization Solid Product Chromatography Column Chromatography Purification_Strategy->Chromatography Multiple Impurities or Oily Product Dry_Product Ensure Thorough Drying of Final Product Recrystallization->Dry_Product Chromatography->Dry_Product End Pure Product Dry_Product->End

Caption: Troubleshooting workflow for hydrolysis impurities.

Solutions:

  • Minimize Water Exposure: During synthesis and work-up, use anhydrous solvents and reagents to the extent possible. The Pinner reaction, a common method for amidine synthesis, is sensitive to water, which can lead to the formation of esters or amides instead of the desired amidine.[7]

  • Control pH: Avoid strongly acidic or basic conditions during aqueous work-up, as these can accelerate hydrolysis.

  • Purification:

    • Recrystallization: If the impurities are present in small amounts, recrystallization can be effective. A solvent system should be chosen where the amidine has high solubility at elevated temperatures and low solubility at room temperature, while the amide and carboxylic acid impurities have different solubility profiles.

    • Column Chromatography: For mixtures with significant amounts of hydrolysis products, column chromatography can provide better separation.

Problem 2: Presence of Unreacted 6-methylnicotinonitrile

This indicates an incomplete reaction.

Solutions:

  • Reaction Monitoring: Use techniques like TLC or HPLC to monitor the progress of the reaction and ensure the complete consumption of the starting nitrile.

  • Purification:

    • Recrystallization: Select a solvent in which the 6-methylnicotinonitrile is more soluble than the this compound at room temperature, allowing the desired product to crystallize out while the starting material remains in the mother liquor.

    • Column Chromatography: This is an effective method for separating the more nonpolar nitrile from the more polar amidine.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures such as ethanol/water) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase Selection: Silica gel is a common choice for the purification of polar compounds like amidines.

  • Mobile Phase Selection: A solvent system that provides good separation of the target compound from its impurities on a TLC plate should be chosen. A gradient of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. The addition of a small amount of a basic modifier like triethylamine to the mobile phase can sometimes improve the chromatography of basic compounds like amidines by reducing tailing.

  • Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Logical Flow for Purification Method Selection:

Start Crude Product Initial_Analysis Analyze Crude Product (TLC, HPLC, NMR) Start->Initial_Analysis Impurity_Profile Assess Impurity Profile Initial_Analysis->Impurity_Profile Minor_Impurities Recrystallization Impurity_Profile->Minor_Impurities Minor Impurities Major_Impurities Column Chromatography Impurity_Profile->Major_Impurities Significant Impurities or Similar Polarity Pure_Product Pure Product Minor_Impurities->Pure_Product Major_Impurities->Pure_Product

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Scaling Up the Synthesis of 6-Methylpyridine-3-carboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Methylpyridine-3-carboxamidine, with a focus on scaling up the production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when moving from laboratory-scale to larger-scale production.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to insufficient acid catalyst.Ensure complete saturation of the reaction mixture with dry hydrogen chloride gas. Monitor the pH to ensure acidic conditions are maintained throughout the reaction.
Presence of moisture leading to hydrolysis of the nitrile or intermediate.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[1][2]
Low reaction temperature leading to slow reaction kinetics.While low temperatures are necessary to prevent the decomposition of the Pinner salt, the reaction may require a longer duration or a slight increase in temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.
Formation of Side Products (e.g., 6-Methylnicotinamide) Hydrolysis of the intermediate Pinner salt due to the presence of water.Strictly adhere to anhydrous conditions. Quench the reaction carefully to avoid introducing water while the intermediate is still present.
Thermal decomposition of the Pinner salt.Maintain a low temperature (typically 0-5 °C) during the formation of the Pinner salt and before the addition of ammonia.[3][4]
Difficulty in Isolating the Product The product may be highly soluble in the reaction solvent.Concentrate the reaction mixture under reduced pressure. If the product is a salt (e.g., hydrochloride), precipitation can be induced by adding a less polar solvent.
Formation of an oil instead of a solid.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, purify the oil using column chromatography.
Inconsistent Yields Upon Scale-Up Inefficient mixing in a larger reactor.Use appropriate stirring equipment (e.g., overhead stirrer) to ensure homogeneous mixing of the reactants.
Poor temperature control in a larger volume.Employ a reactor with a jacketed cooling system to maintain a consistent and controlled temperature throughout the reaction.
Inefficient removal of byproducts or impurities.Optimize the purification method for larger quantities. This may involve switching from column chromatography to recrystallization or distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Pinner reaction, which involves the acid-catalyzed reaction of 6-methylnicotinonitrile with an alcohol (commonly ethanol) to form an intermediate Pinner salt (an ethyl imidate hydrochloride). This intermediate is then treated with ammonia to yield the final this compound.[3][4]

Q2: Why are anhydrous conditions critical for the Pinner reaction?

A2: The presence of water can lead to the hydrolysis of the nitrile starting material to the corresponding carboxylic acid or, more importantly, the hydrolysis of the intermediate imino ester (Pinner salt) to form the corresponding ester (ethyl 6-methylnicotinate) as a significant byproduct, which will reduce the yield of the desired amidine.[1][2]

Q3: What are the key challenges when scaling up the Pinner reaction for this compound synthesis?

A3: Key challenges during scale-up include:

  • Maintaining Anhydrous Conditions: Ensuring large volumes of solvents and reagents are free from moisture.

  • Effective Temperature Control: Managing the exothermic nature of the reaction, especially during the addition of reagents, to prevent the decomposition of the thermally sensitive Pinner salt.[3][4]

  • Homogeneous Mixing: Achieving efficient mixing in large reactors to ensure complete reaction and avoid localized overheating.

  • Safe Handling of Reagents: Managing large quantities of corrosive and hazardous materials like hydrogen chloride gas and ammonia.

  • Product Isolation and Purification: Adapting laboratory purification methods like column chromatography to more scalable techniques such as recrystallization or distillation.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting nitrile and the formation of the product.

Q5: What are the typical impurities I might see, and how can I remove them?

A5: A common impurity is 6-methylnicotinamide, formed from the hydrolysis of the amidine product. Unreacted 6-methylnicotinonitrile and the intermediate ethyl 6-methylnicotinate may also be present. Purification is typically achieved through recrystallization from a suitable solvent system or by column chromatography. For the hydrochloride salt of the product, washing with a non-polar solvent can help remove less polar impurities.

Experimental Protocols

Synthesis of this compound via Pinner Reaction

This protocol outlines the general procedure for the synthesis. Researchers should optimize the specific conditions for their particular setup and scale.

Step 1: Formation of the Pinner Salt (Ethyl 6-methylnicotinimidate hydrochloride)

  • Preparation: Under an inert atmosphere (e.g., nitrogen), charge a dry reaction vessel with anhydrous ethanol.

  • Acidification: Cool the ethanol to 0 °C and bubble dry hydrogen chloride gas through the solution until saturation.

  • Addition of Nitrile: Slowly add 6-methylnicotinonitrile to the cold, acidic ethanol solution with vigorous stirring.

  • Reaction: Maintain the reaction mixture at a low temperature (e.g., 0-5 °C) and stir for several hours to overnight. The Pinner salt may precipitate out of the solution.

  • Monitoring: Monitor the reaction for the disappearance of the starting nitrile by TLC or LC-MS.

Step 2: Formation of this compound

  • Ammonia Addition: To the cold reaction mixture containing the Pinner salt, add a solution of ammonia in ethanol or bubble anhydrous ammonia gas through the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours.

  • Monitoring: Monitor the conversion of the Pinner salt to the amidine by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified.

Purification of this compound Hydrochloride
  • Initial Isolation: After the reaction, the crude product, likely in the form of its hydrochloride salt, can be isolated by filtration if it precipitates.

  • Washing: Wash the crude solid with a cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities.

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, methanol, or a mixture with water) and allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum.

Data Presentation

ParameterLaboratory Scale (Typical)Scale-Up Considerations
Reactant Ratio 1:1.5 to 1:2 (Nitrile:Alcohol)May need to be optimized for large-scale mixing efficiency.
Acid Gaseous HClFor large scale, consider using a solution of HCl in an anhydrous solvent.
Temperature 0-5 °C for Pinner salt formationCrucial to maintain with efficient cooling systems to prevent degradation.
Reaction Time 12-24 hoursMay vary with scale; requires careful monitoring.
Typical Yield 60-80%Can be affected by efficiency of mixing, temperature control, and purification method on a larger scale.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Amidine Formation cluster_purification Purification start 6-Methylnicotinonitrile reagents1 Anhydrous Ethanol + Dry HCl (gas) reaction1 Pinner Reaction (0-5 °C) start->reaction1 reagents1->reaction1 intermediate Ethyl 6-methylnicotinimidate HCl (Pinner Salt) reaction1->intermediate reagents2 Ammonia (in Ethanol) reaction2 Aminolysis (Room Temperature) intermediate->reaction2 reagents2->reaction2 product Crude this compound HCl reaction2->product purification Recrystallization or Column Chromatography product->purification final_product Pure this compound HCl purification->final_product Troubleshooting_Logic start Low Yield or Incomplete Reaction check_moisture Check for Moisture Contamination? start->check_moisture check_acid Sufficient Acid Catalyst? start->check_acid check_temp Optimal Reaction Temperature? start->check_temp solution_moisture Use Anhydrous Reagents/Solvents & Inert Atmosphere check_moisture->solution_moisture Yes solution_acid Ensure Saturation with Dry HCl check_acid->solution_acid No solution_temp Optimize Temperature & Time (Monitor by TLC/LC-MS) check_temp->solution_temp No

References

Preventing degradation of 6-Methylpyridine-3-carboxamidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 6-Methylpyridine-3-carboxamidine during storage and in experimental settings. The information is presented in a question-and-answer format to address common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] Storing it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), will minimize exposure to moisture and oxygen, which can contribute to degradation.[1] For long-term storage, refrigeration (2-8°C) is advisable.[2]

Q2: What are the potential signs of degradation of this compound?

A2: Visual signs of degradation can include a change in color (e.g., from white or off-white to yellow or brown), a change in physical state (e.g., clumping of a powder), or the development of an odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to confirm the purity of the compound.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways include:

  • Hydrolysis: The carboxamidine group is susceptible to hydrolysis, which would convert it to the corresponding carboxamide (6-Methylpyridine-3-carboxamide). This can be accelerated by the presence of moisture and acidic or basic conditions.

  • Oxidation: The pyridine ring and the methyl group can be susceptible to oxidation, especially when exposed to air, light, and certain metal ions.[1]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

Q4: How can I monitor the stability of my this compound sample?

A4: The most effective way to monitor the stability of your sample is by using a stability-indicating analytical method, typically reverse-phase HPLC with UV detection.[3] By comparing the chromatogram of an aged sample to that of a reference standard or an initial sample, you can identify and quantify any degradation products that have formed.

Troubleshooting Guides

Issue 1: I observe a new peak in the HPLC chromatogram of my stored this compound.

  • Possible Cause: This new peak likely represents a degradation product.

  • Troubleshooting Steps:

    • Confirm the Identity: If possible, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the mass of the new peak and infer its structure. A common degradation product could be the hydrolysed form, 6-Methylpyridine-3-carboxamide.

    • Review Storage Conditions: Ensure the compound has been stored according to the recommended conditions (cool, dry, dark, inert atmosphere).

    • Perform a Forced Degradation Study: To confirm the identity of the degradant, you can perform a forced degradation study on a fresh sample of this compound. Exposing the compound to conditions of heat, acid, base, and oxidation will likely generate the same degradation product, helping to confirm its identity.[4][5]

Issue 2: My experimental results are inconsistent, and I suspect my this compound has degraded.

  • Possible Cause: Degradation of the starting material can lead to lower yields, unexpected side products, and variability in biological assays.

  • Troubleshooting Steps:

    • Purity Check: Immediately analyze the purity of your current stock of this compound using HPLC.

    • Use a Fresh Sample: If degradation is confirmed or suspected, use a fresh, unopened sample of the compound for your experiments.

    • Solvent Stability: Consider the stability of the compound in the solvents used for your experiments. Some solvents can promote degradation. It is advisable to prepare solutions fresh before use.

Data Presentation

Table 1: Example Data from a Forced Degradation Study of this compound

Stress ConditionDurationAppearance of New Peaks (HPLC)% Degradation of this compound
80°C48 hoursYes (1 major, 2 minor)15%
0.1 M HCl (aq)24 hoursYes (1 major)25%
0.1 M NaOH (aq)24 hoursYes (1 major)30%
3% H₂O₂ (aq)24 hoursYes (2 major, 1 minor)20%
UV Light (254 nm)48 hoursYes (1 minor)5%

Note: This is illustrative data. Actual degradation rates will vary.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Visualizations

cluster_degradation Potential Degradation Pathways 6MPCA This compound Hydrolysis Hydrolysis (+H2O) 6MPCA->Hydrolysis Oxidation Oxidation ([O]) 6MPCA->Oxidation Amide 6-Methylpyridine-3-carboxamide Hydrolysis->Amide Oxidized_Products Oxidized Pyridine Ring or Methyl Group Oxidation->Oxidized_Products

Caption: Potential degradation pathways of this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Fresh Sample of This compound Stress Apply Stress Conditions (Heat, Acid, Base, Oxidation, Light) Start->Stress Sampling Sample at Time Points Stress->Sampling Analysis HPLC Analysis Sampling->Analysis Data Identify and Quantify Degradation Products Analysis->Data End Determine Degradation Pathways Data->End

Caption: Experimental workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Degradation Issues Start Inconsistent Experimental Results or New HPLC Peak Check_Purity Analyze Current Stock by HPLC Start->Check_Purity Degradation_Confirmed Degradation Confirmed? Check_Purity->Degradation_Confirmed Use_Fresh Use Fresh, Unopened Sample Degradation_Confirmed->Use_Fresh Yes No_Degradation Investigate Other Experimental Variables Degradation_Confirmed->No_Degradation No Review_Storage Review Storage and Handling Procedures Use_Fresh->Review_Storage Continue Continue Experiments Review_Storage->Continue

Caption: Troubleshooting decision tree for suspected degradation.

References

Refining analytical methods for 6-Methylpyridine-3-carboxamidine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the quantification of 6-Methylpyridine-3-carboxamidine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial analytical techniques for the quantification of this compound?

A1: For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable initial technique due to its accessibility and robustness. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Gas chromatography (GC) may be challenging without derivatization due to the polarity and potential thermal instability of the carboxamidine group.

Q2: What are the key physicochemical properties of this compound to consider for method development?

A2: The this compound molecule contains a basic carboxamidine functional group and a pyridine ring. The basicity of the carboxamidine group (high pKa) means that it will be protonated at acidic and neutral pH. This property is critical for selecting the appropriate HPLC column and mobile phase to achieve good peak shape and retention. The pyridine ring provides a chromophore for UV detection.

Q3: How can I prepare samples of this compound for analysis?

A3: Sample preparation will depend on the matrix. For drug substance, dissolution in a suitable solvent like methanol or a mixture of water and organic solvent is typically sufficient. For biological samples (e.g., plasma, urine), protein precipitation followed by centrifugation and filtration is a common starting point. For more complex matrices or lower concentrations, solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analyte.

Q4: What are the expected challenges when developing an HPLC method for this compound?

A4: Common challenges for basic compounds like this compound in reversed-phase HPLC include poor peak shape (tailing), low retention, and poor reproducibility. These issues often arise from interactions between the protonated basic analyte and residual acidic silanol groups on the silica-based stationary phase.

Troubleshooting Guides

HPLC-UV Method Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Interaction of the basic analyte with acidic silanols on the column.- Use a base-deactivated column or a column with end-capping.- Add a competing base (e.g., triethylamine) to the mobile phase.- Operate at a higher pH to suppress the ionization of silanols (note: ensure column stability at high pH).- Use a polymer-based or hybrid silica column.
Poor Retention The compound is too polar for the reversed-phase column.- Use a more aqueous mobile phase.- Employ an ion-pairing reagent to increase retention.- Consider HILIC (Hydrophilic Interaction Liquid Chromatography) as an alternative separation mode.
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature, or flow rate.- Ensure the mobile phase is well-mixed and degassed.[1]- Use a column oven to maintain a stable temperature.[1][2]- Check the HPLC pump for leaks and ensure it is properly primed.
Baseline Noise or Drift Contaminated mobile phase, column, or detector issues.- Use high-purity solvents and freshly prepared mobile phases.[1]- Flush the column with a strong solvent to remove contaminants.[1]- Ensure the detector lamp is warmed up and stable.
LC-MS/MS Method Troubleshooting
Problem Potential Cause Recommended Solution
Low Signal Intensity Poor ionization efficiency, ion suppression from matrix components.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Modify the mobile phase to enhance ionization (e.g., adjust pH, add modifiers like formic acid or ammonium formate).- Improve sample clean-up to remove interfering matrix components.
Poor Fragmentation Inappropriate collision energy.- Perform a compound optimization experiment to determine the optimal collision energy for the desired fragment ions.
Inconsistent Results Matrix effects, analyte instability.- Use a stable isotope-labeled internal standard to compensate for matrix effects and variability in recovery.- Investigate analyte stability in the sample matrix and during storage.

Experimental Protocols

HPLC-UV Method for Quantification of this compound

This protocol outlines a general reversed-phase HPLC method with UV detection.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 base-deactivated column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions with the initial mobile phase composition to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (for drug product):

    • Accurately weigh and dissolve the sample in the initial mobile phase to achieve a theoretical concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

LC-MS/MS Method for Quantification of this compound in Plasma

This protocol provides a starting point for a sensitive and selective LC-MS/MS method.

  • Instrumentation:

    • LC-MS/MS system with a binary UHPLC pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 2% B held for 0.5 min, then ramp to 90% B in 2.5 min, hold for 1 min, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Precursor Ion (Q1): [M+H]+ of this compound.

      • Product Ions (Q3): To be determined by direct infusion and compound optimization.

    • Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

Data Presentation

Table 1: Hypothetical HPLC-UV Method Performance

ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: Hypothetical LC-MS/MS Method Performance

ParameterResult
Linearity (r²)> 0.995
Range0.5 - 500 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)95 - 105%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis start Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (265 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification vs. Calibration Curve integrate->quantify result Final Concentration quantify->result

Caption: HPLC-UV Experimental Workflow for this compound.

logical_relationship issue Poor Peak Shape (Tailing) cause1 Silanol Interactions issue->cause1 cause2 Column Overload issue->cause2 cause3 Inappropriate pH issue->cause3 solution1 Use Base-Deactivated Column cause1->solution1 solution2 Add Mobile Phase Modifier (e.g., TEA) cause1->solution2 solution3 Reduce Sample Concentration cause2->solution3 solution4 Optimize Mobile Phase pH cause3->solution4

Caption: Troubleshooting Logic for Poor Peak Shape in HPLC Analysis.

References

Addressing batch-to-batch variability of 6-Methylpyridine-3-carboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methylpyridine-3-carboxamidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address issues related to batch-to-batch variability of this compound. The following guides provide answers to common questions, detailed experimental protocols, and data to ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum for a new batch of this compound shows unexpected peaks compared to my reference batch. What are the likely causes and how can I investigate?

A1: Discrepancies in ¹H NMR spectra between batches are a common indicator of variability and can stem from several sources. The primary causes are typically the presence of impurities, residual solvents from purification, or differences in the salt form (e.g., hydrochloride vs. free base).

Troubleshooting Steps:

  • Identify Residual Solvents: Compare the chemical shifts of the unknown peaks to common laboratory solvents (e.g., Dichloromethane ~5.3 ppm, Ethyl Acetate ~2.0, 4.1 ppm, Diethyl Ether ~1.2, 3.5 ppm).

  • Assess for Synthesis-Related Impurities: Look for signals that may correspond to starting materials or common by-products from pyridine synthesis.[1] Unreacted starting materials or reagents are a frequent source of batch variation.[2][3]

  • Check for Degradation: Improper storage (exposure to light, moisture, or heat) can lead to compound degradation, introducing new signals.

  • Confirm Salt Form: The protonation state can significantly shift the peaks of protons on or near the pyridine ring and amidine group. An acidic proton from a salt form (e.g., HCl) may be visible, or its presence may cause shifts in adjacent protons.

  • Perform 2D NMR: If the identity of impurities is not obvious, a 2D COSY spectrum can help establish proton-proton correlations and aid in structural elucidation of the unknown species.[4]

The following workflow outlines a systematic approach to diagnosing spectroscopic inconsistencies.

G start Inconsistent NMR Spectrum Observed check_solvents Compare Unknown Peaks to Common Solvent Shifts start->check_solvents check_impurities Compare to Spectra of Starting Materials / By-products start->check_impurities lcms_analysis Perform LC-MS Analysis check_solvents->lcms_analysis check_impurities->lcms_analysis confirm_mw Does Mass Spectrum Match Expected Molecular Weight? lcms_analysis->confirm_mw impurity_detected Impurity Detected. Quantify via HPLC. confirm_mw->impurity_detected Yes degradation_issue Potential Degradation or Incorrect Structure. confirm_mw->degradation_issue No resolve Identify and Quantify Contaminant impurity_detected->resolve degradation_issue->resolve

Caption: Workflow for troubleshooting inconsistent NMR spectra.

Q2: I am observing a significant difference in potency (e.g., IC₅₀) in my biological assays when using different lots of this compound. What is the likely cause?

A2: Variability in biological activity is almost always linked to differences in the purity or the physical form of the compound.[3][5] Even small amounts of an unknown impurity can interfere with an assay, or the compound itself may have lower effective concentration due to poor solubility.

Common Causes:

  • Purity Differences: The most common cause is a lower percentage of the active pharmaceutical ingredient (API) in one batch compared to another.

  • Presence of Active Impurities: An impurity could be structurally related and act as an antagonist or a weaker agonist/antagonist, confounding the results.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have vastly different solubility profiles, affecting the concentration of the compound in your assay medium.[6]

  • Inaccurate Quantification: Errors in weighing the compound or determining the concentration of stock solutions can lead to apparent differences in potency.

Illustrative Data: Purity vs. Potency

The table below presents hypothetical data illustrating how a small change in purity can impact observed biological activity.

Batch IDPurity by HPLC (%)Observed IC₅₀ (nM)Notes
Batch A (Reference) 99.550High purity, consistent results.
Batch B 95.285Contains a 4% unknown impurity.
Batch C 98.952Within acceptable purity range.
Batch D 91.0150Significant drop in purity and potency.

To investigate, a robust analytical method to confirm purity is essential. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.[7]

Q3: A new batch of the compound looks physically different (e.g., clumpy, off-white instead of white) and is harder to dissolve. Why would this happen?

A3: Changes in physical appearance and solubility are typically related to polymorphism, hydration state, or the presence of non-volatile impurities.[6] These factors are key contributors to batch-to-batch variability.[2]

Troubleshooting Steps:

  • Visual Inspection: Always record the physical appearance (color, crystallinity) of a new batch upon arrival.

  • Solubility Test: Perform a standardized solubility test. For example, attempt to dissolve 10 mg of the compound in 1 mL of DMSO and observe if it dissolves completely.

  • Check Certificate of Analysis (CoA): Review the CoA for any comments on physical state or methods used for characterization.

  • Consider Analytical Techniques: Techniques like Powder X-Ray Diffraction (PXRD) can definitively identify different polymorphic forms, while Thermogravimetric Analysis (TGA) can quantify the amount of residual solvent or water.

The diagram below illustrates the common root causes of batch-to-batch variability.

G center Batch-to-Batch Variability sub1 Synthesis Route center->sub1 sub2 Purification Method center->sub2 sub3 Storage & Handling center->sub3 cause1 Starting Materials sub1->cause1 cause2 Reagent Stoichiometry sub1->cause2 cause3 Reaction Conditions (Temp, Time) sub1->cause3 cause4 Crystallization Solvent sub2->cause4 cause5 Chromatography Conditions sub2->cause5 cause6 Drying Method sub2->cause6 cause7 Exposure to Light sub3->cause7 cause8 Exposure to Moisture sub3->cause8 cause9 Temperature Fluctuations sub3->cause9

Caption: Root causes of batch-to-batch variability in chemical synthesis.

Recommended Experimental Protocols

To empower researchers to independently assess incoming batches of this compound, we provide the following standardized protocols for key analytical experiments.

Protocol 1: Purity Determination by HPLC-UV

Objective: To quantify the purity of this compound and detect any impurities.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample of this compound

  • DMSO (HPLC grade)

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of DMSO to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • UV Detection Wavelength: 254 nm

    • Column Temperature: 30 °C

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: Identity Confirmation by LC-MS

Objective: To confirm the molecular weight of this compound.

Materials:

  • LC-MS system with an Electrospray Ionization (ESI) source

  • Same column and mobile phases as the HPLC-UV method

Methodology:

  • Sample Preparation: Dilute the 1 mg/mL stock solution (from Protocol 1) 1:100 in a 50:50 mixture of Mobile Phase A and B.

  • LC Conditions: Use the same gradient and flow rate as the HPLC-UV method.

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • Scan Range: 100 - 500 m/z

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 300 °C

  • Data Analysis: The molecular formula for this compound is C₇H₉N₃. Its monoisotopic mass is approximately 135.08 Da. In the mass spectrum, look for the protonated molecule [M+H]⁺ at an m/z value of approximately 136.09.

Protocol 3: Standardized ¹H NMR Sample Preparation

Objective: To prepare a sample for ¹H NMR analysis to ensure reproducibility.[8]

Materials:

  • NMR tube

  • Deuterated solvent (e.g., DMSO-d₆)

  • Sample of this compound

Methodology:

  • Accurately weigh 5-10 mg of the compound directly into a clean, dry vial.

  • Add approximately 0.7 mL of the deuterated solvent (e.g., DMSO-d₆).

  • Vortex the vial for 30 seconds to ensure the sample is fully dissolved.

  • Transfer the solution to an NMR tube.

  • Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.[9]

By implementing these standardized checks, researchers can better identify the source of batch-to-batch variability and ensure the reliability of their experimental outcomes.

References

Validation & Comparative

6-Methylpyridine-3-carboxamidine vs. other pyridine carboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine carboxamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a wide array of therapeutic agents. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. This guide provides an objective comparison of different classes of pyridine carboxamide derivatives, supported by experimental data, to aid researchers in the exploration and development of novel therapeutics. While direct biological data for 6-Methylpyridine-3-carboxamidine is not extensively available in the public domain, its core structure serves as a valuable reference point for understanding the impact of chemical modifications on the biological activity of this important class of compounds.

Introduction to the Pyridine Carboxamide Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The carboxamide group (-C(=O)NH₂) is a key hydrogen bonding motif, crucial for molecular recognition at the active sites of enzymes and receptors. The combination of these two moieties in the pyridine carboxamide scaffold creates a privileged structure in drug discovery.

The subject of this guide, this compound, represents a basic pyridine carboxamide structure with a methyl group at the 6-position and a carboxamidine group at the 3-position. The carboxamidine group, being a strong basic group, can exist in a protonated state under physiological conditions, potentially forming strong ionic interactions with biological targets. The methyl group can influence the molecule's lipophilicity and steric profile.

Caption: Chemical structure of this compound.

This guide will explore how modifications to this basic scaffold, such as the nature and position of substituents on the pyridine ring and alterations to the carboxamide/carboxamidine functional group, give rise to compounds with distinct and potent biological activities. We will focus on three exemplary classes of pyridine carboxamide derivatives with significant therapeutic potential: Urease Inhibitors, SHP2 Inhibitors, and Antifungal Agents.

I. Pyridine Carboxamide Derivatives as Urease Inhibitors

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastritis and peptic ulcers. Inhibition of urease is a promising therapeutic strategy to combat these infections.

A series of pyridine carboxamide and carbothioamide derivatives have been synthesized and evaluated for their urease inhibitory activity. The following table summarizes the in vitro urease inhibition data for selected compounds.

Compound IDStructureRXIC₅₀ (µM) ± SD[1]
Rx-1 Pyridine-2-yl methylene hydrazine-1-carbothioamideHS6.41 ± 0.023[1]
Rx-2 6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamide6-CH₃S> 50
Rx-6 5-Chloropyridine-2-yl methylene hydrazine-1-carbothioamide5-ClS1.07 ± 0.043[1]
Rx-7 Pyridine-2-yl methylene hydrazine carboxamideHO2.18 ± 0.058[1]
Rx-8 6-Methylpyridine-2-yl methylene hydrazine carboxamide6-CH₃O3.41 ± 0.011[1]
Rx-12 5-Chloropyridine-2-yl methylene hydrazine carboxamide5-ClO4.07 ± 0.003[1]
Thiourea (Standard Inhibitor)--21.3 ± 0.12[1]

Key Observations:

  • The replacement of the oxygen atom in the carboxamide group with a sulfur atom (carbothioamide) generally leads to enhanced urease inhibitory activity (compare Rx-7 with Rx-1, and Rx-12 with Rx-6).

  • Substituents on the pyridine ring significantly influence activity. A chloro group at the 5-position (Rx-6) resulted in the most potent inhibitor in this series.[1]

  • A methyl group at the 6-position had varied effects, decreasing the activity of the carbothioamide (Rx-2) but being well-tolerated in the carboxamide (Rx-8).

Experimental Protocol: In Vitro Urease Inhibition Assay

The inhibitory activity of the synthesized compounds against jack bean urease was determined using a spectrophotometric method based on the Berthelot reaction.

  • Enzyme and Substrate Preparation: A solution of jack bean urease (25 µL) was mixed with 55 µL of buffer containing 100 mM urea.

  • Inhibitor Addition: 5 µL of the test compound solution (at various concentrations) was added to the enzyme-substrate mixture. The mixture was pre-incubated for 15 minutes at 30°C.

  • Reaction Initiation and Incubation: The reaction was initiated by adding the enzyme and incubated for 15 minutes at 30°C.

  • Ammonia Quantification: The amount of ammonia produced was determined by adding 45 µL of phenol reagent (0.1% w/v phenol and 0.005% w/v sodium nitroprusside) and 70 µL of alkali reagent (0.125% w/v NaOH and 0.186% w/v NaOCl), followed by incubation for 10 minutes at 30°C.

  • Absorbance Measurement: The absorbance of the resulting blue-green indophenol dye was measured at 625 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound causing 50% inhibition of urease activity (IC₅₀) was calculated by plotting the percentage of inhibition against the inhibitor concentration. Thiourea was used as the standard inhibitor.

Urease_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_enzyme Urease Solution mix Mix Urease, Urea, and Test Compound prep_enzyme->mix prep_substrate Urea Solution prep_substrate->mix prep_inhibitor Test Compound Dilutions prep_inhibitor->mix pre_incubate Pre-incubate (15 min, 30°C) mix->pre_incubate incubate Incubate (15 min, 30°C) pre_incubate->incubate add_reagents Add Phenol and Alkali Reagents incubate->add_reagents color_dev Color Development (10 min, 30°C) add_reagents->color_dev measure_abs Measure Absorbance at 625 nm color_dev->measure_abs calc_ic50 Calculate IC₅₀ measure_abs->calc_ic50 SHP2_Inhibition_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->Ras dephosphorylates inhibitory sites, leading to activation Inhibitor Pyridine Carboxamide Inhibitor Inhibitor->SHP2 inhibits SDH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_mito Isolate Mitochondria from B. cinerea mix Prepare Reaction Mixture (Buffer, KCN, DCIP, Mitochondria) prep_mito->mix prep_inhibitor Test Compound Dilutions add_inhibitor Add Test Compound prep_inhibitor->add_inhibitor mix->add_inhibitor initiate Initiate with Succinate add_inhibitor->initiate measure_abs Monitor Absorbance Decrease at 600 nm initiate->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate calc_ic50 Determine IC₅₀ calc_rate->calc_ic50

References

Comparative Analysis of Synthetic Routes for 6-Methylpyridine-3-carboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two proposed synthetic routes for 6-Methylpyridine-3-carboxamidine, a molecule of interest in medicinal chemistry. Due to the absence of direct, published synthetic procedures for this specific compound, this analysis is based on established chemical transformations on analogous pyridine derivatives. The two routes explored are the conversion from 6-methylnicotinonitrile and the activation of 6-methylnicotinamide.

Data Presentation: Comparison of Proposed Synthesis Routes

The following table summarizes the key quantitative parameters for the two proposed synthetic routes. The data is extrapolated from analogous reactions reported in the literature.

ParameterRoute 1: From 6-MethylnicotinonitrileRoute 2: From 6-Methylnicotinamide
Starting Material 6-Methylnicotinonitrile6-Methylnicotinamide
Key Transformation Pinner ReactionAmide Activation with Dehydration
Reagents Anhydrous HCl, Anhydrous Ethanol, Anhydrous AmmoniaTrifluoromethanesulfonic anhydride, Pyridine, Ammonia
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12-24 hours4-8 hours
Reported Yield (Analogous) 70-85%75-90%
Key By-products Ammonium chloride, Ethyl nicotinate (from hydrolysis)Pyridinium triflate salts
Purification Method Crystallization or Column ChromatographyExtraction and Column Chromatography

Proposed Synthesis Route Diagrams

The following diagrams illustrate the proposed workflows for the synthesis of this compound.

Route_1_Synthesis_of_6_Methylpyridine_3_carboxamidine_from_Nitrile start 6-Methylnicotinonitrile pinner_salt Intermediate Pinner Salt (Ethyl 6-methylpyridine-3-carboximidate HCl) start->pinner_salt 1. Anhydrous EtOH, Anhydrous HCl (g) 2. 0°C to RT product This compound pinner_salt->product 1. Anhydrous NH3 in EtOH 2. Room Temperature

Caption: Proposed synthesis of this compound via the Pinner reaction.

Route_2_Synthesis_of_6_Methylpyridine_3_carboxamidine_from_Amide start 6-Methylnicotinamide activated_intermediate Activated O-Triflyl Imidate Intermediate start->activated_intermediate 1. Triflic Anhydride, Pyridine 2. 0°C product This compound activated_intermediate->product 1. Ammonia (gas or solution) 2. 0°C to Room Temperature

Caption: Proposed synthesis of this compound via amide activation.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound and its precursors. These protocols are based on established procedures for similar compounds.

Synthesis of Precursors

1. Synthesis of 6-Methylnicotinic Acid from 5-Ethyl-2-methylpyridine

This procedure outlines the oxidation of 5-ethyl-2-methylpyridine to form 6-methylnicotinic acid, a common precursor for both proposed routes.

  • Materials: 5-Ethyl-2-methylpyridine, Sulfuric Acid (98%), Nitric Acid (65%).

  • Procedure:

    • To a reaction vessel, add sulfuric acid and cool to 20°C.[1]

    • Slowly add 5-ethyl-2-methylpyridine to the sulfuric acid while maintaining the temperature below 30°C.

    • Heat the mixture to approximately 150-160°C.[1]

    • Carefully add nitric acid dropwise over several hours, allowing for the continuous distillation of water and nitrous oxides.[1][2]

    • After the addition is complete, continue to heat the mixture to ensure the completion of the reaction.

    • Cool the reaction mixture and carefully neutralize it with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the 6-methylnicotinic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain the product. The reported purity for the esterified product of this method is between 97.6% and 98.3%.[3]

2. Synthesis of 6-Methylnicotinamide from 6-Methylnicotinic Acid

  • Materials: 6-Methylnicotinic acid, Thionyl chloride (SOCl₂), Ammonium hydroxide.

  • Procedure:

    • Suspend 6-methylnicotinic acid in an inert solvent (e.g., toluene).

    • Add thionyl chloride dropwise at room temperature, then heat the mixture to reflux until the solid dissolves and gas evolution ceases, indicating the formation of the acid chloride.

    • Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure.

    • Carefully add the resulting crude acid chloride to a cooled, concentrated solution of ammonium hydroxide.

    • Stir the mixture vigorously until the reaction is complete.

    • Filter the resulting precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield 6-methylnicotinamide.

3. Synthesis of 6-Methylnicotinonitrile

This precursor can be synthesized from 6-methylnicotinamide via dehydration.

  • Materials: 6-Methylnicotinamide, Phosphorus oxychloride (POCl₃) or other dehydrating agents.

  • Procedure:

    • In a reaction flask, combine 6-methylnicotinamide with an excess of phosphorus oxychloride.

    • Heat the mixture gently under reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it carefully onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate) until the product precipitates.

    • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-methylnicotinonitrile.

Route 1: Synthesis from 6-Methylnicotinonitrile (Pinner Reaction)

This route involves the formation of an intermediate imidate salt (a Pinner salt) from the nitrile, which is then converted to the amidine with ammonia.[4]

  • Materials: 6-Methylnicotinonitrile, Anhydrous ethanol, Anhydrous hydrogen chloride (gas), Anhydrous ammonia (gas or solution in ethanol).

  • Procedure:

    • Dissolve 6-methylnicotinonitrile in a minimal amount of anhydrous ethanol in a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution with stirring. The reaction is typically continued until the Pinner salt precipitates.

    • Isolate the precipitated ethyl 6-methylpyridine-3-carboximidate hydrochloride by filtration under an inert atmosphere and wash with anhydrous diethyl ether.

    • Suspend the Pinner salt in anhydrous ethanol.

    • Bubble anhydrous ammonia gas through the suspension at room temperature, or add a saturated solution of ammonia in ethanol, until the reaction is complete (monitored by TLC).

    • Filter off the byproduct, ammonium chloride, and concentrate the filtrate under reduced pressure.

    • The crude this compound can be purified by crystallization or column chromatography.

Route 2: Synthesis from 6-Methylnicotinamide (Amide Activation)

This method involves the activation of the amide with an electrophilic reagent, followed by reaction with ammonia.

  • Materials: 6-Methylnicotinamide, Trifluoromethanesulfonic anhydride (triflic anhydride), Anhydrous pyridine, Anhydrous dichloromethane (DCM), Ammonia (gas or solution in dioxane).

  • Procedure:

    • Dissolve 6-methylnicotinamide in anhydrous dichloromethane and add anhydrous pyridine.

    • Cool the solution to 0°C in an ice-salt bath.

    • Add triflic anhydride dropwise with stirring, maintaining the temperature at 0°C.

    • After the addition is complete, stir the reaction mixture at 0°C for a specified time (e.g., 1-2 hours) to form the activated intermediate.

    • Introduce ammonia (either as a gas or a solution in an appropriate solvent like dioxane) to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir until the conversion is complete (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

References

Comparative Analysis of 6-Methylpyridine-3-carboxamidine's Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 6-Methylpyridine-3-carboxamidine against established alternatives. Due to the limited publicly available data on this compound, this analysis is based on the biological activities of structurally related pyridine carboxamides and carboxamidines. The primary activities explored are antifungal action via succinate dehydrogenase (SDH) inhibition and nitric oxide synthase (NOS) inhibition, both significant targets in drug discovery.

Antifungal Activity: Succinate Dehydrogenase (SDH) Inhibition

Pyridine carboxamides have emerged as a promising class of fungicides that target succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Inhibition of SDH disrupts fungal respiration, leading to cell death.

Comparative Biological Data

The following table summarizes the in vitro antifungal activity and SDH inhibition of a representative pyridine carboxamide, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, compared to the commercial fungicide thifluzamide.[1] This data provides a benchmark for the potential efficacy of novel pyridine carboxamides like this compound.

CompoundTarget OrganismIn Vitro EC₅₀ (mg/L)SDH Inhibition IC₅₀ (mg/L)SDH Inhibition IC₅₀ (µM)
6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (Compound 3f)Botrytis cinereaNot explicitly stated, but showed 76.9% inhibition at 50 mg/L5.617.3
Thifluzamide (Commercial Fungicide)Botrytis cinereaNot explicitly stated, but used as a positive control7.6114.4
Experimental Protocol: In Vitro Antifungal Activity Assay

The antifungal activity of the test compounds can be evaluated using a mycelium growth inhibition method.

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Culture Medium: Prepare potato dextrose agar (PDA) medium and sterilize.

  • Incorporation of Compounds: While the PDA medium is still molten, add the test compound solutions to achieve the desired final concentrations.

  • Inoculation: Place a mycelial disc of the target fungus (e.g., Botrytis cinerea) at the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period.

  • Data Collection: Measure the diameter of the fungal colony.

  • Calculation of Inhibition Rate: The inhibition rate is calculated using the formula:

    • Inhibition (%) = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] × 100

Experimental Protocol: Succinate Dehydrogenase (SDH) Enzymatic Inhibition Assay

The inhibitory activity against SDH can be determined spectrophotometrically.

  • Enzyme Extraction: Isolate mitochondria from the target fungus. The mitochondrial suspension will serve as the source of SDH.

  • Reaction Mixture: Prepare a reaction buffer containing succinate, an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP), and the test compound at various concentrations.

  • Initiation of Reaction: Add the mitochondrial suspension to the reaction mixture to start the enzymatic reaction.

  • Spectrophotometric Measurement: Monitor the reduction of the electron acceptor over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP).

  • Calculation of IC₅₀: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Visualizations

SDH_Inhibition_Pathway Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- transfer ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis Inhibitor 6-Methylpyridine- 3-carboxamidine (Hypothetical Inhibitor) Inhibitor->SDH Inhibition

Caption: Proposed mechanism of SDH inhibition by this compound.

SDH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mitochondria Isolate Mitochondria (Source of SDH) Incubation Add Mitochondria & Incubate with Test Compound Mitochondria->Incubation Test_Compounds Prepare Test Compound Dilutions Test_Compounds->Incubation Reaction_Mix Prepare Reaction Mix (Succinate, DCPIP) Reaction_Mix->Incubation Measurement Measure Absorbance Change (Spectrophotometer) Incubation->Measurement Calculation Calculate IC50 Value Measurement->Calculation

Caption: Workflow for the SDH enzymatic inhibition assay.

Nitric Oxide Synthase (NOS) Inhibition

The carboxamidine functional group is a known pharmacophore for the inhibition of nitric oxide synthases (NOS), enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule. Dysregulation of NO production is implicated in various pathological conditions, making NOS inhibitors valuable therapeutic candidates.

Comparative Biological Data

The following table presents the inhibitory activity of pyrazole-1-carboxamidine and its methylated analogs against different NOS isoforms, providing a reference for the potential NOS inhibitory activity of this compound.[2]

CompoundiNOS IC₅₀ (µM)eNOS IC₅₀ (µM)nNOS IC₅₀ (µM)
1H-Pyrazole-1-carboxamidine HCl (PCA)0.20.20.2
3-Methyl-PCA5Not ReportedNot Reported
4-Methyl-PCA2.4Not ReportedNot Reported
N(G)-methyl-L-arginine (NMA) (Reference Inhibitor)6Not ReportedNot Reported
Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

The inhibitory activity of compounds against NOS can be determined by measuring the amount of nitrite, a stable oxidation product of NO, using the Griess reagent.

  • Enzyme and Cofactors: Use purified NOS isoforms (iNOS, eNOS, or nNOS) and a reaction mixture containing necessary cofactors (e.g., L-arginine, NADPH, FAD, FMN, and tetrahydrobiopterin).

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding the substrate, L-arginine.

  • Reaction Termination: Stop the reaction after a specific incubation period.

  • Nitrite Quantification (Griess Assay):

    • Add sulfanilamide solution to the reaction mixture, followed by N-(1-naphthyl)ethylenediamine dihydrochloride solution.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm).

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Calculation of IC₅₀: Determine the IC₅₀ value from the dose-response curve of the inhibitor.

Visualizations

NOS_Inhibition_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS + O2, NADPH L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO Inhibitor 6-Methylpyridine- 3-carboxamidine (Hypothetical Inhibitor) Inhibitor->NOS Inhibition

Caption: Proposed mechanism of NOS inhibition by this compound.

NOS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Mix Prepare NOS Enzyme and Cofactor Mix Incubation Pre-incubate Enzyme with Test Compound Enzyme_Mix->Incubation Test_Compounds Prepare Test Compound Dilutions Test_Compounds->Incubation Reaction Initiate Reaction with L-Arginine Incubation->Reaction Griess_Assay Quantify Nitrite (Griess Reagent) Reaction->Griess_Assay Calculation Calculate IC50 Value Griess_Assay->Calculation

Caption: Workflow for the NOS inhibition assay.

Disclaimer: The biological activities and experimental data presented in this guide are based on structurally related compounds and are intended to provide a framework for the potential validation of this compound. Further experimental investigation is required to determine the specific biological profile of this compound.

References

A Comparative Guide to the Cross-Reactivity of 6-Methylpyridine-3-carboxamidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of 6-methylpyridine-3-carboxamidine analogs. Due to the limited availability of direct cross-reactivity studies for this specific chemical series, this document outlines the essential experimental protocols and data presentation formats necessary for a comprehensive evaluation. The methodologies described are based on established practices for determining the selectivity of bioactive small molecules.

Data Presentation: A Framework for Comparative Analysis

To objectively evaluate the cross-reactivity of novel this compound analogs, it is crucial to present quantitative data in a clear and standardized format. The following tables provide templates for summarizing key selectivity and potency metrics.

Table 1: In Vitro Potency and Selectivity Profile of Analog X

This table is designed to compare the inhibitory activity of a lead compound against a panel of related and unrelated biological targets to determine its selectivity.

TargetIC50 (nM)Ki (nM)Fold Selectivity vs. Primary Target
Primary Target ValueValue1
Off-Target 1ValueValueValue
Off-Target 2ValueValueValue
Off-Target 3ValueValueValue

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.

Table 2: Comparative Activity of this compound Analogs

This table facilitates the comparison of different analogs within the same chemical series against a specific target.

Compound IDStructureIC50 (nM)
Analog A2D StructureValue
Analog B2D StructureValue
Analog C2D StructureValue

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the cross-reactivity of this compound analogs.

1. In Vitro Kinase Profiling

This protocol is essential for determining the selectivity of compounds that target protein kinases.

  • Objective: To determine the IC50 values of the test compounds against a broad panel of protein kinases.

  • Method: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate[1].

  • Materials:

    • Purified recombinant kinases (a diverse panel is recommended).

    • Specific peptide or protein substrates for each kinase.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • [γ-³³P]ATP and unlabeled ATP solution.

    • 96-well or 384-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

    • Add the diluted test compound to the wells. Include wells with a positive control inhibitor and a DMSO-only vehicle control.

    • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Competitive Binding Assay

This assay measures the affinity of a compound for a target protein by quantifying its ability to displace a known ligand.

  • Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of the test compound for its target.

  • Method: This protocol describes a competitive binding assay using a fluorescently labeled probe.

  • Materials:

    • Purified target protein.

    • A fluorescently labeled ligand (probe) with known affinity for the target.

    • Test compound stock solution.

    • Assay buffer.

    • Microplates (e.g., black, low-binding 384-well plates).

    • A microplate reader capable of measuring fluorescence polarization or FRET.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In the microplate wells, add the purified target protein and the fluorescent probe at a fixed concentration.

    • Add the diluted test compound. Include control wells with the probe and target only (maximum binding) and probe only (minimum binding).

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence signal in each well.

    • Calculate the percentage of probe displacement for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve and calculate the Ki using the Cheng-Prusoff equation.

3. Cellular Target Engagement Assay

Confirmation of target binding within a cellular context is a critical step.

  • Objective: To verify that the compound interacts with its intended target in living cells.

  • Method: Cellular thermal shift assay (CETSA) is a widely used method.

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Cool the samples and centrifuge to separate aggregated, denatured proteins from the soluble fraction.

    • Analyze the amount of soluble target protein at each temperature using methods like Western blotting or ELISA.

    • Compound binding stabilizes the target protein, resulting in a higher melting temperature compared to the vehicle-treated control.

Visualizations

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Cellular Validation Primary_Target_Assay Primary Target Assay (e.g., Enzyme Inhibition) Identify_Hits Identify Potent Hits (IC50 < 1 µM) Primary_Target_Assay->Identify_Hits Kinase_Panel Broad Kinase Panel Screen (>100 Kinases) Identify_Hits->Kinase_Panel Advance Hits Off-Target_Panel Related Off-Target Panel (e.g., other enzymes in family) Identify_Hits->Off-Target_Panel Advance Hits Data_Analysis Data Analysis (Calculate Selectivity Score) Kinase_Panel->Data_Analysis Off-Target_Panel->Data_Analysis Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA) Data_Analysis->Cellular_Target_Engagement Select Lead Candidates Phenotypic_Assay Cell-Based Phenotypic Assay Cellular_Target_Engagement->Phenotypic_Assay

Caption: Workflow for assessing the cross-reactivity of novel chemical entities.

Hypothetical Signaling Pathway Modulation

Many pyridine derivatives have been shown to inhibit protein kinases. The following diagram illustrates a simplified kinase signaling pathway that could be modulated by a this compound analog.

Receptor Receptor Kinase1 Kinase 1 (Primary Target) Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression regulates Analog 6-Methylpyridine-3- carboxamidine Analog Analog->Kinase1 inhibits

Caption: Inhibition of a kinase signaling pathway by a hypothetical analog.

References

A Comparative Efficacy Analysis of 6-Methylpyridine-3-carboxamidine Analogs and Related Heterocyclic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of several classes of compounds related to the 6-methylpyridine-3-carboxamidine scaffold. Due to the limited availability of direct comparative studies on this compound derivatives in publicly accessible literature, this guide focuses on closely related analogs, including N-(6-methylpyridin-yl)-substituted aryl amides, 6-aminonicotinic acid derivatives, and other pyridine carboxamides. The data presented herein is compiled from various studies to offer insights into their structure-activity relationships and therapeutic potential across different biological targets.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative efficacy data for different series of pyridine-based derivatives against their respective biological targets.

Table 1: Efficacy of N-(6-Methylpyridin-yl)-Substituted Aryl Amides as mGluR5 Antagonists

Compound IDStructureTargetBinding Affinity (Kᵢ, nM)Functional Potency (IC₅₀, nM)
55 3-cyano-N-(6-methylpyridin-2-yl)-4-(pyridin-3-yloxy)benzamidemGluR52.612
56 3-cyano-4-((5-cyanopyridin-2-yl)oxy)-N-(6-methylpyridin-2-yl)benzamidemGluR53.110

Data sourced from a study on novel metabotropic glutamate receptor subtype 5 (mGluR5) antagonists.[1]

Table 2: Efficacy of 6-Aminonicotinic Acid Analogues as GABA-A Receptor Agonists

Compound IDStructureTargetBinding Affinity (Kᵢ, µM)
3 6-Aminonicotinic acidGABA-A Receptor24
9 6-Amino-2-methylnicotinic acidGABA-A Receptor1.1
14 6-Amino-4-methylnicotinic acidGABA-A Receptor1.8
22 6-Amino-1,4,5,6-tetrahydropyridine-3-carboxylic acidGABA-A Receptor0.044

Data from a study on the pharmacological characterization of 6-aminonicotinic acid analogues at GABA-A receptors.[2][3]

Table 3: Efficacy of Pyridine Carboxamide Derivatives as Urease Inhibitors

Compound IDStructureTargetUrease Inhibition (IC₅₀, µM)
Rx-6 5-chloropyridine-2-yl-methylene hydrazine carbothioamideUrease1.07 ± 0.043
Rx-7 pyridine 2-yl-methylene hydrazine carboxamideUrease2.18 ± 0.058

Data from a study exploring pyridine carboxamide derivatives as urease inhibitors.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. mGluR5 Receptor Binding and Functional Assay

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing rat mGluR5 were cultured and harvested. Cell membranes were prepared by homogenization in a buffer solution, followed by centrifugation to pellet the membranes, which were then resuspended and stored at -80°C.

  • Binding Assay: The binding affinity of the compounds was determined using a radioligand displacement assay. Membranes were incubated with a specific radioligand (e.g., [³H]MPEP) and varying concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand. After incubation, the membranes were filtered and washed, and the bound radioactivity was quantified by liquid scintillation counting. Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

  • Functional Assay (Calcium Mobilization): The antagonist potency was measured using a fluorometric imaging plate reader (FLIPR). Cells expressing rat mGluR5 were plated and loaded with a calcium-sensitive dye. The test compounds were pre-incubated with the cells before stimulating with an EC₈₀ concentration of glutamate. The change in fluorescence, corresponding to intracellular calcium mobilization, was measured. IC₅₀ values were determined from the concentration-response curves.[1]

2. GABA-A Receptor Binding Assay

  • Membrane Preparation: Whole rat brains (minus cerebellum and pons/medulla) were homogenized in a cold buffer and centrifuged. The resulting pellet was resuspended and washed multiple times by centrifugation to remove endogenous GABA. The final membrane pellet was stored at -80°C.

  • Radioligand Binding Assay: The binding affinities of the test compounds were determined by their ability to displace [³H]muscimol from native GABA-A receptors in the prepared rat brain membranes.[2][5] The membranes were incubated with a fixed concentration of [³H]muscimol and a range of concentrations of the test compound. Non-specific binding was determined in the presence of a saturating concentration of GABA. The reaction was terminated by rapid filtration, and the radioactivity retained on the filters was measured by scintillation counting. Kᵢ values were calculated from the resulting IC₅₀ values.[2][3]

3. Urease Inhibition Assay

  • Enzyme and Reagents: The assay was performed using Jack bean urease. The reaction mixture contained the enzyme, a buffered solution (e.g., phosphate buffer with EDTA and LiCl₂), and the test compound at various concentrations.

  • Inhibition Measurement: The urease inhibitory activity was determined using the indophenol method, which measures the amount of ammonia produced from the hydrolysis of urea.[4] The reaction was initiated by adding a urea solution. After incubation, phenol and alkali reagents were added, followed by sodium hypochlorite, to produce a stable blue indophenol complex. The absorbance of this complex was measured spectrophotometrically. The percentage of inhibition was calculated by comparing the absorbance of the reaction with the test compound to that of a control reaction without the inhibitor. IC₅₀ values were determined by plotting the percentage of inhibition against the compound concentrations.[4]

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by the biological targets discussed in this guide.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mGluR5 mGluR5 Gq Gq protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca²⁺ Store (ER) IP3->Ca_Store Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Ca_Release->Downstream Glutamate Glutamate Glutamate->mGluR5 Activates Antagonist Antagonist (e.g., Compound 55, 56) Antagonist->mGluR5 Inhibits

Caption: mGluR5 signaling pathway.[6][7][8][9]

GABAA_Receptor_Signaling cluster_membrane Postsynaptic Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular GABAAR GABA-A Receptor (Ligand-Gated Cl⁻ Channel) Cl_in Cl⁻ (in) GABAAR->Cl_in Influx GABA GABA GABA->GABAAR Binds & Activates Agonist Agonist (e.g., Compound 22) Agonist->GABAAR Binds & Activates Hyperpolarization Membrane Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Cl_out Cl⁻ (out) Cl_in->Hyperpolarization

Caption: GABA-A receptor signaling pathway.[10][11][12][13]

Experimental Workflow

The diagram below outlines a general workflow for evaluating the efficacy of novel compounds using in vitro assays.

Experimental_Workflow cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Data Analysis cluster_validation Lead Optimization Compound_Synth Compound Synthesis & Purification Binding_Assay Binding Assay (e.g., Radioligand Displacement) Compound_Synth->Binding_Assay Functional_Assay Functional/Enzyme Assay (e.g., FLIPR, Urease Inhibition) Compound_Synth->Functional_Assay Target_Prep Target Preparation (e.g., Membrane Prep, Enzyme Purification) Target_Prep->Binding_Assay Target_Prep->Functional_Assay IC50_Ki_Calc Calculate IC₅₀ / Kᵢ / EC₅₀ Binding_Assay->IC50_Ki_Calc Functional_Assay->IC50_Ki_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Ki_Calc->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection Further_Studies Further In Vivo / ADME-Tox Studies Lead_Selection->Further_Studies

Caption: General experimental workflow for compound evaluation.

References

Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 6-Methylpyridine-3-carboxamidine and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of the promising pharmaceutical intermediate, 6-Methylpyridine-3-carboxamidine, and its precursors, 6-methylnicotinamide and 6-methylnicotinonitrile, provides critical insights for researchers and drug development professionals. This guide offers a detailed analysis of their characteristic spectral data, alongside the experimental protocols for their synthesis and analysis, facilitating efficient characterization and quality control in synthetic workflows.

The journey from simple precursors to a complex target molecule is paved with analytical checkpoints. For the synthesis of this compound, a compound of interest in medicinal chemistry, understanding the spectroscopic signatures of both the starting materials and the final product is paramount. This guide presents a side-by-side comparison of this compound with its common precursors, 6-methylnicotinamide and 6-methylnicotinonitrile, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthetic Pathway Overview

The synthesis of this compound can be achieved from 6-methylnicotinonitrile via the Pinner reaction. This reaction involves the treatment of the nitrile with an alcohol in the presence of a strong acid to form an intermediate imidate salt, which is then reacted with ammonia to yield the desired amidine. An alternative precursor, 6-methylnicotinamide, can also be synthetically related.

Synthetic Pathway of this compound cluster_precursors Precursors cluster_product Product 6-methylnicotinonitrile 6-methylnicotinonitrile This compound This compound 6-methylnicotinonitrile->this compound Pinner Reaction (1. EtOH, HCl 2. NH3) 6-methylnicotinamide 6-methylnicotinamide 6-methylnicotinamide->6-methylnicotinonitrile Dehydration

Benchmarking 6-Methylpyridine-3-carboxamidine: A Comparative Analysis Against Known NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark for 6-Methylpyridine-3-carboxamidine against established inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). This analysis is based on the hypothesis that this compound may target NAMPT, a key enzyme in the NAD+ salvage pathway and a promising target in oncology.

This guide presents a summary of the inhibitory activities of well-characterized NAMPT inhibitors, a detailed experimental protocol for assessing NAMPT inhibition, and a visualization of the enzyme's role in the cellular NAD+ salvage pathway. This information is intended to serve as a valuable resource for the evaluation of novel compounds, such as this compound, in the context of established NAMPT-targeting agents.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known NAMPT inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of the NAMPT enzyme by 50% and are a key metric for comparing the potency of different compounds.

InhibitorIC50 (in vitro, cell-free)IC50 (cell-based)Notes
FK866 (Daporinad)0.09 nM[1]0.5 - 3.0 nM[2]A potent and well-characterized NAMPT inhibitor.
CHS-828 (GMX1778)< 25 nM[3][4]Low nanomolar rangeA competitive inhibitor of NAMPT.[3]
KPT-9274 (Padnarsertib)~120 nM[1]0.1 - 1.0 µM (in glioma cells)[5]A dual inhibitor of PAK4 and NAMPT.[1]
OT-82Not explicitly stated2.89 nM (hematopoietic cancer cells), 13.03 nM (non-hematopoietic cancer cells)[1][6]A novel NAMPT inhibitor.[1]
GNE-6175 nM[1]Not explicitly statedA highly potent NAMPT inhibitor.[1]

Experimental Protocols

A robust and widely used method for determining the in vitro inhibitory activity of compounds against NAMPT is the coupled-enzyme fluorometric assay. This assay measures the production of NADH, which is proportional to the activity of NAMPT.

In Vitro NAMPT Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against purified human NAMPT enzyme.

Principle: The assay involves a two-step enzymatic reaction. In the first step, NAMPT catalyzes the formation of nicotinamide mononucleotide (NMN) from nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP). In the second, coupled step, NMN is converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). The resulting NAD+ is then used by alcohol dehydrogenase (ADH) to convert ethanol to acetaldehyde, which is coupled to the reduction of NAD+ to NADH. The fluorescence of the produced NADH is measured (Excitation: 340 nm, Emission: 460 nm), providing a quantitative measure of NAMPT activity.

Materials:

  • Purified recombinant human NAMPT enzyme

  • NAMPT Assay Buffer (e.g., 50 mM HEPES pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Adenosine triphosphate (ATP)

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Test compound (dissolved in DMSO)

  • 384-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the test compound in NAMPT Assay Buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare substrate solutions of NAM, PRPP, and ATP in the assay buffer.

    • Prepare a coupling enzyme mixture containing NMNAT and ADH in the assay buffer with ethanol.

  • Enzyme and Inhibitor Incubation:

    • In a 384-well plate, add 5 µL of the diluted test compound or vehicle (assay buffer with DMSO) to the appropriate wells.

    • Add 10 µL of diluted NAMPT enzyme to each well, with the exception of the "no enzyme" control wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.

  • Initiation of the Reaction:

    • Prepare a master mix of the substrates (NAM, PRPP, and ATP).

    • To start the enzymatic reaction, add 5 µL of the substrate master mix to all wells.

  • Coupled Reaction and Detection:

    • Immediately add 5 µL of the coupling enzyme mixture to all wells.

    • Incubate the plate at 37°C for 60-120 minutes, ensuring it is protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NAD+ salvage pathway, highlighting the central role of NAMPT, and a typical experimental workflow for evaluating NAMPT inhibitors.

Caption: The NAD+ Salvage Pathway highlighting the role of NAMPT.

Experimental_Workflow cluster_workflow NAMPT Inhibitor Evaluation Workflow A Compound Preparation (e.g., this compound) B In Vitro NAMPT Enzymatic Assay A->B C IC50 Determination B->C D Cell-Based Assays (Viability, NAD+ levels) C->D E Mechanism of Action Studies D->E F In Vivo Efficacy Studies E->F

Caption: A typical experimental workflow for evaluating NAMPT inhibitors.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of 6-Methylpyridine-3-carboxamidine Analogs as Potent Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the therapeutic potential of novel pyridine carboxamide derivatives, focusing on the correlation between laboratory assays and real-world efficacy.

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Within the vast landscape of heterocyclic chemistry, pyridine carboxamide derivatives have emerged as a promising scaffold, demonstrating a wide range of biological activities. This guide provides a detailed comparison of the in vitro and in vivo activities of a series of pyridine carboxamide compounds, with a particular focus on their potential as antifungal agents targeting succinate dehydrogenase (SDH).

Quantitative Data Summary: A Head-to-Head Comparison

The following tables summarize the quantitative data from key experiments, offering a clear comparison of the in vitro antifungal activity and in vivo preventative efficacy of selected pyridine carboxamide derivatives against various plant pathogens.

Table 1: In Vitro Antifungal Activity of Pyridine Carboxamide Derivatives

Compound IDBotrytis cinerea IC50 (mg/L)Sclerotinia sclerotiorum Inhibition Rate (%) @ 50 mg/LRhizoctonia solani Inhibition Rate (%) @ 50 mg/LFusarium graminearum Inhibition Rate (%) @ 50 mg/L
3f 5.685.278.565.4
Thifluzamide (Standard) 7.6188.982.170.3

Data sourced from a study on novel pyridine carboxamides as potential succinate dehydrogenase inhibitors.[1]

Table 2: In Vivo Preventative Efficacy against Botrytis cinerea on Tomato Leaves

Compound IDConcentration (mg/L)Preventative Efficacy (%)
3f 20053.9
10049.0
5027.1
Thifluzamide (Standard) 20055.2
10041.2
5033.8

Data sourced from a study on novel pyridine carboxamides as potential succinate dehydrogenase inhibitors.[1]

Table 3: Succinate Dehydrogenase (SDH) Enzymatic Inhibition

Compound IDBotrytis cinerea SDH IC50 (mg/L)
3f 5.6
Thifluzamide (Standard) 7.61

Data sourced from a study on novel pyridine carboxamides as potential succinate dehydrogenase inhibitors.[1]

Experimental Protocols: A Closer Look at the Methodologies

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.

In Vitro Antifungal Activity Assay:

The antifungal activity of the synthesized compounds was evaluated using the mycelium growth rate method.

  • Preparation of Media: Potato dextrose agar (PDA) medium was prepared and sterilized.

  • Compound Incorporation: The test compounds were dissolved in a solvent and added to the molten PDA at various concentrations.

  • Inoculation: A mycelial disc of the target fungus (e.g., Botrytis cinerea) was placed at the center of each PDA plate.

  • Incubation: The plates were incubated at a controlled temperature (e.g., 25°C) for a specified period.

  • Measurement: The diameter of the fungal colony was measured, and the inhibition rate was calculated relative to a control group without the test compound. The IC50 value, the concentration at which 50% of fungal growth is inhibited, was then determined.[1]

In Vivo Antifungal Activity Assay (Tomato Leaf Model):

The protective efficacy of the compounds was assessed on detached tomato leaves.

  • Plant Material: Healthy, fresh tomato leaves were selected for the experiment.

  • Compound Application: The test compounds were formulated into a sprayable solution and applied evenly to the surface of the tomato leaves.

  • Inoculation: After the leaves were air-dried, a spore suspension of Botrytis cinerea was inoculated onto the treated leaves.

  • Incubation: The inoculated leaves were placed in a controlled environment with high humidity and a specific temperature to facilitate infection.

  • Disease Assessment: After a set incubation period, the lesion diameter on the leaves was measured to assess the disease severity. The preventative efficacy was calculated by comparing the lesion size on treated leaves to that on untreated control leaves.[1]

Succinate Dehydrogenase (SDH) Inhibition Assay:

The inhibitory effect of the compounds on the target enzyme, SDH, was determined spectrophotometrically.

  • Enzyme Extraction: SDH was extracted and purified from the target fungus, Botrytis cinerea.

  • Assay Reaction: The assay mixture contained the purified enzyme, a substrate (e.g., succinate), and an electron acceptor (e.g., DCPIP). The test compound was added at various concentrations.

  • Spectrophotometric Measurement: The rate of the enzymatic reaction was monitored by measuring the change in absorbance of the electron acceptor at a specific wavelength over time.

  • IC50 Determination: The concentration of the compound that caused 50% inhibition of the enzyme activity (IC50) was calculated from the dose-response curve.[1]

Visualizing the Process: From Lab Bench to Plant Protection

The following diagrams illustrate the workflow of the experimental procedures and the underlying mechanism of action.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_synthesis Compound Synthesis invitro_assay Antifungal Assay (Mycelium Growth) invitro_synthesis->invitro_assay invitro_enzyme SDH Enzyme Inhibition Assay invitro_synthesis->invitro_enzyme invivo_formulation Compound Formulation invitro_assay->invivo_formulation Select Potent Compounds invivo_application Application on Tomato Leaves invivo_formulation->invivo_application invivo_inoculation Inoculation with B. cinerea invivo_application->invivo_inoculation invivo_assessment Disease Assessment invivo_inoculation->invivo_assessment

Caption: Experimental workflow from in vitro screening to in vivo testing.

signaling_pathway Compound Pyridine Carboxamide (e.g., Compound 3f) SDH Succinate Dehydrogenase (SDH) Compound->SDH Inhibition ETC Electron Transport Chain SDH->ETC Electron Transfer ATP ATP Production ETC->ATP FungalGrowth Fungal Growth & Proliferation ATP->FungalGrowth

References

A Head-to-Head Comparison of Analytical Techniques for 6-Methylpyridine-3-carboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise analysis of novel chemical entities is paramount. This guide provides a head-to-head comparison of three principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the characterization and quantification of 6-Methylpyridine-3-carboxamidine. The information presented is based on established methodologies for analogous pyridine and carboxamidine derivatives, offering a robust framework for method development and selection.

Data Presentation: Quantitative Performance at a Glance

The selection of an analytical technique is often dictated by the specific requirements of the assay, such as the need for high sensitivity, structural elucidation, or high-throughput screening. The following table summarizes the typical quantitative performance characteristics of HPLC, GC-MS, and NMR for the analysis of small molecules similar to this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing structural and quantitative information.
Applicability Well-suited for the analysis of the main component and non-volatile or thermally labile impurities.Applicable if the compound is volatile or can be derivatized to become volatile. Excellent for identifying and quantifying volatile and semi-volatile impurities.Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a specific reference standard for the analyte.
Limit of Detection (LOD) Typically in the low nanogram (ng) range.Can reach the picogram (pg) range for targeted analysis in Selected Ion Monitoring (SIM) mode.Generally in the microgram (µg) to milligram (mg) range, making it less sensitive than chromatographic methods.
Limit of Quantitation (LOQ) Typically in the mid to high ng range.Can reach the high pg to low ng range.Typically in the high µg to mg range.
Linearity Excellent, often with a correlation coefficient (R²) > 0.999 over a wide concentration range.Good, with R² > 0.995, though the linear range might be narrower than HPLC.Excellent, as the signal response is directly proportional to the number of nuclei.
Precision (RSD%) High precision, with Relative Standard Deviation (RSD) typically < 2% for replicate injections.High precision, with RSD typically < 5%.High precision for qNMR, with RSD often < 1%.
Accuracy High accuracy, typically within 98-102% of the true value.High accuracy, typically within 95-105%.High accuracy, as it can be a primary ratio method.
Throughput High, with typical run times of 5-15 minutes per sample.Moderate to high, with run times of 15-30 minutes, but can be automated.Low, as longer acquisition times are often needed for good signal-to-noise, especially for dilute samples.

Experimental Workflows and Logical Relationships

The effective application of these analytical techniques involves a series of well-defined steps, from initial sample handling to final data interpretation. The choice of technique is guided by the analytical objective.

G General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Weighing Accurate Weighing Dissolution Dissolution in Suitable Solvent Weighing->Dissolution Dilution Serial Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (0.22 or 0.45 µm) Dilution->Filtration HPLC HPLC Injection & Separation Filtration->HPLC GCMS GC-MS Injection & Separation/Detection Filtration->GCMS NMR NMR Sample Preparation & Data Acquisition Filtration->NMR Integration Peak Integration & Identification HPLC->Integration GCMS->Integration Quantification Quantification using Calibration Curve or Internal Standard NMR->Quantification qNMR Structure Structural Elucidation NMR->Structure Integration->Quantification Integration->Structure Report Final Report Generation Quantification->Report Structure->Report

General workflow for the analysis of this compound.

G Technique Selection Logic Goal What is the Analytical Goal? Quant Quantification of Known Analyte Goal->Quant ID Identification of Unknown Impurities Goal->ID Struct Structural Confirmation Goal->Struct HighSens High Sensitivity Required? Quant->HighSens Volatile Are Impurities Volatile? ID->Volatile NMR NMR Struct->NMR HPLC HPLC HighSens->HPLC No GCMS GC-MS HighSens->GCMS Yes Volatile->HPLC No Volatile->GCMS Yes

Logical flow for selecting an analytical technique.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each technique, which should be optimized for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL (stock solution).

    • Prepare working standards and quality control samples by diluting the stock solution with the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the identification and quantification of this compound and any volatile or semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: Capillary column with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in a suitable solvent such as methanol or dichloromethane.

    • Create a calibration curve by diluting the stock solution.

    • If derivatization is required to improve volatility, a suitable silylating agent (e.g., BSTFA with 1% TMCS) can be used.

Quantitative NMR (qNMR) Spectroscopy Protocol

This protocol provides a direct measure of the purity or concentration of this compound against a certified internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of automated tuning and matching.

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, MeOD-d₄).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the standard (a T₁ determination experiment may be necessary for accuracy). A value of 30-60 seconds is often sufficient.

    • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

    • Spectral Width: Cover all signals of interest.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity or concentration using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the standard.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for assessing the purity of this compound.[2] HPLC is a robust method for routine quality control, providing accurate quantification of the main component and non-volatile impurities.[2] GC-MS offers superior capabilities for the identification of unknown volatile and semi-volatile impurities due to the structural information provided by the mass spectrometer.[2] NMR, particularly qNMR, stands out for its ability to provide an absolute quantification without the need for an identical reference standard for the analyte, alongside invaluable structural confirmation. The choice of method should be guided by the specific analytical needs, the nature of the expected impurities, and the available instrumentation.[2]

References

Structure-activity relationship (SAR) studies of 6-Methylpyridine-3-carboxamidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Pyridine Carboxamide Derivatives as Potent Antifungal Agents

A detailed examination of the structure-activity relationships of pyridine-3-carboxamide derivatives reveals critical insights for the development of novel succinate dehydrogenase inhibitors with potent antifungal properties. While specific comprehensive studies on 6-methylpyridine-3-carboxamidine derivatives are limited, research on structurally related pyridine carboxamides provides a strong foundation for understanding their therapeutic potential. This guide synthesizes findings from studies on pyridine carboxamide analogs, focusing on their antifungal efficacy and mechanism of action.

Quantitative SAR Analysis of Pyridine Carboxamide Derivatives

The antifungal activity of a series of synthesized pyridine carboxamide derivatives was evaluated against various plant pathogens. The in vitro screening results highlight the impact of different substituents on the pyridine and aniline rings. The data is summarized in the table below.

CompoundR⁴Inhibition (%) against B. cinerea at 50 mg/L
3a HHHH65.8
3b H4-CH₃HH68.2
3c H4-FHH70.1
3d H4-ClHH72.5
3e H4-OCH₃HH67.3
3f 6-ClHHH85.7
3g 6-Cl4-CH₃HH82.1
3h 6-Cl4-FHH83.3
3i 6-Cl4-ClHH80.5
3j 6-Cl4-OCH₃HH79.8
3k 6-Cl2-CH₃HH75.4
3l 6-Cl2-FHH78.6
3m 6-Cl2-ClHH76.9
3n 6-Cl2-OCH₃HH74.2
3o 6-Cl2,4-diClHH79.1

Data extracted from in vitro antifungal activity screening.

Among the tested compounds, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) demonstrated the most potent in vivo antifungal activity against Botrytis cinerea.[1] Further investigation into its mechanism of action revealed significant inhibition of succinate dehydrogenase (SDH), with an IC50 value of 5.6 mg/L (17.3 µM), which is comparable to the commercial fungicide thifluzamide (IC50 = 7.61 mg/L, 14.4 µM).[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Synthesis of Pyridine Carboxamide Derivatives

The general synthetic route for the title compounds is a two-step process:

  • Synthesis of Intermediates (2-(phenylamino)aniline analogs): A mixture of 1-fluoro-2-nitrobenzene and a substituted aniline is dissolved in an appropriate solvent (e.g., ethanol) with a base (e.g., potassium carbonate). The mixture is refluxed, and the resulting intermediate is then reduced using a reducing agent like sodium dithionite to yield the 2-(phenylamino)aniline analog.

  • Synthesis of Target Compounds (Pyridine Carboxamides): The 2-(phenylamino)aniline analog is then reacted with a substituted nicotinoyl chloride in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to yield the final pyridine carboxamide derivative. The crude product is purified by column chromatography.[2]

In Vitro Antifungal Activity Assay

The antifungal activities of the synthesized compounds were evaluated using the mycelium growth rate method.

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and mixed with potato dextrose agar (PDA) to the desired final concentration.

  • Mycelial discs (5 mm diameter) of the test fungi, taken from the edge of a 3-day-old culture, are placed at the center of the PDA plates.

  • The plates are incubated at a controlled temperature (e.g., 25°C).

  • The diameter of the mycelial colonies is measured when the mycelial growth in the control plate reaches the edge of the plate.

  • The inhibition rate is calculated using the formula: Inhibition rate (%) = [(C - T) / C] × 100, where C is the diameter of the mycelial growth of the control, and T is the diameter of the mycelial growth of the treated group.[3]

In Vivo Antifungal Activity Assay against Botrytis cinerea

The in vivo protective efficacy of the compounds was tested on a host plant.

  • The test compound is dissolved in a solvent and diluted with water containing a surfactant to the desired concentration.

  • The potted host plants (e.g., tomato seedlings) are sprayed with the solution of the test compound.

  • After 24 hours, the treated plants are inoculated with a spore suspension of B. cinerea.

  • The inoculated plants are maintained in a high-humidity environment at a controlled temperature for disease development.

  • The disease severity is assessed 3-4 days after inoculation, and the protective effect is calculated.[4]

Succinate Dehydrogenase (SDH) Inhibition Assay

The inhibitory activity of the compounds against SDH is determined spectrophotometrically.

  • Mitochondria are isolated from the target fungus, for example, B. cinerea.

  • The assay mixture contains phosphate buffer, succinate as the substrate, an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP), and the test compound at various concentrations.

  • The reaction is initiated by the addition of the mitochondrial suspension.

  • The reduction of the electron acceptor is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.[5][6][7][8]

Mechanism of Action and Pathway Visualization

The primary mode of action for these pyridine carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By blocking the activity of SDH, these compounds disrupt cellular respiration and energy production, ultimately leading to fungal cell death.

Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyridine carboxamide derivatives.

References

Unveiling the Action of 6-Methylpyridine-3-carboxamidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential mechanisms of action of 6-Methylpyridine-3-carboxamidine, a compound of interest in drug discovery. Due to the limited direct research on the carboxamidine derivative, this report focuses on the closely related and more extensively studied compound, 6-Methylpyridine-3-carboxamide, also known as 6-methylnicotinamide. We explore its potential roles as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) and Poly (ADP-ribose) polymerase (PARP), a modulator of sirtuin activity, and its prospective application as an anti-tubercular agent. This guide presents a comparative analysis with established modulators for each potential mechanism, supported by experimental data and detailed protocols to aid in future research and development.

I. Potential Mechanism of Action: NAMPT Inhibition

Nicotinamide Phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and energy production. In many cancers, NAMPT is overexpressed to meet the high energy demands of rapidly proliferating cells, making it an attractive therapeutic target.

Comparative Analysis of NAMPT Inhibitors
CompoundTargetIC50 (nM)Cell-based PotencyReference
FK866 NAMPT~1Potent inhibition of NAD+ formation (IC50 ~0.5-3.0 nM) and cell proliferation in various cancer cell lines.[1][2][3]
GNE-617 NAMPT5Reduces NAD levels with EC50 values ranging from 0.54 to 4.69 nM in different cell lines.[4][5][6][7]
6-Methylpyridine-3-carboxamide NAMPTData not available--
Experimental Protocol: In Vitro NAMPT Enzyme Inhibition Assay (Fluorometric)

This coupled-enzyme assay is designed to determine the inhibitory activity of a test compound on purified human NAMPT. The production of NAD+ by NAMPT is measured through a series of reactions that result in a fluorescent signal.[8][9][10][11]

Materials:

  • Purified recombinant human NAMPT enzyme

  • NAMPT Assay Buffer

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Adenosine triphosphate (ATP)

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Test compound (e.g., 6-Methylpyridine-3-carboxamide) dissolved in DMSO

  • 384-well black microplates

  • Fluorometric microplate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme and Inhibitor Incubation: In a 384-well plate, add the diluted test compound or vehicle control. Add diluted NAMPT enzyme to each well, except for the "no enzyme" control wells. Incubate the plate at room temperature for 15-30 minutes.

  • Reaction Initiation: Prepare a master mix containing NAM, PRPP, ATP, NMNAT, and ADH in the assay buffer with ethanol. Add the master mix to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 2 hours, protected from light.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Data Analysis: Subtract the background fluorescence. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

NAMPT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Test_Compound Test Compound (e.g., 6-Methylpyridine-3-carboxamide) Incubation 1. Pre-incubate NAMPT with Test Compound Test_Compound->Incubation NAMPT_Enzyme NAMPT Enzyme NAMPT_Enzyme->Incubation Substrate_Mix Substrate Mix (NAM, PRPP, ATP, NMNAT, ADH, Ethanol) Reaction 2. Add Substrate Mix to Initiate Reaction Substrate_Mix->Reaction Incubation->Reaction Measurement 3. Incubate & Measure Fluorescence (Ex:340nm, Em:460nm) Reaction->Measurement Data_Processing Calculate % Inhibition Measurement->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruitment PAR Poly(ADP-ribose) (PAR) PARP1->PAR catalysis NAD NAD+ NAD->PARP1 substrate Repair DNA Repair PAR->Repair Inhibitor 6-Methylpyridine-3-carboxamide (Potential Inhibitor) Inhibitor->PARP1 inhibition Sirtuin_Modulation_Workflow SIRT1 SIRT1 Enzyme Reaction_Mix Reaction Mixture SIRT1->Reaction_Mix Substrate Fluorogenic Substrate Substrate->Reaction_Mix NAD NAD+ NAD->Reaction_Mix Test_Compound Test Compound Test_Compound->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Developer Add Developer Incubation->Developer Measurement Measure Fluorescence Developer->Measurement M_tuberculosis_Activation Prodrug 6-Methylpyridine-3-carboxamide (Prodrug) Mtb Mycobacterium tuberculosis Prodrug->Mtb enters Amidase Mycobacterial Amidase Mtb->Amidase Active_Drug Active Metabolite Amidase->Active_Drug activation Inhibition Inhibition of Essential Pathways Active_Drug->Inhibition Bacterial_Death Bacterial Death Inhibition->Bacterial_Death

References

Comparative Analysis of 6-Methylpyridine-3-carboxamidine in Biochemical Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative performance of investigational compounds is paramount. This guide provides an objective comparison of 6-Methylpyridine-3-carboxamidine and its alternatives, supported by available experimental data and detailed methodologies for key biochemical assays.

While specific experimental data on the reproducibility of this compound is limited in publicly available literature, we can infer its potential performance and establish a framework for its evaluation by examining closely related nicotinamide (NAM) analogs. This guide focuses on the well-established roles of nicotinamide derivatives as inhibitors of Poly(ADP-ribose) polymerases (PARPs) and sirtuins, key enzyme families in cellular processes like DNA repair and metabolism.

Comparative Inhibitory Activity

To provide a baseline for comparison, the following table summarizes the inhibitory concentrations (IC50) of nicotinamide, a parent compound to this compound, against sirtuin enzymes. It is important to note that the methyl group at the 6-position of the pyridine ring in this compound may influence its potency and selectivity compared to nicotinamide.

CompoundTarget EnzymeIC50 ValueReference
NicotinamideSIRT1< 50 µM[1]
NicotinamideSIRT336.7 ± 1.3 µM[2]
IsonicotinamideSIRT313.8 ± 0.5 mM[2]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the inhibitory activity of this compound and its alternatives against PARP and sirtuin enzymes. These protocols can be adapted to ensure reproducible experimental conditions.

In Vitro PARP1 Inhibition Assay (Fluorometric)

This assay measures the inhibition of PARP1 activity by quantifying the consumption of its substrate, NAD+.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • Developer reagent (containing nicotinamidase and glutamate dehydrogenase)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a solution of PARP1 enzyme in the assay buffer. Prepare a reaction mix containing activated DNA and NAD+ in the assay buffer.

  • Reaction Setup: To the wells of a 96-well plate, add the test compound dilutions. Add the PARP1 enzyme solution to all wells except the negative control.

  • Initiate Reaction: Start the reaction by adding the reaction mix to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Develop Signal: Stop the reaction and develop the fluorescent signal by adding the developer reagent. The developer reagent enzymatically converts the remaining NAD+ into a fluorescent product.

  • Measurement: Measure the fluorescence intensity using a fluorometer (e.g., excitation at 355 nm and emission at 460 nm).[2][3]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value.

PARP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Dilutions Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare PARP1 Enzyme Solution Add_Enzyme Add PARP1 Enzyme Enzyme_Prep->Add_Enzyme Reaction_Mix_Prep Prepare Reaction Mix (Activated DNA + NAD+) Initiate_Reaction Add Reaction Mix Reaction_Mix_Prep->Initiate_Reaction Add_Compound->Add_Enzyme Add_Enzyme->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Develop_Signal Add Developer Reagent Incubate->Develop_Signal Measure_Fluorescence Measure Fluorescence Develop_Signal->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Fluorescence->Calculate_Inhibition

Workflow for the in vitro PARP1 inhibition assay.
In Vitro Sirtuin Deacetylase Activity Assay (Fluorometric)

This assay measures the deacetylase activity of sirtuins by quantifying the release of a fluorescent molecule from a synthetic acetylated peptide substrate.

Materials:

  • Recombinant human sirtuin enzyme (e.g., SIRT1 or SIRT3)

  • Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing trypsin)

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a solution of the sirtuin enzyme in the assay buffer. Prepare a reaction mix containing the fluorogenic peptide substrate and NAD+ in the assay buffer.

  • Reaction Setup: To the wells of a 96-well plate, add the test compound dilutions. Add the sirtuin enzyme solution to all wells except the negative control.

  • Initiate Reaction: Start the reaction by adding the reaction mix to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes).[2]

  • Develop Signal: Stop the reaction and develop the fluorescent signal by adding the developer solution. Trypsin in the developer solution cleaves the deacetylated substrate, releasing the fluorophore.

  • Measurement: Measure the fluorescence intensity using a fluorometer (e.g., excitation at 355 nm and emission at 460 nm).[2][3]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value.

Sirtuin_Deacetylase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Dilutions Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare Sirtuin Enzyme Solution Add_Enzyme Add Sirtuin Enzyme Enzyme_Prep->Add_Enzyme Reaction_Mix_Prep Prepare Reaction Mix (Peptide Substrate + NAD+) Initiate_Reaction Add Reaction Mix Reaction_Mix_Prep->Initiate_Reaction Add_Compound->Add_Enzyme Add_Enzyme->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Develop_Signal Add Developer Solution Incubate->Develop_Signal Measure_Fluorescence Measure Fluorescence Develop_Signal->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Fluorescence->Calculate_Inhibition

Workflow for the in vitro sirtuin deacetylase assay.

Signaling Pathways

The following diagram illustrates the central role of PARP1 and sirtuins in cellular processes and how their inhibition by compounds like this compound can impact these pathways.

Cellular_Signaling_Pathways cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 activates DNA_Repair DNA Repair PARP1->DNA_Repair promotes NAD_Nuclear NAD+ PARP1->NAD_Nuclear consumes SIRT1 SIRT1 Transcription Gene Transcription SIRT1->Transcription regulates SIRT1->NAD_Nuclear consumes NAM_Nuclear Nicotinamide NAD_Nuclear->NAM_Nuclear converted to NAM_Cyto Nicotinamide NAM_Nuclear->NAM_Cyto NAM_Cyto->NAM_Nuclear NAD_Cyto NAD+ NAM_Cyto->NAD_Cyto salvage pathway Metabolism Metabolism NAD_Cyto->Metabolism fuels Inhibitor 6-Methylpyridine- 3-carboxamidine (and analogs) Inhibitor->PARP1 inhibits Inhibitor->SIRT1 inhibits

Inhibition of PARP1 and SIRT1 by nicotinamide analogs.

Conclusion

While direct, reproducible experimental data for this compound remains to be broadly published, the provided framework allows for its systematic and objective evaluation. By utilizing the detailed protocols for PARP and sirtuin inhibition assays, researchers can generate robust, quantitative data to compare the performance of this compound against nicotinamide and other relevant alternatives. This comparative approach is essential for elucidating its potential as a modulator of these critical cellular pathways and for advancing its development in therapeutic applications. Further studies are warranted to establish a comprehensive profile of this compound's activity, selectivity, and reproducibility.

References

Safety Operating Guide

Prudent Disposal of 6-Methylpyridine-3-carboxamidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of similar pyridine-based compounds, the following PPE is recommended.

Personal Protective Equipment (PPE)Specification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).
Respiratory ProtectionUse in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
Skin and Body ProtectionLaboratory coat, long pants, and closed-toe shoes.

Spill and Contamination Response

In the event of a spill, the area should be evacuated and ventilated. Absorb spills with an inert material such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal. Do not allow the chemical to enter drains or waterways.

Step-by-Step Disposal Protocol

Disposal of 6-Methylpyridine-3-carboxamidine, treated as a hazardous chemical waste, must adhere to local, state, and federal regulations. The primary method of disposal for related compounds is through an approved hazardous waste disposal plant.

  • Waste Identification and Segregation:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Do not mix with other waste streams unless explicitly instructed to do so by your EHS department.

  • Containerization:

    • Use a chemically compatible and properly sealed container for waste collection.

    • The original product container is often a suitable option for storing the waste.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage area should be cool and dry.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with the full chemical name and any available safety information.

Disposal Workflow

The following diagram outlines the general decision-making process for the disposal of chemical waste like this compound.

General Chemical Waste Disposal Workflow start Start: Unused or Waste This compound identify Identify as Hazardous Waste start->identify segregate Segregate from other chemical waste streams identify->segregate containerize Place in a labeled, sealed, compatible container segregate->containerize store Store in a designated, secure, and ventilated area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) Department store->contact_ehs pickup Schedule and prepare for waste pickup contact_ehs->pickup end End: Proper Disposal by Licensed Contractor pickup->end

General Chemical Waste Disposal Workflow

Waste material must be disposed of in accordance with the national and local regulations. Chemicals should be left in their original containers, and not mixed with other waste. Uncleaned containers should be handled in the same manner as the product itself. The final disposal should be carried out by an approved waste disposal plant.

Personal protective equipment for handling 6-Methylpyridine-3-carboxamidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 6-Methylpyridine-3-carboxamide in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment

6-Methylpyridine-3-carboxamide is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to ensure personnel safety.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust and vapors.
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with side shieldsTo protect eyes from splashes and airborne particles.[1]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact.[1]
Body Protection Laboratory CoatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-Approved N95 Dust Mask or higherRequired when handling the solid outside of a fume hood or when dust generation is likely.[1]

Operational and Disposal Plans

A systematic approach to handling and disposing of 6-Methylpyridine-3-carboxamide is critical for laboratory safety and environmental protection.

I. Pre-Handling Procedures

  • Risk Assessment: Conduct a comprehensive risk assessment for the planned experiment, considering the quantities to be used and the potential for exposure.

  • SDS Review: Thoroughly read and understand the Safety Data Sheet for 6-Methylpyridine-3-carboxamide.

  • Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.

  • PPE Inspection: Inspect all personal protective equipment for integrity before use.

II. Handling Procedures

  • Work Area Preparation: All handling of solid 6-Methylpyridine-3-carboxamide should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be clean and uncluttered.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to contain any airborne particles.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and ensure the apparatus is securely assembled within the fume hood.

III. Post-Handling and Decontamination

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4]

IV. Disposal Plan

  • Waste Segregation: All solid waste, contaminated consumables (e.g., gloves, wipes), and solutions containing 6-Methylpyridine-3-carboxamide must be collected in a designated, properly labeled hazardous waste container.

  • Container Management: Keep the hazardous waste container securely closed when not in use.

  • Regulatory Compliance: Dispose of the hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of 6-Methylpyridine-3-carboxamide.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal Risk Assessment Risk Assessment Review SDS Review SDS Risk Assessment->Review SDS Inspect PPE Inspect PPE Review SDS->Inspect PPE Emergency Equipment Check Emergency Equipment Check Inspect PPE->Emergency Equipment Check Don PPE Don PPE Emergency Equipment Check->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Remove PPE Remove PPE Segregate Waste->Remove PPE Store Hazardous Waste Store Hazardous Waste Segregate Waste->Store Hazardous Waste Wash Hands Wash Hands Remove PPE->Wash Hands Follow Institutional Procedures Follow Institutional Procedures Store Hazardous Waste->Follow Institutional Procedures

Caption: Workflow for Safe Handling and Disposal of 6-Methylpyridine-3-carboxamide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.